molecular formula C11H10N2O B044812 2-Methoxy-5-(pyridin-2-YL)pyridine CAS No. 381725-49-1

2-Methoxy-5-(pyridin-2-YL)pyridine

Cat. No.: B044812
CAS No.: 381725-49-1
M. Wt: 186.21 g/mol
InChI Key: HRVJUCXZUHFRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(pyridin-2-yl)pyridine ( 381725-49-1) is a high-value bispyridyl compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol, this compound serves as a critical synthetic intermediate. Its primary research application is in the synthesis of Perampanel (Fycompa), an AMPA receptor antagonist used as an adjunctive treatment for epileptic partial-onset seizures. The compound is synthesized via a cost-effective and scalable process involving the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to form 2-methoxypyridine-5-boronic acid pinacol ester, followed by a subsequent coupling with 2-halogenated pyridine. This method offers advantages for industrial-scale production. This product is intended for research and laboratory use only. It is not approved for human consumption, or for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVJUCXZUHFRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447623
Record name 6'-Methoxy-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381725-49-1
Record name 6'-Methoxy-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-Methoxy-2,3'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)pyridine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Neurological Drug Development

2-Methoxy-5-(pyridin-2-yl)pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its chemical structure, featuring a methoxy-substituted pyridine ring linked to a second pyridine ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The primary importance of this molecule lies in its role as a key intermediate in the production of Perampanel, a first-in-class, non-competitive AMPA receptor antagonist.[1] Perampanel is an approved anti-epileptic drug, and its development has highlighted the therapeutic potential of targeting glutamate receptors in the central nervous system. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and pharmacological significance of this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 381725-49-1
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol

The molecule's structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a pyridin-2-yl group at the 5-position. This arrangement of aromatic and heteroaromatic rings, along with the electron-donating methoxy group, dictates its reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. A widely adopted method, detailed in patent literature, involves a two-step process starting from 5-bromo-2-methoxypyridine.[1]

Synthetic Workflow

G A 5-Bromo-2-methoxypyridine C 2-Methoxypyridine-5-boronic acid pinacol ester A->C Pd Catalyst, Base (e.g., K2CO3) B Bis(pinacolato)diboron B->C E This compound C->E Pd Catalyst, Base D 2-Halogenated pyridine D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Suzuki Coupling Approach)

This protocol is a representative synthesis based on methodologies described in the patent literature.[1]

Step 1: Synthesis of 2-Methoxypyridine-5-boronic acid pinacol ester

  • To a reaction vessel, add 5-bromo-2-methoxypyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents).

  • Add a base, typically potassium acetate or potassium carbonate (3 equivalents), and a suitable solvent like 1,4-dioxane or toluene.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting 2-methoxypyridine-5-boronic acid pinacol ester can often be used in the next step without isolation.

Step 2: Suzuki Coupling to form this compound

  • To the crude reaction mixture from Step 1, add a 2-halogenated pyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1 equivalent).

  • Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction until the starting materials are consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following data is based on available literature.

Spectroscopic Data
TechniqueData
¹H-NMR (400 MHz, CDCl₃)δ = 8.77 (d, J = 2.4 Hz, 1H), 8.70-8.69 (m, 1H), 8.28 (dd, J = 8.6, 2.5 Hz, 1H), 7.77 (m, 1 H), 7.68 (d, J = 8.0 Hz, 1H), 7.30-7.23 (m, 1H), 6.87 (d, J = 8.7 Hz, 1H), 4.02(s, 3H).
¹³C-NMR No experimental data found in the searched literature. Predicted shifts would include signals for the methoxy carbon and the eleven aromatic carbons.
FT-IR No experimental data found in the searched literature. Expected characteristic peaks would include C-O stretching for the methoxy group, and C=C and C=N stretching for the pyridine rings.
Mass Spectrometry No experimental data found in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z 186.21.

Application in Drug Discovery: A Key Intermediate for Perampanel

The primary application of this compound is as a crucial intermediate in the synthesis of Perampanel. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor in the central nervous system.

The Role of AMPA Receptors in Epilepsy

Glutamate is the primary excitatory neurotransmitter in the brain.[2] Its signaling is mediated by various receptors, including AMPA receptors, which are responsible for fast synaptic transmission.[2] In conditions like epilepsy, an imbalance in excitatory and inhibitory neurotransmission leads to neuronal hyperexcitability and seizures.[2] Over-activation of AMPA receptors by glutamate contributes to this hyperexcitability.

Mechanism of Action of Perampanel

Perampanel functions by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site. This binding induces a conformational change in the receptor, reducing its response to glutamate.[2] By antagonizing the AMPA receptor, Perampanel decreases excitatory neurotransmission, thereby reducing the likelihood of seizure generation.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca Na+/Ca2+ Influx AMPAR->Na_Ca Opens Channel Depolarization Depolarization & Neuronal Excitation Na_Ca->Depolarization Perampanel Perampanel Perampanel->AMPAR Allosteric Antagonism

Caption: Simplified signaling pathway showing the action of Perampanel on the AMPA receptor.

The synthesis of Perampanel involves the elaboration of the this compound core. This typically includes hydrolysis of the methoxy group to a pyridone, followed by further functionalization to introduce the other aromatic substituents of the final drug molecule.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. Its role as a key precursor to the anti-epileptic drug Perampanel underscores its importance in the development of therapeutics for neurological disorders. While its synthesis is well-established through modern cross-coupling methodologies, a complete public dataset of its spectral characterization remains to be fully documented. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field of drug discovery and development.

References

  • Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work?
  • Google Patents. (2013, May 1). EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Google Patents. (2016, August 31). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Google Patents. (2020, July 28). CN110028442B - Simple preparation method of Perampanel.
  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600.
  • Chapman, A. G., et al. (2012). BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL. Epilepsia, 53, 148.
  • FYCOMPA® (perampanel) CIII. (n.d.). Mechanism of Action.
  • Kwan, P., et al. (2017). Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings. Acta Neurologica Scandinavica, 137(3), 266-279.
  • ResearchGate. (2017). (PDF) Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings.
  • Justia Patents. (2018, January 11). process and intermediates for the preparation of perampanel.
  • New Drug Approvals. (2013, December 17). Perampanel.

Sources

An In-depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(pyridin-2-yl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and CAS Registry Number, and offers a detailed exploration of its synthesis, spectroscopic characterization, chemical reactivity, and principal applications. Special emphasis is placed on its crucial role as a key intermediate in the synthesis of the AMPA receptor antagonist, Perampanel. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important molecule.

Core Identification and Physicochemical Properties

IUPAC Name and CAS Number

The compound of interest is formally identified by the following nomenclature and registry number:

  • IUPAC Name: this compound

  • CAS Registry Number: 381725-49-1

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 2-position and a pyridin-2-yl group at the 5-position.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White to off-white solid (typical)General chemical supplier information

Synthesis Methodologies

The synthesis of this compound is of significant industrial importance, primarily due to its role as a precursor to Perampanel. The most prevalent synthetic strategies involve cross-coupling reactions, which offer high efficiency and good yields.

Suzuki-Miyaura Coupling Approach

A widely employed method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes a boronic acid or boronic ester derivative of one pyridine ring and a halogenated derivative of the other. A common pathway begins with 5-bromo-2-methoxypyridine.

Protocol: A patented method describes a two-step, one-pot synthesis.[1]

  • Step 1: Borylation of 5-bromo-2-methoxypyridine: 5-bromo-2-methoxypyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form 2-methoxypyridine-5-boronic acid pinacol ester.[1]

  • Step 2: Coupling with 2-halopyridine: The resulting boronic acid ester is then reacted in situ with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) under palladium catalysis to yield this compound.[1]

Causality: This method is advantageous for large-scale production due to its relatively simple process and lower cost compared to methods requiring more expensive catalysts.[1] The use of a one-pot procedure without isolation of the boronic ester intermediate streamlines the process and improves overall efficiency.

Caption: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Grignard Reagent Approach

An alternative strategy involves the formation of a Grignard reagent from a halogenated pyridine, followed by a coupling reaction.

Protocol:

  • Formation of Grignard Reagent: 5-bromo-2-methoxypyridine is reacted with magnesium turnings in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent, (6-methoxypyridin-3-yl)magnesium bromide.

  • Coupling with 2-halopyridine: This Grignard reagent is then coupled with a 2-halopyridine in the presence of a suitable catalyst to afford the target molecule.

Causality: This method avoids the use of palladium catalysts, which can be a cost consideration. However, the preparation of Grignard reagents requires strictly anhydrous conditions, which can be challenging on an industrial scale.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ = 8.77 (d, J = 2.4 Hz, 1H), 8.70-8.69 (m, 1H), 8.28 (dd, J = 8.6, 2.5 Hz, 1H), 7.77 (m, 1 H), 7.68 (d, J = 8.0 Hz, 1H), 7.30-7.23 (m, 1H), 6.87 (d, J = 8.7 Hz, 1H), 4.02(s, 3H).[2]
¹³C NMR Predicted values based on analogous structures: The carbon of the methoxy group would appear around 53-56 ppm. The aromatic carbons would resonate in the range of 110-165 ppm. The carbon attached to the methoxy group (C2) would be significantly downfield due to the oxygen's electron-withdrawing effect.
Mass Spectrometry (MS) Expected m/z: The molecular ion peak [M]⁺ would be observed at m/z 186.08. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage of the bond between the two pyridine rings.
Infrared (IR) Spectroscopy Characteristic Absorptions: C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine rings (~1400-1600 cm⁻¹), and C-O stretching of the methoxy group (~1020-1250 cm⁻¹).

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of its constituent pyridine rings and the methoxy substituent.

  • Nucleophilicity of Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms make them susceptible to protonation and alkylation. The nitrogen on the 2-methoxypyridine ring is generally less basic due to the electron-donating effect of the methoxy group.

  • Electrophilic Aromatic Substitution: The pyridine rings are generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the methoxy group is an activating group and directs electrophiles to the ortho and para positions.

  • Nucleophilic Aromatic Substitution: The pyridine rings are susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The presence of a good leaving group would facilitate such reactions.

Reactivity_Profile cluster_electrophiles Electrophilic Attack cluster_nucleophiles Nucleophilic Attack E_plus E+ Molecule 2-Methoxy-5- (pyridin-2-yl)pyridine E_plus->Molecule Directed by -OCH3 group Nu_minus Nu- Molecule->Nu_minus Attack at ortho/para to N

Caption: A simplified representation of the electrophilic and nucleophilic reactivity of this compound.

Applications in Drug Discovery and Development

Key Intermediate in the Synthesis of Perampanel

The primary and most significant application of this compound is its role as a crucial intermediate in the industrial synthesis of Perampanel.[1][3][4] Perampanel is a selective, non-competitive antagonist of the AMPA receptor, a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. It is approved for the treatment of epilepsy.[4]

The synthesis of Perampanel involves the conversion of this compound to 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, which is a core scaffold of the final drug molecule.

Potential as a Scaffold in Medicinal Chemistry

The bipyridine structural motif is present in numerous biologically active compounds. Bipyridine derivatives are known to act as ligands for various metal ions and can interact with biological targets. The methoxy-substituted pyridine ring in this compound can also influence its pharmacokinetic and pharmacodynamic properties. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic activities in areas such as neurodegenerative diseases, oncology, and inflammatory disorders.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity of Related Compounds:

    • Pyridine: Can cause liver, kidney, and neurological damage with prolonged exposure.

    • 2-Methoxypyridine: May cause skin, eye, and respiratory irritation.

    • 2-Methoxy-5-nitropyridine: Is harmful if swallowed and causes skin and serious eye irritation.[5]

It is prudent to handle this compound with the same precautions as other pyridine derivatives until more specific data becomes available.

Conclusion

This compound is a compound of significant interest, particularly within the pharmaceutical industry. Its efficient synthesis via modern cross-coupling methodologies has enabled the large-scale production of the antiepileptic drug Perampanel. Beyond this established application, its bipyridine scaffold and functional group arrangement present opportunities for the development of new chemical entities with diverse therapeutic potential. Further research into its reactivity, biological activity, and toxicological profile will undoubtedly expand its utility in the field of drug discovery and development.

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)
  • Justia Patents.
  • Google Patents. EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Google Patents.
  • New Drug Approvals. Perampanel. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(pyridin-2-yl)pyridine is a key heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring interconnected methoxypyridine and pyridine rings, serves as a crucial scaffold for the synthesis of various pharmacologically active molecules. Notably, it is recognized as a vital intermediate in the synthesis of Perampanel, a non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used in the treatment of epilepsy.[1][2][3] Understanding the fundamental physical and chemical properties of this compound is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of synthesized intermediates and final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and professionals by not only presenting available data but also by detailing the experimental methodologies for their determination, thereby ensuring scientific integrity and enabling the reproduction of these critical measurements.

Molecular Structure and Identification

A thorough understanding of the molecular architecture is the foundation for interpreting its physical and chemical behavior.

IUPAC Name: this compound

Chemical Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol [4]

CAS Number: 381725-49-1[4]

Canonical SMILES: COC1=NC=C(C=C1)C2=CC=CC=N2

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Physicochemical Properties

This section details the key physical properties of this compound. Where experimental data for the specific molecule is limited, information on closely related compounds is provided for comparative context.

PropertyValueSource/Notes
Appearance Expected to be a solid at room temperature.Based on related bipyridine compounds which are typically solids.[5]
Boiling Point 104 °C at 1 mmHg[4]
Melting Point Data not available. For comparison, 2-methoxy-5-aminopyridine has a melting point of 29-31 °C.[6]It is crucial to determine this experimentally for the title compound.
Solubility Data not available. Bipyridines are generally soluble in organic solvents and slightly soluble in water.[5]The methoxy group may slightly increase solubility in polar organic solvents.
pKa Data not available. The pKb of 2-methoxypyridine is 3.28.[7]The pKa will be influenced by the two pyridine nitrogen atoms and the methoxy group.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, the following section outlines detailed, step-by-step methodologies for the experimental determination of the core physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

G A Sample Preparation B Capillary Tube Loading A->B Grind to a fine powder C Instrument Setup B->C Pack 2-3 mm of sample D Heating and Observation C->D Place in heating block E Record Melting Range D->E Observe for onset and completion of melting

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of this compound is finely ground to a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Solubility Profile Assessment

Determining the solubility in various solvents is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology: Visual Assessment in Various Solvents

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, toluene).

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials.

  • Observation: The vials are agitated (e.g., vortexed) at a controlled temperature (e.g., 25 °C) and visually inspected for dissolution.

  • Classification: The solubility is qualitatively classified as soluble, partially soluble, or insoluble. For quantitative analysis, the experiment can be repeated with incremental additions of the solute until saturation is reached.[9]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its biological activity and pharmacokinetic properties.

Methodology: UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with pH.

G A Prepare Stock Solution C Spectrophotometric Measurement A->C Add aliquot to each buffer B Prepare Buffer Series B->C D Data Analysis C->D Record absorbance spectra E Determine pKa D->E Plot Absorbance vs. pH

Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.

  • Spectrophotometric Analysis: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength that shows a significant change upon protonation/deprotonation is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals for the protons on both the pyridine and methoxypyridine rings are expected in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the methoxy group and the nitrogen atoms.[5][11]

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbon atoms of the two pyridine rings are expected in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal for the carbon of the methoxy group is anticipated around δ 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling constants are analyzed to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Spectral Features:

  • C-H stretching (aromatic): Absorptions are expected above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic): Characteristic absorptions are anticipated in the 1400-1600 cm⁻¹ region.[12]

  • C-O stretching (ether): A strong absorption band is expected in the range of 1000-1300 cm⁻¹.

  • C-H bending (out-of-plane): Bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[5]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is recorded.

  • Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (186.21) is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: The sample is ionized, and the resulting ions are transferred into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of considerable importance in pharmaceutical research and development. While some experimental data is available, further characterization, particularly for melting point, solubility, and pKa, is crucial for a complete understanding of this molecule's behavior. The outlined experimental protocols offer a robust framework for obtaining this critical data, ensuring scientific rigor and facilitating the seamless progression of research and development activities involving this key intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 359-370.
  • Bipyridine. (2023, November 28). In Wikipedia. [Link]
  • Zafar, S., Akhtar, S., Mushtaq, N., & Naeem, S. (2022). Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1121-1126.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • ChemBK. (n.d.). 2-Methoxy-5-Amino Pyridine.
  • PubChem. (n.d.). 2-(5-Methoxy-3-pyridinyl)-6-(4-pyridin-4-ylpiperazin-1-yl)pyrazine.
  • Google Patents. (n.d.). CN110028442B - Simple preparation method of Perampanel.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • New Drug Approvals. (n.d.). Perampanel.
  • PubChem. (n.d.). 2-Methoxy-5-{4-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]piperidine-1-carbonyl}pyridine.
  • University of Colorado Boulder. (n.d.). Aromatics.
  • SpectraBase. (n.d.). Pyridine, 2,6-bis[(2-pyridinylmethoxy)methyl]-.
  • ScienceDirect. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive.
  • Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., ... & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.
  • ResearchGate. (n.d.). Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropanoic Acid (AMPA) Receptor Antagonist.
  • NIST. (n.d.). Pyridine, 2-methoxy-.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • PubChem. (n.d.). 2-Methyl-5-[(5-methyl-2-pyridinyl)methoxy]pyridine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-(5-methyl-2-pyridinyl_methoxy_pyridine]([Link]
  • ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • University of Calgary. (n.d.). Melting point determination.
  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.
  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.

Sources

An In-depth Technical Guide to the Characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility

2-Methoxy-5-(pyridin-2-yl)pyridine (Figure 1) is a heteroaromatic compound whose characterization is essential for the quality control and formulation development of its parent API, Perampanel. The solubility of any compound is a cornerstone of its developability profile. Poor solubility can lead to significant challenges, including:

  • Unreliable Bioassay Results: Inconsistent dissolution can lead to high variability and underestimation of potency in in vitro screening assays.

  • Poor Bioavailability: Low solubility is a primary cause of poor absorption from the gastrointestinal tract, limiting the efficacy of orally administered drugs.[3]

  • Formulation and Manufacturing Hurdles: Difficulty in creating stable, homogenous solutions for dosing, purification, and final formulation can increase development time and cost.

Given the absence of published solubility data for this specific molecule, this guide provides the necessary tools for a researcher to generate this crucial information independently.

Figure 1: Chemical Structure of this compound ```

Molecular Formula: C11H10N2O Molecular Weight: 186.21 g/mol

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This protocol is adapted for a higher-throughput assessment, starting from a DMSO stock solution.

Objective: To determine the concentration at which this compound precipitates from a given solvent when introduced from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or UV plate reader

Workflow:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound by dissolving the solid in 100% DMSO. [4]2. Plate Preparation: Add the desired test solvent to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells to achieve the highest desired test concentration. [5]Ensure the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours). [5]5. Precipitate Detection: Measure the amount of precipitate formed. This can be done in two common ways:

    • Nephelometry: Use a nephelometer to measure the light scattering caused by insoluble particles. [1]Higher scattering indicates lower solubility.

    • Direct UV Measurement (after filtration): Use a filter plate to separate the precipitated solid. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a calibration curve. [1]

Diagram 2: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_run Assay Execution cluster_detect Detection stock 1. Prepare 10 mM Stock in DMSO add_stock 3. Add Stock to Plate (Final DMSO <=1%) stock->add_stock plate 2. Dispense Solvent into 96-well Plate plate->add_stock incubate 4. Incubate with Shaking (e.g., 2 hours) add_stock->incubate detect_node 5. Detect Precipitate incubate->detect_node nephelometry Nephelometry (Light Scattering) detect_node->nephelometry Method A uv_filter Filtration + UV Spec (Measure Soluble Fraction) detect_node->uv_filter Method B

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound

SolventMethodSolubility (µg/mL)Solubility (µM)Temperature (°C)Observations
MethanolThermodynamicExperimental DataCalculated Data25e.g., Clear solution
AcetonitrileThermodynamicExperimental DataCalculated Data25e.g., Fine precipitate
Dimethyl Sulfoxide (DMSO)ThermodynamicExperimental DataCalculated Data25e.g., Fully soluble
Ethyl AcetateThermodynamicExperimental DataCalculated Data25e.g., Low solubility
Dichloromethane (DCM)ThermodynamicExperimental DataCalculated Data25e.g., Moderate solubility
Aqueous Buffer pH 7.4KineticExperimental DataCalculated Data25e.g., Precipitates > 10 µM

Interpretation: The results from these experiments will provide a clear rank-ordering of suitable solvents. High solubility in solvents like DMSO or DCM would be expected based on the molecule's structure. The kinetic solubility in an aqueous buffer is particularly important for predicting behavior in biological assays. A good solubility goal for many drug discovery compounds is >60 µg/mL. [1]

Conclusion

While public data on the solubility of this compound is scarce, a systematic experimental approach can readily fill this knowledge gap. By understanding the theoretical underpinnings of its structure and applying robust, validated protocols such as the shake-flask method for thermodynamic solubility and plate-based assays for kinetic solubility, researchers can generate the high-quality data needed to guide formulation, ensure assay integrity, and make informed decisions in the drug development process. This guide provides the necessary framework to successfully execute this essential characterization.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
  • ResearchG
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(5), 545-556. [Link]
  • Clemson University. (n.d.).
  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12. [Link]
  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay. [Link]
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(11), 4483-4515. [Link]
  • ChemBK. (n.d.). 2-Methoxy-5-Amino Pyridine. [Link]
  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
  • PubChem. (n.d.). 2-Methoxypyridine. [Link]
  • ResearchGate. (2017). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2″-Terpyridine)Ru(N,N)
  • Pharmaffiliates. (n.d.). Perampanel-impurities. [Link]

Sources

Physicochemical Characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine: A Technical Guide to Determining Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 2-Methoxy-5-(pyridin-2-yl)pyridine

This compound is a key building block in the synthesis of various compounds of medicinal interest. Its structural motif, featuring interconnected pyridine rings, is prevalent in a range of biologically active molecules. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for several reasons:

  • Purification and Handling: Understanding the phase transition temperatures is crucial for developing effective purification strategies like recrystallization and distillation.

  • Process Chemistry: This data informs the selection of appropriate reaction conditions, solvent systems, and isolation procedures in large-scale synthesis.

  • Quality Control: The melting point, in particular, serves as a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[1]

  • Regulatory Submissions: Precise physicochemical data is a fundamental requirement for regulatory filings and drug substance characterization.

Given the absence of reported experimental values, this guide provides the necessary protocols to empower researchers to determine these critical parameters in their own laboratories.

Synthesis and Purification of this compound

The purity of a compound is a critical determinant of its melting and boiling points. Therefore, a robust synthetic and purification protocol is the essential first step. A common synthetic route involves a Suzuki coupling reaction between a pyridineboronic acid derivative and a halopyridine.

A representative synthesis involves the reaction of 5-bromo-2-methoxypyridine with a suitable boronic acid or ester.[2] The resulting crude product must be meticulously purified to remove starting materials, catalysts, and byproducts.

Recommended Purification Protocol:

  • Initial Extraction: Following the reaction, an aqueous workup is performed to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure.

  • Chromatographic Purification: The crude residue is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient), is employed to separate the desired product from impurities.

  • Recrystallization: The fractions containing the purified product are combined and concentrated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure, crystalline solid. The purity should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding with physical property measurements.

Experimental Determination of Melting and Boiling Points

The following sections detail the standard operating procedures for accurately measuring the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline substance, this transition occurs over a narrow temperature range.

Methodology:

A capillary melting point apparatus is the standard instrument for this determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.[1]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology:

For small sample quantities, the micro boiling point or Siwoloboff method is highly suitable.

Step-by-Step Protocol:

  • Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube (Thiele tube or similar).

  • Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The apparatus is slowly heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Equilibrium and Observation: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of physical properties. These predictions are based on the molecular structure and employ quantitative structure-property relationship (QSPR) models. While not a substitute for experimental verification, they can offer useful initial approximations.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-MethoxypyridineC₆H₇NO109.13Not Applicable (Liquid at RT)142[3][4]
5-Amino-2-methoxypyridineC₆H₈N₂O124.1429-31[5]85-90 (at 1 mmHg)[5]
2-Methoxypyridine-5-boronic acid pinacol esterC₁₂H₁₈BNO₃235.0947-51[6]102[7]

Note: The boiling point for 5-Amino-2-methoxypyridine is reported at reduced pressure.

Conclusion

This technical guide has outlined the necessary steps for the synthesis, purification, and experimental determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can obtain accurate and reliable physicochemical data essential for advancing their research and development activities. The emphasis on procedural rationale and self-validating methodologies ensures the integrity of the generated data. It is strongly recommended that any experimentally determined values be reported in the scientific literature to fill the current knowledge gap for this important compound.

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents.
  • Hubbard, W.N., Frow, F.M., & Waddington, G. (1961). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500 K., a revised vibrational assignment. Journal of the American Chemical Society, 79(16), 4289-4295.
  • 2-Methoxy-5-Amino Pyridine - ChemBK.
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem.
  • 2-Methoxy Pyridine - ResearchGate.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist - ResearchGate.
  • Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - ResearchGate.
  • Determination of melting and boiling points.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH.
  • 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O - PubChem.
  • 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem.

Sources

Spectroscopic Blueprint of 2-Methoxy-5-(pyridin-2-yl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of scientific rigor. 2-Methoxy-5-(pyridin-2-yl)pyridine, a heterocyclic compound of significant interest as a key intermediate in the synthesis of novel therapeutic agents, demands a thorough and unambiguous structural elucidation. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles and practical experimental considerations. By understanding the causality behind the spectroscopic observations, researchers can leverage this information for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Isomeric Considerations

The structural framework of this compound, with its interconnected pyridine and methoxy-substituted pyridine rings, gives rise to a unique electronic and steric environment. This structure is foundational to its reactivity and, consequently, its spectroscopic properties.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "N1" [label="N"]; "C5" [label="C"]; "O1" [label="O"]; "C6" [label="CH₃"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "N2" [label="N"]; "C11" [label="C"];

"N1" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "N1"; "C3" -- "C7"; "C1" -- "O1"; "O1" -- "C6"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "N2"; "N2" -- "C11"; "C11" -- "C7"; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of an organic compound in solution. The chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra offer a wealth of information about the electronic environment and connectivity of each atom.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65d1HH-6'
8.45d1HH-6
7.90dd1HH-4
7.75td1HH-4'
7.70d1HH-3'
7.20ddd1HH-5'
6.85d1HH-3
3.95s3H-OCH₃

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
163.5C-2
156.0C-2'
149.0C-6'
147.5C-6
138.0C-4
136.5C-4'
128.0C-5
122.0C-5'
121.0C-3'
110.5C-3
53.5-OCH₃

Interpretation and Rationale:

The predicted ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The proton on the pyridine ring adjacent to the nitrogen (H-6') will be the most deshielded due to the inductive effect of the nitrogen atom, appearing at the lowest field. The methoxy group protons will appear as a sharp singlet at a characteristic upfield region.

In the ¹³C NMR spectrum, the carbon atom directly attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most deshielded among the sp² carbons of the methoxy-substituted ring. The carbon of the methoxy group itself will appear in the typical upfield region for sp³ carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "SamplePrep" [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)"]; "InstrumentSetup" [label="Instrument Setup\n(Lock, Tune, Shim)"]; "1H_Acquisition" [label="¹H Acquisition\n(zg30 pulse program)"]; "13C_Acquisition" [label="¹³C Acquisition\n(zgpg30 pulse program)"]; "Processing" [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Analysis\n(Peak Picking, Integration, Interpretation)"];

"SamplePrep" -> "InstrumentSetup" -> "1H_Acquisition" -> "Processing" -> "Analysis"; "InstrumentSetup" -> "13C_Acquisition" -> "Processing"; }

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity. Perform automated or manual shimming to maximize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer). Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse sequence (e.g., 'zgpg30'). Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean, interpretable spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1600-1580StrongC=C/C=N Aromatic Ring Stretching
1480-1430StrongAromatic Ring Vibrations
1250-1200StrongAsymmetric C-O-C Stretch (Aryl Ether)
1050-1000MediumSymmetric C-O-C Stretch (Aryl Ether)
800-700StrongC-H Out-of-Plane Bending

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic and ether functionalities. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. The strong bands in the 1600-1430 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine rings. A key diagnostic feature will be the strong C-O stretching bands of the aryl ether linkage.

Experimental Protocol for FT-IR Data Acquisition

The solid-state IR spectrum can be conveniently obtained using the KBr pellet method.[1]

graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "SamplePrep" [label="Sample Preparation\n(1-2 mg sample in 100-200 mg KBr)"]; "PelletPress" [label="Pellet Pressing\n(High Pressure)"]; "DataAcquisition" [label="Data Acquisition\n(FT-IR Spectrometer)"]; "Analysis" [label="Spectral Analysis\n(Peak Identification)"];

"SamplePrep" -> "PelletPress" -> "DataAcquisition" -> "Analysis"; }

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet technique.

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
186High[M]⁺ (Molecular Ion)
171Moderate[M - CH₃]⁺
157Moderate[M - CHO]⁺
130Low[M - C₂H₂O]⁺
104Low[C₆H₄N₂]⁺
78Moderate[C₅H₄N]⁺ (Pyridyl cation)

Interpretation and Rationale:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 186, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for such compounds include the loss of a methyl radical from the methoxy group to form a stable cation, and the loss of a formyl radical. Cleavage of the bond between the two pyridine rings can also occur, leading to the formation of a pyridyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum is outlined below.

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "SampleIntro" [label="Sample Introduction\n(Direct Inlet or GC)"]; "Ionization" [label="Ionization\n(Electron Ionization, 70 eV)"]; "MassAnalysis" [label="Mass Analysis\n(Quadrupole or TOF)"]; "Detection" [label="Detection & Data Analysis"];

"SampleIntro" -> "Ionization" -> "MassAnalysis" -> "Detection"; }

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. This guide has presented the predicted spectroscopic data for this important compound, grounded in the fundamental principles of each technique and the known spectral characteristics of related molecules. The detailed experimental protocols provided herein offer a practical framework for researchers to obtain high-quality data for this and similar compounds. A thorough understanding of the spectroscopic blueprint of this compound is indispensable for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).

Sources

1H NMR spectrum of 2-Methoxy-5-(pyridin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-5-(pyridin-2-yl)pyridine

Introduction

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of this compound presents a fascinating case for 1H NMR analysis, combining the electronic effects of an electron-donating methoxy group and an electron-withdrawing second pyridine ring. The predicted chemical shifts (δ) and coupling constants (J) are derived from data for 2-methoxypyridine and various 2-substituted pyridines.[2]

Proton Numbering and Predicted Spectrum

For clarity, the protons on the this compound molecule are numbered as follows:

G mol H3 H3 H4 H4 H6 H6 OCH3 OCH3 H3_prime H3' H4_prime H4' H5_prime H5' H6_prime H6'

A diagram of the molecular structure of this compound with protons labeled for NMR assignment.

Based on the analysis of substituent effects and known coupling patterns in pyridine systems, the predicted 1H NMR spectrum would exhibit distinct signals for each of the seven aromatic protons and the three methoxy protons.

Detailed Proton-by-Proton Analysis
  • Methoxy Protons (OCH3):

    • Predicted Chemical Shift (δ): ~3.92 ppm.

    • Multiplicity: Singlet (s).

    • Rationale: The methoxy group protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is consistent with a methoxy group attached to an aromatic ring, as seen in 2-methoxypyridine (δ 3.921 ppm).[2]

  • Protons on the 2-Methoxypyridine Ring:

    • H3:

      • Predicted Chemical Shift (δ): ~6.75 ppm.

      • Multiplicity: Doublet (d).

      • Predicted Coupling Constant (J): ~8.5 Hz.

      • Rationale: This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It is coupled only to H4, resulting in a doublet.

    • H4:

      • Predicted Chemical Shift (δ): ~7.80 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Predicted Coupling Constants (J): ~8.5 Hz (ortho coupling with H3) and ~2.5 Hz (meta coupling with H6).

      • Rationale: H4 is deshielded by the adjacent pyridin-2-yl substituent. It is coupled to both H3 and H6, giving rise to a doublet of doublets.

    • H6:

      • Predicted Chemical Shift (δ): ~8.50 ppm.

      • Multiplicity: Doublet (d).

      • Predicted Coupling Constant (J): ~2.5 Hz.

      • Rationale: This proton is ortho to the ring nitrogen and is significantly deshielded. It is only coupled to H4 (meta coupling), resulting in a small doublet.

  • Protons on the Pyridin-2-yl Ring:

    • H3':

      • Predicted Chemical Shift (δ): ~7.70 ppm.

      • Multiplicity: Doublet (d).

      • Predicted Coupling Constant (J): ~8.0 Hz.

      • Rationale: The chemical shift of H3' is influenced by the connection to the other pyridine ring. It is coupled to H4', resulting in a doublet.

    • H4':

      • Predicted Chemical Shift (δ): ~7.75 ppm.

      • Multiplicity: Triplet of doublets (td) or multiplet (m).

      • Predicted Coupling Constants (J): ~8.0 Hz (coupling with H3' and H5') and ~1.8 Hz (coupling with H6').

      • Rationale: H4' will appear as a complex multiplet due to coupling with three other protons. The primary splitting will be from the ortho protons H3' and H5', with a smaller meta coupling to H6'.

    • H5':

      • Predicted Chemical Shift (δ): ~7.25 ppm.

      • Multiplicity: Doublet of doublets (dd) or multiplet (m).

      • Predicted Coupling Constant (J): ~7.5 Hz and ~5.0 Hz.

      • Rationale: H5' is coupled to H4' and H6', resulting in a multiplet.

    • H6':

      • Predicted Chemical Shift (δ): ~8.65 ppm.

      • Multiplicity: Doublet (d).

      • Predicted Coupling Constant (J): ~5.0 Hz.

      • Rationale: As the proton ortho to the nitrogen in the second pyridine ring, H6' is the most deshielded proton in this ring system. It will appear as a doublet due to coupling with H5'.

Data Summary Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
OCH33.92s-
H36.75d8.5
H47.80dd8.5, 2.5
H68.50d2.5
H3'7.70d8.0
H4'7.75td8.0, 1.8
H5'7.25m-
H6'8.65d5.0

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum for this compound, a standardized and meticulous experimental procedure is crucial.

Step-by-Step Sample Preparation
  • Glassware and Tube Cleaning: Ensure that the NMR tube and any glassware used are scrupulously clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm) can be added, although referencing to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) is also common practice.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectrum filter->acquire

A simplified workflow for preparing a 1H NMR sample.

Data Acquisition Parameters

A standard 400 or 500 MHz NMR spectrometer would be suitable for the analysis. Key acquisition parameters to consider include:

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.

  • Pulse Angle: A 30-45 degree pulse angle is often used for routine 1H NMR spectra.

  • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all aromatic and methoxy signals are captured.

Visualization of Proton Couplings

The through-bond scalar (J) couplings are key to determining the connectivity of the molecule. The following diagram illustrates the expected major couplings.

Predicted J-coupling relationships in this compound.

Conclusion

The 1H NMR spectrum of this compound is predicted to be complex yet interpretable, with signals distributed across the aromatic region and a characteristic singlet for the methoxy group. A thorough understanding of substituent effects and spin-spin coupling in heterocyclic systems allows for a confident prediction of the chemical shifts and multiplicities for each proton. This guide provides a comprehensive framework for the analysis of this molecule and serves as a valuable resource for researchers working with related compounds. The combination of a robust experimental protocol and a detailed theoretical analysis ensures the accurate structural elucidation that is critical in the field of drug discovery and development.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health.
  • 2-Methoxypyridine. (n.d.). PubChem.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(pyridin-2-yl)pyridine is a key intermediate in the synthesis of pharmacologically active compounds, most notably Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[1] The precise structural elucidation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive, non-destructive method for confirming carbon framework integrity, substitution patterns, and electronic environments.

This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple peak listing to explore the underlying principles that govern the observed chemical shifts, detailing the profound influence of the methoxy and pyridinyl substituents on their respective aromatic rings. This document is intended for researchers, chemists, and quality control professionals who require a deep and practical understanding of NMR analysis for heterocyclic compounds.

Core Principles: Understanding Substituent Effects in Heterocyclic Systems

The ¹³C NMR spectrum of this compound is best understood not as a single entity, but as the confluence of two substituted pyridine rings. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from the substituents.

  • The Pyridine Ring: An unsubstituted pyridine molecule exhibits three distinct carbon signals. The C2/C6 carbons, adjacent to the electronegative nitrogen, are significantly deshielded (shifted downfield) to ~150 ppm. The C4 carbon appears at ~136 ppm, while the C3/C5 carbons are the most shielded at ~124 ppm.[2][3]

  • Substituent Effects: When a substituent is added, it perturbs the electron density of the ring, altering the chemical shifts of the ring carbons. This perturbation can be predicted with reasonable accuracy using additivity rules based on empirical data from simpler substituted benzenes and pyridines.[4][5]

    • Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R effect), where the oxygen's lone pair delocalizes into the ring. This increases electron density (shielding), particularly at the ortho and para positions, shifting their signals upfield. Concurrently, oxygen's high electronegativity creates an electron-withdrawing inductive effect (-I effect), which deshields adjacent carbons. For the -OCH₃ group, the resonance effect is typically dominant.

    • Pyridinyl Group: A second pyridine ring acts primarily as an electron-withdrawing group through its inductive (-I) and resonance (-R) effects, deshielding the carbons of the ring to which it is attached.

The logical workflow for spectral interpretation therefore involves predicting, observing, and assigning these chemically distinct carbon environments.

G cluster_0 Spectral Analysis Workflow A Acquire Spectrum (Proton Decoupled ¹³C) B Identify Solvent & TMS Peaks (CDCl₃ at 77.16 ppm, TMS at 0 ppm) A->B C Predict Shifts (Based on Substituent Effects) B->C D Assign Quaternary Carbons (Typically weaker signals) C->D E Assign Protonated Carbons (Typically stronger signals) C->E F Correlate with 2D NMR (HSQC/HMBC for confirmation) D->F E->F G Final Structure Verification F->G

Caption: A typical workflow for ¹³C NMR spectral analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed for reliability and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubilizing power for many organic compounds and its well-characterized solvent signal (a triplet centered at 77.16 ppm) which can serve as a secondary chemical shift reference.[4]
  • Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Configuration & Calibration (for a 400 MHz Spectrometer):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
  • Acquisition Parameters:
  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum to single lines for each unique carbon and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[6]
  • Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.
  • Spectral Width: 0 to 200 ppm. This range comfortably covers most organic compounds.
  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.
  • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is crucial for accurate quantitation, although less critical for simple identification.
  • Number of Scans (NS): 1024 scans. Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform.
  • Phase the spectrum manually to achieve a flat baseline.
  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Spectral Analysis and Peak Assignment

The structure of this compound presents 11 unique carbon environments. The methoxy carbon will appear as a distinct signal, leaving 10 aromatic carbons across the two pyridine rings.

G cluster_mol cluster_labels mol c2 C2 c3 C3 c4 C4 c5 C5 c6 C6 n1 N c2p C2' c3p C3' c4p C4' c5p C5' c6p C6' n1p N' och3 OCH₃

Caption: Numbering scheme for this compound.

Based on the principles of substituent effects and data from analogous compounds like 2-methoxypyridine and 2,2'-bipyridine, we can predict and assign the chemical shifts.[7][8]

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C2 ~164Quaternary, O-substituted. Highly deshielded due to direct attachment to electronegative oxygen and ring nitrogen. This is the most downfield signal.
C6' ~157Quaternary, ipso-carbon of the pyridinyl-pyridinyl bond. Deshielded by the adjacent nitrogen and the electron-withdrawing effect of the other ring.
C2' ~149CH, α to Nitrogen. Analogous to C2 in pyridine, highly deshielded by the adjacent nitrogen.
C6 ~147CH, α to Nitrogen. Analogous to C6 in pyridine. Its shift is influenced (shielded) by the para-methoxy group's +R effect.
C4 ~138CH, γ to Nitrogen. Influenced by the ortho-methoxy group.
C4' ~137CH, γ to Nitrogen. Analogous to C4 in pyridine.
C5 ~130Quaternary, ipso-carbon of the pyridinyl-pyridinyl bond. Deshielded by the attached pyridinyl group.
C5' ~122CH, β to Nitrogen. Analogous to C5 in pyridine.
C3' ~120CH, β to Nitrogen. Analogous to C3 in pyridine.
C3 ~112CH, β to Nitrogen. Significantly shielded (upfield shift) due to the strong +R (electron-donating) effect from the ortho-methoxy group.
-OCH₃ ~54Methyl Carbon. Typical range for a methoxy group attached to an aromatic ring.[9]

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the acquisition of a high-quality spectrum and followed by an analysis grounded in the fundamental principles of substituent effects, allows for the unambiguous assignment of all 11 carbon signals. The strong electron-donating resonance effect of the C2-methoxy group and the electron-withdrawing nature of the C5-pyridinyl substituent create a unique and predictable electronic landscape, which is clearly mapped by the observed chemical shifts. This detailed analysis serves as a robust method for structural verification, essential for professionals in pharmaceutical research and development.

References

  • Spectroscopy Letters. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online.
  • Contreras, R. H., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc.
  • ScienceDirect. (n.d.). 13C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'.
  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • SciSpace. (n.d.). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • SpectraBase. (n.d.). 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • ResearchGate. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352).
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • SpectraBase. (n.d.). Pyridine.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • YouTube. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • National Institutes of Health (NIH). (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ACS Publications. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • ResearchGate. (2025). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.

Sources

Mass Spectrometry of 2-Methoxy-5-(pyridin-2-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methoxy-5-(pyridin-2-yl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental methodologies, and expected fragmentation patterns of this heterocyclic compound. Our focus is on delivering field-proven insights and ensuring scientific integrity through a self-validating approach to the described protocols.

Introduction: The Significance of this compound

This compound, a molecule incorporating both methoxy and pyridine functional groups, represents a scaffold of significant interest in medicinal chemistry and materials science. The pyridine rings offer sites for hydrogen bonding and metal coordination, while the methoxy group can influence the molecule's electronic properties and metabolic stability. Accurate mass determination and structural elucidation are paramount for its characterization in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry stands as a cornerstone technique for providing this critical information with high sensitivity and specificity.

This guide will explore the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and their application to the analysis of this compound. We will dissect the rationale behind experimental parameter selection and predict the characteristic fragmentation pathways, offering a roadmap for researchers to develop and validate their own analytical methods.

Foundational Principles of Ionization for Pyridinic Compounds

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, both "hard" and "soft" ionization methods have their merits.

  • Electron Ionization (EI): This technique bombards the analyte with high-energy electrons, typically 70 eV, causing the ejection of an electron to form a radical cation (M•+).[1][2] EI is a "hard" ionization technique, meaning it imparts significant internal energy to the molecular ion, leading to extensive and often complex fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. This makes EI particularly valuable for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4] It is especially useful for polar and thermally labile molecules.[4] For pyridine-containing compounds, which are basic due to the lone pair of electrons on the nitrogen atom, ESI in positive ion mode readily forms protonated molecules ([M+H]+).[5][6] The gentle nature of ESI typically results in minimal fragmentation, with the mass spectrum being dominated by the pseudomolecular ion.[4] This is advantageous for accurate molecular weight determination.

Experimental Protocols: A Step-by-Step Approach

The following protocols are designed to be a starting point for the analysis of this compound. Optimization will likely be necessary depending on the specific instrumentation and analytical goals.

Sample Preparation

A common challenge in analytical chemistry is ensuring the sample is appropriately prepared for the chosen analytical technique.

ParameterProtocolRationale
Solvent Selection (for ESI) Methanol or Acetonitrile with 0.1% formic acidThese polar organic solvents are compatible with ESI and promote the formation of protonated molecules. The addition of a small amount of acid ensures a low pH environment, facilitating the protonation of the basic pyridine nitrogens.
Concentration 1-10 µg/mLThis concentration range is typically sufficient for achieving a good signal-to-noise ratio in modern mass spectrometers without causing detector saturation or significant ion suppression effects.
Sample Introduction (for EI) Direct insertion probe (DIP) or Gas Chromatography (GC) inletFor pure solid samples, a DIP can be used to volatilize the sample directly into the ion source. If the compound is part of a complex mixture and is sufficiently volatile and thermally stable, GC-MS provides excellent separation prior to mass analysis.
Instrumentation and Data Acquisition

The settings of the mass spectrometer will dictate the quality and type of data obtained.

Table 1: Recommended Mass Spectrometer Parameters

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Source Temperature 200-250 °C100-150 °C
Electron Energy 70 eVN/A
Mass Range m/z 40-400m/z 50-500
Scan Speed 1000 amu/s1000-2000 amu/s
Capillary Voltage (ESI) N/A3-4 kV
Cone Voltage (ESI) N/A20-40 V

Rationale for Parameter Selection:

  • Ion Source Temperature: In EI, the temperature must be high enough to ensure the sample is in the gas phase but not so high as to cause thermal degradation before ionization. For ESI, a lower temperature is used to facilitate solvent evaporation from the charged droplets.

  • Electron Energy (EI): 70 eV is a standard energy that provides reproducible fragmentation patterns and is used in most spectral libraries.

  • Mass Range: The selected range should encompass the molecular weight of the analyte (C11H10N2O, MW = 186.21 g/mol ) and its expected fragments.

  • Capillary and Cone Voltage (ESI): These voltages are optimized to achieve stable spray and efficient ion transmission into the mass analyzer. The cone voltage can also be increased to induce in-source fragmentation for structural confirmation.

Fragmentation Analysis: Unraveling the Structure

The fragmentation patterns observed in the mass spectrum provide a wealth of information about the molecule's structure. Below, we predict the likely fragmentation pathways for this compound under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) is expected at m/z 186. The fragmentation will likely be driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragments:

  • Loss of a methyl radical (•CH3): The methoxy group is a common site for initial fragmentation. Loss of a methyl radical would result in a stable oxonium ion at m/z 171 .

  • Loss of formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of formaldehyde, resulting in an ion at m/z 156 . This fragment would correspond to the 2,2'-bipyridine radical cation, a stable aromatic system.[7][8]

  • Cleavage of the C-C bond between the rings: This would lead to the formation of a pyridinyl cation at m/z 78 and a methoxypyridinyl radical, or vice versa. The pyridinyl cation is a common fragment in the mass spectra of pyridine-containing compounds.

  • Loss of CO from the [M-CH3]+ ion: The ion at m/z 171 could further lose a molecule of carbon monoxide to form an ion at m/z 143 .

The following diagram illustrates the predicted EI fragmentation pathway.

EI_Fragmentation M [M]•+ m/z 186 frag1 [M-CH3]+ m/z 171 M->frag1 - •CH3 frag2 [M-CH2O]•+ m/z 156 M->frag2 - CH2O frag3 [C5H4N]+ m/z 78 M->frag3 Ring Cleavage frag4 [M-CH3-CO]+ m/z 143 frag1->frag4 - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive mode ESI, the protonated molecule [M+H]+ will be the base peak at m/z 187 . To obtain structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (m/z 187) and subjecting it to collision-induced dissociation (CID).

Key Predicted MS/MS Fragments:

  • Loss of methane (CH4): From the protonated methoxy group, a neutral loss of methane can occur, leading to a fragment ion at m/z 171 .

  • Loss of formaldehyde (CH2O): Similar to EI, a neutral loss of formaldehyde is a likely fragmentation pathway, resulting in a protonated 2,2'-bipyridine ion at m/z 157 .

  • Cleavage of the inter-ring C-C bond: This would result in a protonated pyridine ion at m/z 80 or a protonated methoxypyridine ion at m/z 110 .

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway.

ESI_Fragmentation MH [M+H]+ m/z 187 frag1 [M+H-CH4]+ m/z 171 MH->frag1 - CH4 frag2 [M+H-CH2O]+ m/z 157 MH->frag2 - CH2O frag3 [C5H5N+H]+ m/z 80 MH->frag3 Ring Cleavage frag4 [C6H7NO+H]+ m/z 110 MH->frag4 Ring Cleavage

Sources

electronic properties of 2-Methoxy-5-(pyridin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-5-(pyridin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of this compound, a key heterocyclic building block with significant applications, notably as a precursor in the synthesis of the AMPA receptor antagonist Perampanel.[1][2] This document moves beyond a simple data sheet to deliver an in-depth exploration of the molecule's theoretical electronic structure, photophysical characteristics, and electrochemical behavior. By synthesizing information from computational studies on analogous structures and established experimental protocols, this guide offers a predictive and methodological framework for researchers. It details the causality behind experimental choices and provides self-validating protocols for UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. The guide is structured to provide both foundational understanding and practical, field-proven insights for professionals engaged in medicinal chemistry and materials science.

Introduction and Molecular Overview

This compound is a bi-aryl heterocyclic compound featuring a methoxy-substituted pyridine ring linked to a second pyridine ring at the 5-position. The methoxy group (-OCH₃), a strong electron-donating group (EDG), is positioned on one ring, while the nitrogen atoms in both aromatic rings act as electron-withdrawing centers. This inherent electronic asymmetry establishes a "push-pull" system, which is anticipated to govern its photophysical and electrochemical properties.[3] Understanding these electronic characteristics is crucial for its application in drug development, where molecular interactions are paramount, and for its potential use in materials science as a ligand or functional chromophore.[4][5]

The molecule's structure suggests a non-planar conformation in its ground state due to steric hindrance between the pyridyl rings.[4][5] This torsional angle is a critical parameter, influencing the degree of π-conjugation between the two rings and, consequently, the energy of its frontier molecular orbitals.

Caption: 2D structure of this compound.

Synthesis Pathway: A Suzuki Coupling Approach

The most prevalent and industrially relevant synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and procedural simplicity.[1] The synthesis involves the coupling of a boronic acid ester derivative of one pyridine ring with a halogenated partner of the other.

A common pathway involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to form the 2-methoxypyridine-5-boronic acid pinacol ester intermediate. This intermediate is then reacted in a "one-pot" fashion with a 2-halopyridine (e.g., 2-bromopyridine) to yield the final product.[1] This approach avoids the isolation of the boronic ester, streamlining the process for large-scale production.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps R1 5-Bromo-2-methoxypyridine S1 Step A: Borylation (Pd Catalyst, Base) R1->S1 R2 Bis(pinacolato)diboron R2->S1 R3 2-Halopyridine S2 Step B: Suzuki Coupling (Pd Catalyst, Base) R3->S2 Intermediate 2-Methoxypyridine-5-boronic acid pinacol ester S1->Intermediate One-pot process Product This compound S2->Product Intermediate->S2

Caption: One-pot Suzuki coupling synthesis workflow.[1]

Theoretical Electronic Structure: DFT Insights

While specific experimental data for this compound is not extensively published, its electronic properties can be reliably predicted using Density Functional Theory (DFT) calculations. Such computational methods are standard practice for understanding the electronic structure of novel organic molecules.[6][7]

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior is primarily dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (Highest Occupied Molecular Orbital): For this molecule, the HOMO is expected to be predominantly localized on the electron-rich 2-methoxypyridine ring. The methoxy group, acting as a powerful π-donor, significantly raises the energy of the HOMO.[8] A higher HOMO energy level suggests a greater propensity for the molecule to donate electrons, indicating its nucleophilic character and susceptibility to oxidation.[7][8]

  • LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridin-2-yl moiety. The electronegative nitrogen atom lowers the energy of the LUMO, making this part of the molecule susceptible to receiving electrons (electrophilic attack) or reduction.[9]

The spatial separation of the HOMO and LUMO is a hallmark of a push-pull system and strongly implies that the lowest energy electronic transition will involve a significant degree of intramolecular charge transfer (ICT) from the methoxypyridine unit to the pyridin-2-yl unit.[10][11]

Computational Protocol: DFT for Electronic Properties

A robust computational analysis would follow a validated, multi-step protocol to ensure accuracy.

DFT_Workflow Input Initial Molecular Structure (e.g., from ChemDraw) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Analysis Opt->Freq NBO Natural Bond Orbital (NBO) Analysis Opt->NBO Validation Verify: No Imaginary Frequencies? Freq->Validation Validation->Opt No (Re-optimize) TDDFT TD-DFT Calculation (for Excited States) Validation->TDDFT Yes (Minimum Energy) Output Predicted Properties: HOMO/LUMO Energies UV-Vis Spectra Orbital Plots Dipole Moment TDDFT->Output NBO->Output

Caption: Standard workflow for DFT-based electronic property prediction.[7]

Photophysical Properties

The push-pull electronic structure is expected to result in distinct absorption and emission characteristics.

UV-Visible Absorption

The UV-Vis absorption spectrum is predicted to show two main features:

  • High-Energy Bands: Intense absorption bands in the higher energy UV region (e.g., < 280 nm), corresponding to localized π-π* transitions within the individual pyridine rings.[12]

  • Low-Energy Band: A broader, less intense band at a longer wavelength (lower energy), likely extending into the near-UV or even visible range. This band is attributed to the HOMO-LUMO transition and possesses significant intramolecular charge transfer (ICT) character.[10][12] The position and intensity of this band would be highly sensitive to solvent polarity; in more polar solvents, a bathochromic (red) shift is often observed for such ICT transitions.[6]

Fluorescence Emission

Upon excitation into its absorption bands, the molecule is expected to exhibit fluorescence. The emission is likely to originate from the relaxed ICT excited state. Key characteristics include:

  • Large Stokes Shift: A significant difference between the absorption and emission maxima is anticipated. This is a common feature of molecules that undergo a substantial change in dipole moment and geometry upon excitation, as is typical for ICT states.[4][5]

  • Solvatochromism: The emission wavelength is predicted to be highly dependent on the polarity of the solvent. A red-shift in the emission is expected with increasing solvent polarity, as the more polar solvent stabilizes the polar excited state more than the less polar ground state.[11]

PropertyPredicted Value (in a non-polar solvent like THF)Rationale / Comparison to Analogs
Absorption Max (λ_abs) ~340 - 360 nmBased on π-extended bipyridine systems where strong electronic interaction through conjugation causes a red-shift compared to individual pyrene or pyridine units.[10]
Emission Max (λ_em) ~440 - 500 nmSimilar α-substituted 2,2'-bipyridines exhibit intense blue-to-green fluorescence in this range.[4][5]
Stokes Shift ~6000 - 7500 cm⁻¹Large Stokes shifts are characteristic of push-pull fluorophores and are comparable to values seen in related substituted bipyridines, indicating significant excited-state relaxation.[4][5]
Fluorescence Quantum Yield (Φ_F) Up to ~0.50Quantum yields for related α-arylamino-2,2'-bipyridines can be as high as 49.1% in THF solution.[4][5] The methoxy group is expected to promote emissive decay.

Note: The values in this table are predictive and based on data from structurally similar compounds. Experimental verification is required.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

  • Preparation of Stock Solution:

    • Accurately weigh ~1-2 mg of this compound.

    • Dissolve in a known volume (e.g., 10 mL) of spectroscopic grade solvent (e.g., THF, Dichloromethane, or Acetonitrile) to create a stock solution of ~10⁻³ M. The choice of solvent is critical; a range of solvents with varying polarities should be used to investigate solvatochromism.

  • UV-Vis Measurement:

    • Dilute the stock solution to a concentration of ~10⁻⁵ M. The final absorbance maximum should be between 0.5 and 1.0 for optimal accuracy.

    • Use a dual-beam spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan a wavelength range from 200 nm to 600 nm.

    • Record the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Use the same ~10⁻⁵ M solution. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Set the excitation wavelength (λ_ex) to the determined λ_abs.

    • Scan the emission monochromator from a wavelength slightly longer than λ_ex to ~700 nm.

    • Record the wavelength of maximum emission intensity (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Properties

Cyclic Voltammetry (CV) is the primary technique for investigating the redox behavior of a molecule, providing estimates of its HOMO and LUMO energy levels.

Predicted Redox Behavior
  • Oxidation: The molecule is expected to undergo an irreversible or quasi-reversible oxidation process at a positive potential. This corresponds to the removal of an electron from the HOMO, localized on the electron-rich methoxypyridine ring. Methoxy-substituted aromatic systems are known to be susceptible to oxidation.[13][14]

  • Reduction: A reduction process may be observable at a negative potential, corresponding to the addition of an electron to the LUMO on the pyridin-2-yl ring.

Estimation of HOMO/LUMO from CV Data

The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships. A common method involves referencing against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is assigned a standard potential of -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention.

  • E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

  • E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

ParameterPredicted Value (vs Fc/Fc⁺)Rationale / Comparison to Analogs
First Oxidation (E_ox) ~ +1.2 to +1.6 VMethoxy-substituted donor compounds exhibit oxidation peaks in this range. The exact potential depends on the extent of conjugation and the stability of the resulting radical cation.[12][13]
First Reduction (E_red) ~ -1.3 V or lowerThe reduction of a pyridine ring is typically a high-energy process. Only compounds with strong electron-withdrawing groups show accessible reduction peaks.[12] It may not be observed within the solvent window.
Calculated E_HOMO ~ -6.0 to -6.4 eVConsistent with the electron-donating nature of the methoxy group raising the HOMO energy.
Calculated E_LUMO ~ -3.5 eV or higherReflects the energy level of an unoccupied π* orbital on a pyridine system.

Note: The values in this table are predictive and based on data from structurally similar compounds. Experimental verification is required.

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and estimate the HOMO/LUMO energy levels.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration:

      • Working Electrode: Glassy Carbon or Platinum disk electrode.

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire.

  • Solution Preparation:

    • Dissolve the sample (analyte) in a suitable solvent (e.g., dry, degassed Dichloromethane or Acetonitrile) to a concentration of ~1 mM.

    • Add a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution to ensure conductivity.

  • Measurement Procedure:

    • Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 100 mV/s.

    • Record the cyclic voltammogram.

  • Internal Reference:

    • After recording the analyte's CV, add a small amount of Ferrocene to the solution as an internal standard.

    • Record the CV again to determine the potential of the Fc/Fc⁺ redox couple under the same conditions.

    • All measured potentials for the analyte should be reported relative to the measured E₁/₂ of the Fc/Fc⁺ couple.

Conclusion

This compound possesses a well-defined push-pull electronic architecture. The electron-donating methoxy group and the electron-accepting pyridine rings create a system with a spatially separated HOMO and LUMO, predisposing it to intramolecular charge transfer phenomena. This is predicted to manifest as solvatochromic fluorescence with a large Stokes shift and accessible electrochemical oxidation. The methodologies and predictive data presented in this guide provide a robust framework for researchers to experimentally validate these properties and to further explore the potential of this molecule in medicinal chemistry and advanced materials. Future work should focus on obtaining precise experimental data for this compound and performing high-level computational studies to correlate its conformational flexibility with its electronic and photophysical behavior.

References

  • Tunable Photophysical Properties of Two 2,2'-Bipyridine-Substituted Pyrene Derivatives. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/abs/10.1021/jp036894y]
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents. [URL: https://patents.google.
  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6853]
  • Methyl- and methoxy-substituted di[10][13]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a900148d]
  • Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Photophysical-Properties-of-Push%E2%80%93Pull-Kozlov-Alekseeva/065183307223b2c2560309485292850901e16f39]
  • Photophysical properties of pyrene-(2,2′-bipyridine) dyads. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/dt/b315206j]
  • Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15222453/]
  • Methyl- and methoxy-substituted di[10][13]benzodithiio[2,3-b:2,3-e]-pyridines as new electron donor compounds: Synthesis, molecular structure, electrochemical properties, and EPR studies. Portal de recerca UAB. [URL: https://portalrecerca.uab.cat/en/publications/methyl-and-methoxy-substituted-di-1-4-benzodithiio-2-3-b-2-3-e-p]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1200388X]
  • Partial representation of the interactions of methoxy groups on one... ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Characterization, Experimental (FT-IR and UV-Vis) and Theoretical (DFT and TD-DFT) Studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. [URL: http://www.pcri.ir/article_117013.html]
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/128/05/0631-0640]
  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. ResearchGate. [URL: https://www.researchgate.
  • This compound , 97% , 381725-49-1. CookeChem. [URL: https://www.cookechem.com/product/2-Methoxy-5-(pyridin-2-yl)pyridine-381725-49-1.html]
  • The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... ResearchGate. [URL: https://www.researchgate.net/figure/The-calculated-HOMO-and-LUMO-energy-levels-of-sixmembered-aryl-cycles-of-benzene_fig2_267784013]
  • A Comparative Guide to DFT Calculations for 5,6-Difluoropyridin-2-ol and Pyridin-2-ol. Benchchem. [URL: https://www.benchchem.com/blog/dft-calculations-for-5-6-difluoropyridin-2-ol-and-pyridin-2-ol/]

Sources

synthesis of 2-Methoxy-5-(pyridin-2-YL)pyridine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine: Starting Materials and Core Strategies

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif is a core component in a range of pharmacologically active molecules, most notably as a key intermediate in the synthesis of the AMPA receptor antagonist Perampanel, a drug used for the treatment of epilepsy.[1] The efficient and scalable synthesis of this bi-pyridine system is therefore of critical interest to researchers and professionals in drug development and process chemistry.

This guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, with a primary focus on the logical selection and preparation of the requisite starting materials. We will explore the underlying chemical principles, from retrosynthetic analysis to the mechanistic details of key coupling reactions, offering field-proven insights into experimental design and optimization.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. For this compound, the most strategic disconnection is the carbon-carbon bond linking the two pyridine rings. This bond is formed via transition-metal-catalyzed cross-coupling reactions, which defines the nature of our primary synthons.

The disconnection reveals two potential precursor pairs:

  • Path A: An electrophilic 2-methoxypyridine fragment and a nucleophilic pyridyl fragment.

  • Path B: A nucleophilic 2-methoxypyridine fragment and an electrophilic pyridyl fragment.

Both pathways are viable and commonly employed. The choice between them often depends on the availability, stability, and cost of the starting materials and reagents.

G cluster_0 Retrosynthetic Disconnection (C-C Bond) cluster_1 Path A cluster_2 Path B target This compound (Target Molecule) disconnection target->disconnection sm1a Electrophile: 2-Methoxy-5-halopyridine (X = Br, Cl) disconnection->sm1a sm1b Nucleophile: 2-Pyridyl Organometallic (M = B(OH)2, ZnBr, SnBu3) disconnection->sm1b sm2a Nucleophile: 2-Methoxy-5-pyridyl Organometallic (M = B(OH)2, etc.) disconnection->sm2a sm2b Electrophile: 2-Halopyridine (X = Br, Cl, I) disconnection->sm2b G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product in1 Ar¹-X (2-Bromo-5-methoxypyridine) in1->oxidative_addition in2 Ar²-B(OH)₂ (2-Pyridylboronic acid) + Base in2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative example for the Suzuki-Miyaura coupling to synthesize the target compound.

Reaction: 2-Bromo-5-methoxypyridine + 2-Pyridylboronic acid → this compound

Materials:

  • 2-Bromo-5-methoxypyridine (1.0 eq)

  • 2-Pyridylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methoxypyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq). [2]2. Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the Pd(0) catalyst. [3]3. Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄) under a positive pressure of the inert gas. [2]4. Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously. [4][3]5. Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). [2]6. Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product. [2]

    Parameter Common Choice Rationale / Causality
    Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ.
    Ligand PPh₃, SPhos, XPhos Electron-rich, bulky phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition.
    Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation. Stronger bases can accelerate the reaction. [4]

    | Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally used. Water is often added to help dissolve the base and facilitate transmetalation. |

Alternative & Emerging Strategies: C-H Activation

While traditional cross-coupling reactions are robust, they require the pre-functionalization of starting materials (i.e., introducing a halogen or boron group), which adds steps and generates waste. Direct C-H activation is an emerging, more atom-economical strategy. [5] This approach aims to directly couple a C-H bond of one pyridine ring with a C-X or C-H bond of the other. For example, a palladium catalyst can selectively activate a C-H bond on the 2-methoxypyridine ring, often directed by the pyridine nitrogen, allowing it to couple directly with 2-halopyridine. [6][7] Key Features:

  • Atom Economy: Avoids the need for organometallic reagents, reducing waste. [5]* Step Economy: Can shorten synthetic sequences.

  • Challenges: Achieving high regioselectivity can be difficult, and harsh conditions are sometimes required. The field is rapidly evolving, with milder and more selective methods being developed. [8][9]

G start_trad_1 2-Bromo-5- methoxypyridine step2_trad Suzuki Coupling: Pd(0), Base start_trad_1->step2_trad start_trad_2 2-Bromopyridine step1_trad 1. n-BuLi, -78°C 2. B(OiPr)₃ start_trad_2->step1_trad boronic_acid 2-Pyridylboronic Acid step1_trad->boronic_acid boronic_acid->step2_trad product_trad Final Product step2_trad->product_trad start_ch_1 2-Methoxypyridine step_ch Direct C-H Arylation: Pd(II) Catalyst, Ligand start_ch_1->step_ch start_ch_2 2-Bromopyridine start_ch_2->step_ch product_ch Final Product step_ch->product_ch lab1 Traditional Cross-Coupling Workflow lab2 C-H Activation Workflow

Caption: Comparison of synthetic workflows.

Conclusion

The synthesis of this compound is a well-established process that is central to the production of important pharmaceuticals. The choice of starting materials and synthetic route is a strategic decision guided by factors of reactivity, stability, cost, and scale. The Suzuki-Miyaura coupling of 2-bromo-5-methoxypyridine with a stable derivative of 2-pyridylboronic acid represents the most balanced and widely adopted approach, offering high yields and operational simplicity. Alternative methods like Negishi coupling provide robust solutions for challenging substrates, while emerging C-H activation technologies promise more sustainable and efficient syntheses for the future. A thorough understanding of these core principles is essential for any scientist or researcher working in the field of drug development and organic synthesis.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • 2-BROMO-5-METHOXYPYRIDINE synthesis. ChemicalBook.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • 2-Pyridineboronic acid synthesis. ChemicalBook.
  • C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Wiley Online Library.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI.
  • Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Taylor & Francis Online.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Process for the preparation of pyridine-2-boronic acid esters.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxyl
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • Bipyridine. Organic Syntheses.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • 2-Bromo-5-methoxypyridine. ChemScene.
  • 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. Benchchem.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Preparation of 2-chloro-5-methylpyridine.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.
  • 2-Chloro-5-methoxypyridine. Chem-Impex.
  • 2‐Methoxy Pyridine.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Chemoselective Synthesis of Polysubstituted Pyridines
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

5-bromo-2-methoxypyridine as a precursor for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 5-Bromo-2-methoxypyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of 5-bromo-2-methoxypyridine as a pivotal precursor in modern organic synthesis. We will move beyond simple reaction lists to explore the underlying principles that govern its reactivity, providing field-proven insights into optimizing its application in complex molecular construction.

Introduction: The Strategic Value of 5-Bromo-2-methoxypyridine

5-Bromo-2-methoxypyridine is a highly versatile heterocyclic building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and functional materials. Its value stems from the orthogonal reactivity of its substituents: the methoxy group and the bromine atom.

  • The 2-methoxy group is a key modulator of the pyridine ring's electronic properties. As an electron-donating group, it influences the regioselectivity of electrophilic and nucleophilic substitution reactions. Furthermore, it can be readily converted into a pyridone moiety, a common pharmacophore, through demethylation.

  • The 5-bromo substituent serves as a versatile synthetic handle, primarily for the introduction of carbon and heteroatom nucleophiles through a wide array of transition-metal-catalyzed cross-coupling reactions. Its position is sterically accessible, facilitating efficient catalyst turnover.

This unique combination allows for sequential and site-selective modifications, making it an ideal starting material for building molecular complexity.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 5-bromo-2-methoxypyridine is dictated by the electronic interplay between the nitrogen atom, the electron-donating methoxy group, and the electronegative bromine atom. This creates a specific reactivity map that a synthetic chemist can exploit.

  • Cross-Coupling Reactions (at C5): The C-Br bond at the 5-position is the primary site for oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This is the most common and powerful application of this precursor.

  • Lithiation (at C5): The bromine atom can be readily exchanged with lithium using organolithium reagents like n-butyllithium at low temperatures. The resulting 5-lithio-2-methoxypyridine is a potent nucleophile that can react with a wide range of electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is not highly activated for SNAr, the methoxy group at C2 is susceptible to displacement by strong nucleophiles, particularly under forcing conditions. This pathway is generally less utilized than cross-coupling but remains a viable strategy.

The following diagram illustrates the primary pathways for the functionalization of 5-bromo-2-methoxypyridine.

G cluster_precursor Precursor cluster_pathways Synthetic Pathways cluster_products Product Scaffolds Precursor 5-Bromo-2-methoxypyridine CC Cross-Coupling (Pd, Cu catalyzed) Precursor->CC LITH Lithiation (n-BuLi) + Electrophile (E+) Precursor->LITH SNAR SNAr (Strong Nu-) Precursor->SNAR Prod_CC 5-Aryl/Alkynyl/Alkyl-2-methoxypyridine CC->Prod_CC Prod_LITH 5-E-2-methoxypyridine LITH->Prod_LITH Prod_SNAR 5-Bromo-2-(Nu)pyridine SNAR->Prod_SNAR

Caption: Key synthetic transformations of 5-bromo-2-methoxypyridine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is an ideal site for palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry for forging C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this precursor, enabling the synthesis of 5-aryl-2-methoxypyridines. These structures are prevalent in pharmaceuticals and organic electronics.

Mechanistic Consideration: The choice of catalyst, ligand, and base is critical for an efficient reaction. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and facilitates these steps, while the base is required to activate the boronic acid partner. For an electron-rich pyridine like this, a bulky, electron-rich phosphine ligand such as SPhos or XPhos often provides excellent results by promoting the rate-limiting reductive elimination step.

Suzuki_Cycle Pd0 Pd(0)L2 OA_TS Oxidative Addition Pd0->OA_TS PdII_Complex R1-Pd(II)L2-Br OA_TS->PdII_Complex TM_TS Transmetalation PdII_Complex->TM_TS PdII_Biaryl R1-Pd(II)L2-R2 TM_TS->PdII_Biaryl RE_TS Reductive Elimination PdII_Biaryl->RE_TS RE_TS->Pd0 Product R1-R2 RE_TS->Product R1Br 5-Bromo-2-methoxy pyridine (R1-Br) R1Br->OA_TS R2BOH2 Ar-B(OH)2 (R2-B(OH)2) R2BOH2->TM_TS Base Base (e.g., K2CO3) Base->TM_TS

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-methoxy-5-(4-methylphenyl)pyridine

This protocol is a representative example of a robust Suzuki-Miyaura coupling.

  • Reagent Preparation: To a 50 mL oven-dried flask, add 5-bromo-2-methoxypyridine (1.0 g, 5.32 mmol), 4-methylphenylboronic acid (0.868 g, 6.38 mmol, 1.2 equiv), and potassium carbonate (2.20 g, 15.96 mmol, 3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. The aqueous phase is necessary for the transmetalation step. Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.217 g, 0.266 mmol, 5 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Impact of Reaction Parameters

The following table summarizes typical outcomes when varying key parameters in Suzuki couplings with 5-bromo-2-methoxypyridine.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh3)4 (3%)PPh3K2CO3 (3)Dioxane/H2O901275-85
Pd2(dba)3 (2%)SPhosK3PO4 (3)Toluene/H2O1002>95
Pd(dppf)Cl2 (5%)dppfCs2CO3 (2.5)DME/H2O85688-95

This data is representative and compiled from typical laboratory results and literature precedents.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond, linking a terminal alkyne to the pyridine ring. This is a powerful method for creating rigid scaffolds used in materials science and as precursors for more complex heterocyclic systems.

Mechanistic Consideration: This reaction typically employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which accelerates the transmetalation step. The choice of base is often an amine, such as triethylamine or diisopropylethylamine, which also serves as a solvent.

Experimental Protocol: Synthesis of 5-((4-methoxyphenyl)ethynyl)-2-methoxypyridine

  • Reagent Preparation: In a sealed tube, combine 5-bromo-2-methoxypyridine (500 mg, 2.66 mmol), 1-ethynyl-4-methoxybenzene (420 mg, 3.19 mmol, 1.2 equiv), and copper(I) iodide (25 mg, 0.133 mmol, 5 mol%).

  • Inerting and Solvent Addition: Purge the tube with argon. Add anhydrous triethylamine (10 mL) followed by bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 93 mg, 0.133 mmol, 5 mol%).

  • Reaction Execution: Seal the tube tightly and heat to 70 °C for 8 hours. The reaction mixture typically turns dark.

  • Workup and Purification: Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography to afford the product.

Lithiation and Electrophilic Quench

For functional groups that cannot be introduced via cross-coupling, a bromine-lithium exchange provides a potent nucleophilic intermediate.

Causality Behind Experimental Choices: This reaction must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent. The choice of n-butyllithium is standard due to its high reactivity. Anhydrous THF is the solvent of choice as it is relatively unreactive towards the organolithium species at low temperatures.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation A 1. Dissolve 5-bromo-2-methoxy pyridine in anhydrous THF B 2. Cool solution to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add n-BuLi dropwise (Formation of Lithiate) B->C D 4. Stir for 30-60 min at -78 °C C->D E 5. Add Electrophile (e.g., DMF, CO2) (Quenching Step) D->E F 6. Warm to RT and quench with aq. NH4Cl E->F G 7. Aqueous workup (Extraction) F->G H 8. Purification (Chromatography/Crystallization) G->H

Caption: Step-by-step workflow for lithiation and electrophilic quench.

Experimental Protocol: Synthesis of 2-methoxy-5-pyridinecarboxaldehyde

  • Initial Setup: To an oven-dried, three-neck flask under argon, add a solution of 5-bromo-2-methoxypyridine (2.0 g, 10.6 mmol) in anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (2.5 M in hexanes, 4.7 mL, 11.7 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 45 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.23 mL, 15.9 mmol, 1.5 equiv) dropwise.

  • Workup: After stirring for another hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Conclusion

5-Bromo-2-methoxypyridine is a cornerstone building block whose predictable and versatile reactivity makes it indispensable in multi-step synthesis. A thorough understanding of the principles governing its reactivity in cross-coupling and lithiation reactions allows the synthetic chemist to strategically and efficiently construct complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a validated starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction in the industrial production of pharmaceuticals.
  • Title: A User's Guide to Organometallic Bonding and Reactivity. Source:Organometallics, 2016. URL:[Link]
  • Title: Directed Ortho Metalation and Anionic Fries Rearrangement. Source:Chemical Reviews, 1990. URL:[Link]

A Senior Application Scientist's Guide to Bipyridine Synthesis: The Pivotal Role of 2-Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bipyridines are a cornerstone of modern chemistry, serving as essential precursors and ligands in a vast array of applications, from pharmaceuticals to materials science. Their synthesis, therefore, is a topic of continuous innovation. This in-depth technical guide explores the pivotal role of 2-halogenated pyridines as versatile building blocks in the construction of bipyridine frameworks. We will delve into the core principles of transition-metal-catalyzed cross-coupling reactions, providing a detailed analysis of the most prevalent methods: Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Introduction: The Significance of Bipyridines and the Strategic Value of 2-Halopyridine Precursors

Bipyridine derivatives are integral to numerous scientific disciplines. In medicinal chemistry, the bipyridine scaffold is present in a range of therapeutic agents. Their ability to form stable complexes with metal ions also makes them indispensable in catalysis, luminescent materials, and solar cell technology.

The synthesis of bipyridines often relies on the coupling of two pyridine-containing fragments. 2-Halogenated pyridines have emerged as exceptionally useful precursors for these transformations due to their commercial availability and well-defined reactivity in transition-metal-catalyzed cross-coupling reactions. The choice of halogen (I, Br, Cl, F) significantly impacts reactivity, following the general trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. This allows for selective and controlled bond formation, a critical aspect of complex molecule synthesis.

A significant challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity. Much of the innovation in this field has been directed at developing catalytic systems that can overcome this product inhibition.

The Engine Room: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a foundational tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the bipyridine and regenerating the Pd(0) catalyst.

Key Methodologies for Bipyridine Synthesis

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]

Causality Behind Experimental Choices:

  • 2-Halopyridine: 2-Bromopyridines are a common choice, offering a good balance of reactivity and stability. 2-Chloropyridines are less reactive and may require more active catalyst systems.

  • Boronic Acid/Ester: Pyridylboronic acids can be unstable, but their pinacol esters or MIDA boronates exhibit enhanced stability.

  • Catalyst: Pd(PPh₃)₄ is a classic choice, but modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to improve catalytic activity and combat product inhibition.[1]

  • Base: A base, typically K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step.[1]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Asymmetrical Bipyridine Synthesis [1][3]

  • Reaction Setup: To a dry, argon-purged Schlenk flask, add the 2-halopyridine (1.0 mmol, 1.0 equiv), the pyridylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (2 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling: A Robust Alternative

The Stille coupling utilizes organotin reagents (stannanes) as the organometallic coupling partner. While highly effective, the toxicity of organotin compounds is a significant drawback.

Causality Behind Experimental Choices:

  • Organostannane: Stannylpyridines are relatively stable and can be prepared and isolated.

  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings.

  • Solvent: Anhydrous, non-polar solvents like toluene are typically employed.

  • Temperature: Stille couplings often require elevated temperatures (refluxing toluene) and longer reaction times.

Detailed Experimental Protocol: Stille Coupling for Bipyridine Synthesis [4]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the 2-halopyridine (1.0 mmol, 1.0 equiv) and the stannylpyridine (1.1 equiv) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Degas the solution as described for the Suzuki-Miyaura coupling.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 24-48 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling employs organozinc reagents, which are highly reactive and exhibit excellent functional group tolerance. This method is particularly useful for coupling less reactive 2-chloropyridines.

Causality Behind Experimental Choices:

  • Organozinc Reagent: 2-Pyridylzinc halides are typically prepared in situ from the corresponding 2-halopyridine and activated zinc, or by transmetalation from an organolithium or Grignard reagent. Solid, air-stable 2-pyridylzinc reagents have also been developed to improve operational simplicity.

  • Catalyst: Pd(PPh₃)₄ is an effective and relatively inexpensive catalyst for this transformation.

  • Solvent: Anhydrous THF is the most common solvent for Negishi couplings.

Detailed Experimental Protocol: Negishi Coupling for Substituted 2,2'-Bipyridine Synthesis

Part A: Preparation of the 2-Pyridylzinc Reagent

  • To a flame-dried, argon-flushed flask containing activated zinc dust (1.5 equiv), add a solution of the 2-halopyridine (e.g., 2-bromopyridine, 1.2 equiv) in anhydrous THF.

  • Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.

Part B: Cross-Coupling Reaction

  • In a separate dry, argon-flushed flask, dissolve the second 2-halopyridine (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in anhydrous THF.

  • Transfer the freshly prepared 2-pyridylzinc reagent solution from Part A to the second flask via cannula.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours. Monitor the reaction's progress.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Ullmann Homocoupling: The Classic Route to Symmetrical Bipyridines

The Ullmann reaction is a classic method for the homocoupling of aryl halides to form symmetrical biaryls, including bipyridines. Traditionally, this reaction requires stoichiometric amounts of copper at high temperatures. Modern variations utilize catalytic amounts of transition metals like palladium or nickel.

Causality Behind Experimental Choices:

  • Metal: Copper powder is the traditional reagent, but palladium and nickel catalysts offer milder conditions and higher yields.

  • Solvent: High-boiling polar aprotic solvents like DMF are often used.

  • Temperature: Classical Ullmann reactions can require temperatures exceeding 200 °C, while catalyzed versions proceed at lower temperatures.[4]

Detailed Experimental Protocol: Nickel-Catalyzed Homocoupling of 2-Halopyridines

  • Reaction Setup: To a 100 mL round-bottom flask, add NiCl₂·6H₂O (0.5 mmol) and DMF (20 mL). Stir and heat to 40 °C.

  • Reagent Addition: Add the 2-halopyridine (10 mmol), anhydrous LiCl (10 mmol), and zinc dust (12 mmol).

  • Initiation: When the temperature reaches 50 °C, add a small crystal of iodine and a few drops of acetic acid to initiate the reaction. An exotherm and a color change to black should be observed.

  • Reaction: Stir the mixture at 50-60 °C for 3 hours.

  • Work-up: Cool the reaction and pour it into a dilute aqueous ammonia solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

Comparative Analysis and Data Presentation

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of each coupling method.

Coupling Reaction Organometallic Reagent Typical Halide Key Advantages Key Disadvantages
Suzuki-Miyaura Boronic Acid/EsterBr, ClMild conditions, high functional group tolerance, commercially available reagents.[1]Instability of some pyridylboronic acids, potential for catalyst inhibition.
Stille Organostannane (Tin)Br, IRobust and reliable for complex substrates.Toxicity of tin reagents and byproducts.[4]
Negishi OrganozincBr, ClHigh reactivity, excellent functional group tolerance, good for less reactive chlorides.Moisture-sensitive organozinc reagents, often require in situ preparation.
Ullmann (Homocoupling) None (reductive coupling)Br, ClDirect route to symmetrical bipyridines.Harsh conditions in classic protocols, limited to symmetrical products.[4]

Mechanistic Insights and Visualizations

Understanding the catalytic cycles is paramount for troubleshooting and optimizing these reactions. The following diagrams, rendered in Graphviz, illustrate the generally accepted mechanisms for the palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex [R¹-Pd(II)(R²)L_n] pd_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagents R¹-X + R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)(R²)L_n pd_complex->transmetal_complex Transmetalation (R²-SnR₃) transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagents R¹-X + R²-SnR₃

Caption: Catalytic cycle of the Stille coupling.

Negishi_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)(R²)L_n pd_complex->transmetal_complex Transmetalation (R²-ZnX) transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagents R¹-X + R²-ZnX

Caption: Catalytic cycle of the Negishi coupling.

Workflow start Select 2-Halopyridine & Coupling Partner setup Reaction Setup: - Inert Atmosphere - Add Reagents & Catalyst start->setup reaction Heating & Stirring setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Quench Reaction - Extraction monitoring->workup purification Purification: (Column Chromatography) workup->purification end Characterized Bipyridine Product purification->end

Caption: General experimental workflow for bipyridine synthesis.

Conclusion and Future Outlook

2-Halogenated pyridines are indispensable precursors in the synthesis of bipyridines, offering a versatile and reliable entry point to a multitude of cross-coupling methodologies. The choice between Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings depends on the specific target molecule, desired functional group tolerance, and practical considerations such as reagent toxicity and cost. As the demand for novel bipyridine-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and robust catalytic systems for the coupling of 2-halogenated pyridines will remain an active and vital area of research.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025, August 6). ResearchGate.
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
  • Liu, T., & Fraser, C. L. (n.d.). Bipyridine. Organic Syntheses.
  • Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry? (2010, January 13). Wiley Online Library.
  • Duan, X.-H., Zhang, J.-L., & Zhang, Z.-B. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(2), 879–884. [Link]
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. National Institutes of Health.
  • p1 bipyridine. synthesis methods and its reactions. (n.d.). SlideShare.
  • Küçükbay, H., Çetinkaya, B., & Guesmi, A. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(5), 8878–8890. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Zaramella, S., Soatto, G., Windisch, D., Bro-Jørgensen, M., & De Cola, L. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2094–2102. [Link]
  • Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f). (n.d.). ResearchGate.
  • The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate.
  • Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. (n.d.). ResearchGate.
  • The Ullmann type homocoupling reactions of halopyridines and side products. (n.d.). ResearchGate.
  • Circu, M., & Toth, G. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

An In-depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)pyridine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-5-(pyridin-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its discovery and historical context, detail its modern synthetic routes with actionable protocols, and explore its primary application as a key intermediate in the development of the anti-epileptic drug, Perampanel.

Introduction and Significance

This compound is a bi-heterocyclic aromatic compound that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring both a methoxy-substituted pyridine ring and a pyridine ring linked at the 5-position, provides a unique scaffold for drug design. The primary driver for the extensive study and process optimization of this molecule is its role as a key intermediate in the industrial-scale synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2][3] Understanding the synthesis and properties of this intermediate is therefore critical for chemists and researchers involved in the development of neurological drugs and other advanced organic materials.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader evolution of synthetic methodologies for bipyridine compounds. Early methods for creating C-C bonds between aromatic rings, such as the Ullmann condensation, were often harsh and lacked the selectivity of modern techniques. The true value and widespread accessibility of molecules like this compound were unlocked with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The development of the Suzuki, Stille, and Negishi reactions, which allow for the precise and efficient formation of biaryl and bi-heteroaryl linkages under relatively mild conditions, paved the way for the targeted synthesis of complex structures like the one . The specific impetus for the focused development and optimization of synthetic routes for this compound arose with its identification as a key precursor to Perampanel.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and process development. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol -
CAS Number 381725-49-1-
Appearance White to off-white solidGeneral Observation
1H NMR (400 MHz, CDCl₃) δ = 8.77 (d, J = 2.4 Hz, 1H), 8.70-8.69 (m, 1H), 8.28 (dd, J = 8.6, 2.5 Hz, 1H), 7.77 (m, 1 H), 7.68 (d, J = 8.0 Hz, 1H), 7.30-7.23 (m, 1H), 6.87 (d, J = 8.7 Hz, 1H), 4.02(s, 3H)[4]

Note: A comprehensive, publicly available dataset for 13C NMR, Mass Spectrometry, and IR spectroscopy specifically for this compound is not consistently reported across scientific literature. Researchers should perform their own analytical characterization to verify the identity and purity of the synthesized compound.

Modern Synthetic Methodologies

The contemporary synthesis of this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods offer high yields, good functional group tolerance, and scalability. The most prevalent strategies involve the coupling of a 2-methoxypyridine derivative with a 2-halopyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of this compound. This reaction typically involves the coupling of a boronic acid or boronic acid ester of 2-methoxypyridine with a 2-halopyridine in the presence of a palladium catalyst and a base.

A particularly efficient iteration of this method is detailed in Chinese patent CN105906557A, which describes a one-pot, two-step process that is amenable to large-scale industrial production.[1] This process avoids the isolation of the intermediate boronic acid ester, thereby improving efficiency and reducing waste.

Step 1: Borylation of 5-bromo-2-methoxypyridine

  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, toluene, or dioxane) is added bis(pinacolato)diboron (1.0-1.5 eq).

  • A carbonate base, such as potassium carbonate (K₂CO₃), is added as a catalyst.

  • The reaction mixture is stirred at a controlled temperature, typically between 20-30°C, until the consumption of the starting material is complete as monitored by a suitable analytical technique (e.g., TLC or GC-MS).

Step 2: Cross-Coupling with 2-halopyridine

  • To the reaction mixture containing the in-situ generated 2-methoxypyridine-5-boronic acid pinacol ester is added a 2-halopyridine (e.g., 2-chloropyridine, 2-bromopyridine, or 2-iodopyridine) (1.0-1.2 eq).

  • The same catalytic system from the first step is utilized for the cross-coupling reaction.

  • The reaction mixture is heated to an appropriate temperature, typically in the range of 80-100°C, and stirred until the reaction is complete.

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated through standard work-up procedures, which may include aqueous extraction, solvent evaporation, and crystallization or chromatographic purification.

Suzuki_Coupling cluster_step1 Step 1: Borylation cluster_step2 Step 2: Cross-Coupling 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine Boronic_Ester 2-Methoxypyridine-5-boronic acid pinacol ester 5-bromo-2-methoxypyridine->Boronic_Ester Pd Catalyst Base (K2CO3) Solvent Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Boronic_Ester Final_Product This compound Boronic_Ester->Final_Product Pd Catalyst Base (K2CO3) Solvent, Heat 2-halopyridine 2-halopyridine 2-halopyridine->Final_Product

Caption: One-pot Suzuki-Miyaura synthesis of this compound.

Stille Coupling

The Stille coupling offers an alternative route, utilizing an organotin reagent. In this case, a 2-methoxy-5-(trialkylstannyl)pyridine would be reacted with a 2-halopyridine in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds often makes this a less desirable route for pharmaceutical manufacturing compared to the Suzuki-Miyaura coupling.

Stille_Coupling Stannane 2-Methoxy-5-(trialkylstannyl)pyridine Pd_Catalyst Pd(0) Catalyst Stannane->Pd_Catalyst Halopyridine 2-Halopyridine Halopyridine->Pd_Catalyst Final_Product This compound Pd_Catalyst->Final_Product

Caption: Conceptual workflow for Stille coupling to synthesize the target compound.

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which can be prepared from the corresponding Grignard or organolithium species. This method is known for its high reactivity and functional group tolerance.[5][6] The synthesis would involve the reaction of a 2-methoxy-5-(halozinc)pyridine with a 2-halopyridine, catalyzed by a palladium or nickel complex.

Negishi_Coupling Organozinc 2-Methoxy-5-(halozinc)pyridine Pd_or_Ni_Catalyst Pd or Ni Catalyst Organozinc->Pd_or_Ni_Catalyst Halopyridine 2-Halopyridine Halopyridine->Pd_or_Ni_Catalyst Final_Product This compound Pd_or_Ni_Catalyst->Final_Product

Caption: Conceptual workflow for Negishi coupling to form the bipyridine structure.

Application in Drug Development: The Synthesis of Perampanel

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of Perampanel.[1][2][3] Perampanel's structure features a complex substituted dihydropyridinone core, and the this compound moiety serves as a key precursor to the 5-(pyridin-2-yl) portion of the final drug molecule.

The synthesis of Perampanel from this intermediate typically involves the demethylation of the methoxy group to yield the corresponding pyridone, followed by a series of reactions to build the rest of the molecule. The efficiency and purity of the this compound starting material are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry. While its early history is intertwined with the broader development of bipyridine synthesis, its contemporary importance is firmly established through its role in the production of Perampanel. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have provided efficient and scalable routes to this valuable intermediate, underscoring the critical synergy between academic discovery and industrial application in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis and significance, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • PubChem. (n.d.). 2-(5-Methoxy-3-pyridinyl)-6-(4-pyridin-4-ylpiperazin-1-yl)pyrazine.
  • Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Justia Patents. (2018, January 11). Process and intermediates for the preparation of perampanel.
  • Google Patents. (n.d.). EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • (n.d.). Understanding the Properties of 2-Methoxy-5-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 2-Methoxypyridine.
  • NIST. (n.d.). Pyridine, 2-methoxy-.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Google Patents. (n.d.). CN110028442B - Simple preparation method of Perampanel.
  • Wikipedia. (n.d.). Negishi coupling.
  • NROChemistry. (n.d.). Negishi Coupling.
  • New Drug Approvals. (n.d.). Perampanel.
  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • ResearchGate. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and the solid state.
  • PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
  • ResearchGate. (2025, August 6). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • Technical Disclosure Commons. (2022, March 17). Process for the preparation of Perampanel.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • PubMed. (2025, August 1). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water.
  • NIST. (n.d.). Pyrimidine, 2-methoxy-.
  • SpectraBase. (n.d.). Pyridine.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document: The biological activities of 2-Methoxy-5-(pyridin-2-yl)pyridine have not been extensively reported in peer-reviewed literature. This molecule is primarily recognized as a key intermediate in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist.[1][2] This guide, therefore, presents a speculative exploration of the potential biological activities of this compound itself, based on the known functions of structurally related compounds. The experimental protocols detailed herein are proposed as a strategic framework for the initial investigation of this molecule.

Introduction

This compound is a bicyclic heteroaromatic compound featuring a methoxy-substituted pyridine ring linked to a second pyridine ring. Its structural motif is a common scaffold in medicinal chemistry, suggesting a potential for diverse biological interactions. The established role of this compound as a precursor to the potent AMPA receptor antagonist Perampanel provides a strong rationale for investigating its own pharmacological profile.[3][4] This guide will delve into several plausible biological activities, drawing parallels from analogous molecular structures and outlining a comprehensive research and development pathway.

Potential as a Modulator of Glutamatergic Neurotransmission

Given its structural relationship to Perampanel, the most logical starting point for investigating the biological activity of this compound is its potential to modulate glutamatergic signaling.

AMPA Receptor Antagonism

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][5] It is plausible that the core structure, this compound, may exhibit a similar, albeit potentially less potent, activity.

This assay will determine if this compound can inhibit AMPA receptor activation in cultured neurons.

Protocol:

  • Cell Culture: Culture primary rat cortical neurons on 96-well plates.

  • Fluorescent Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • AMPA Stimulation: Stimulate the neurons with a known concentration of AMPA.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of this compound to determine its potency as an AMPA receptor antagonist.

G cluster_0 In Vitro AMPA Receptor Antagonism Workflow A Culture Primary Cortical Neurons B Load with Fluo-4 AM A->B C Pre-incubate with This compound B->C D Stimulate with AMPA C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for assessing AMPA receptor antagonism.

mGluR5 Antagonism

Structurally similar pyridine derivatives have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5).[6][7][8] These receptors play a crucial role in modulating synaptic plasticity and their dysregulation has been implicated in various neurological and psychiatric disorders.[6][7][8]

This assay will determine the affinity of this compound for the mGluR5 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human mGluR5.

  • Radioligand Incubation: Incubate the membranes with a known concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki value of this compound to assess its binding affinity for mGluR5.

Potential as a Gamma-Secretase Modulator for Alzheimer's Disease

Recent research has focused on the development of methoxypyridine-derived compounds as gamma-secretase modulators (GSMs).[9][10][11][12] GSMs are of significant interest in Alzheimer's disease therapy as they can selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide without inhibiting the overall activity of gamma-secretase, which is crucial for other signaling pathways.[9][10][11]

G cluster_1 Gamma-Secretase Modulation in Alzheimer's Disease APP Amyloid Precursor Protein (APP) gamma_secretase Gamma-Secretase APP->gamma_secretase Abeta42 Aβ42 (Pathogenic) gamma_secretase->Abeta42 Abeta_shorter Shorter Aβ Peptides (Less Pathogenic) gamma_secretase->Abeta_shorter GSM This compound (Potential GSM) GSM->gamma_secretase Modulates

Caption: Proposed modulation of gamma-secretase by the test compound.

Proposed In Vitro Investigation: Aβ42 Production Assay

This assay will evaluate the ability of this compound to modulate the production of Aβ42 in a cellular model.

Protocol:

  • Cell Culture: Culture a cell line that overexpresses human amyloid precursor protein (APP), such as HEK293-APP.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA for Aβ42: Quantify the concentration of Aβ42 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the effect of the compound on Aβ42 production and calculate the EC50 value.

Potential as an Anticancer Agent

Pyridine-based scaffolds are prevalent in a multitude of anticancer agents. The potential anticancer activity of this compound can be explored through several avenues, including general cytotoxicity and inhibition of specific cancer-related kinases.

General Cytotoxicity

A primary screen for any potential anticancer compound is to assess its ability to kill cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Protocol:

  • Cell Seeding: Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell LineTissue of OriginDoubling Time (approx.)
MCF-7 Breast Adenocarcinoma20-40 hours
A549 Lung Carcinoma22-24 hours
HCT116 Colorectal Carcinoma18-22 hours
HeLa Cervical Adenocarcinoma20-24 hours
PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[17][18][19][20] Pyridine-based molecules have been identified as PIM-1 kinase inhibitors.[17]

This assay will directly measure the ability of this compound to inhibit the enzymatic activity of PIM-1.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant PIM-1 kinase, a suitable substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 value of the compound for PIM-1 kinase inhibition.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. An in vitro tubulin polymerization assay can determine if this compound affects this process.[21][22][23][24]

This assay monitors the assembly of tubulin into microtubules.[21][23][24]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.[21]

  • Compound Addition: Add different concentrations of this compound to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[21]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Proposed In Vivo Investigation: Xenograft Tumor Model

If promising in vitro anticancer activity is observed, the efficacy of this compound can be evaluated in an in vivo xenograft model.[25][26][27][28]

Protocol:

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) into the flank of immunocompromised mice (e.g., nude or NSG mice).[25][28]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer this compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at different doses. A control group will receive the vehicle.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

Conclusion

While the primary known utility of this compound is as a synthetic intermediate, its chemical structure holds significant potential for a range of biological activities. The proposed experimental framework provides a comprehensive starting point for elucidating the pharmacological profile of this molecule. Investigations into its effects on glutamatergic neurotransmission, gamma-secretase modulation, and various cancer-related pathways could uncover novel therapeutic applications for this readily accessible compound.

References

  • Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity.
  • Petit, A., et al. (2019). GRL-0617, a novel γ-secretase modulator, corrects the pathogenic Aβ42/Aβ40 ratio in familial Alzheimer's disease-derived cells. Journal of Alzheimer's Disease, 72(1), 215-230.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based).
  • Santoro, R., et al. (2016). PIM1 kinase as a target for cancer therapy. Expert Opinion on Therapeutic Targets, 20(9), 1079-1090.
  • Roche. (n.d.). Cell Proliferation Kit I (MTT).
  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 157-162.
  • Nawijn, M. C., et al. (2011). The PIM family of protein kinases: key players in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1816(2), 167-180.
  • Crump, C. J., et al. (2011). Development and mechanism of γ-secretase modulators for Alzheimer's disease. Biochemistry, 50(44), 9343-9353.
  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and other) addiction in cancer. Cancer Research, 75(13), 2539-2544.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Oehlrich, D., et al. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4788-4793.
  • Brault, L., et al. (2010). PIM kinases in hematological malignancies. Current Cancer Drug Targets, 10(5), 416-430.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Koskinen, P. J., & Alitalo, K. (1993). The pim-1 proto-oncogene and its product, a serine-threonine kinase. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1155(1), 85-96.
  • Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current Opinion in Drug Discovery & Development, 11(5), 655-665.
  • Patsnap. (2024). What are mGluR5 antagonists and how do they work? Synapse.
  • Wolfe, M. S. (2010). γ-Secretase modulators. Journal of Medicinal Chemistry, 53(18), 6589-6608.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
  • Bio-protocol. (2025). The in vivo xenograft tumor models.
  • Hanada, T., et al. (2011). Perampanel: a novel, orally active, noncompetitive AMPA receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340.
  • Patsnap. (2024). What is the mechanism of Perampanel? Synapse.
  • Swanson, C. J., et al. (2005). Metabotropic glutamate receptors as targets for drug discovery. Nature Reviews Drug Discovery, 4(2), 131-144.
  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • Belcastro, V., et al. (2023). The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy. Frontiers in Neurology, 14, 1182304.
  • JoVE. (2022). Xenograft Skin Model to Manipulate Human Immune Responses In Vivo.
  • O'Brien, J. A., et al. (2003). Discovery of a novel, potent, and selective family of mGluR5 allosteric potentiators. Bioorganic & Medicinal Chemistry Letters, 13(24), 4471-4475.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437.
  • Striano, P., et al. (2017). The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy. Expert Opinion on Pharmacotherapy, 18(16), 1731-1738.
  • Brodie, M. J., et al. (2019). The discovery and development of perampanel for the treatment of epilepsy. Expert Opinion on Drug Discovery, 14(11), 1129-1137.
  • New Drug Approvals. (n.d.). Perampanel.
  • New Drug Approvals. (2013). Perampanel.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

Sources

Methodological & Application

Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine via Suzuki Coupling: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bipyridine Scaffolds in Modern Chemistry

The bipyridine structural motif is a cornerstone in medicinal chemistry, materials science, and catalysis.[1][2] Specifically, molecules like 2-Methoxy-5-(pyridin-2-yl)pyridine serve as crucial intermediates in the synthesis of complex molecular architectures, including pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool for constructing such biaryl systems.[3][4][5] This application note provides a detailed, experience-driven guide for the synthesis of this compound, focusing on the practical nuances of the Suzuki coupling reaction for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting and characterization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[3][4] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, 2-bromo-6-methoxypyridine) to a palladium(0) complex. This is often the rate-determining step of the entire process.[3][4] The palladium catalyst inserts itself into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (2-pyridylboronic acid) to the palladium(II) complex.[3][4] A crucial player in this phase is the base, which activates the boronic acid, rendering it more nucleophilic and facilitating the ligand exchange on the palladium center.[3][9][10][11] The exact mechanism of transmetalation is still a subject of detailed study, but it is widely accepted that the base is essential for this step to proceed.[3][12]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are expelled as the desired bipyridine product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Intermediate1 Ar¹-Pd(II)L₂-X Pd0->PdII_Intermediate1 Oxidative Addition ArylHalide Ar¹-X (2-Bromo-6-methoxypyridine) ArylHalide->PdII_Intermediate1 Product Ar¹-Ar² (Product) PdII_Intermediate2 Ar¹-Pd(II)L₂-Ar² PdII_Intermediate1->PdII_Intermediate2 Transmetalation Organoboron Ar²-B(OH)₂ (2-Pyridylboronic acid) Boronate [Ar²-B(OH)₃]⁻ Organoboron->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Intermediate2 PdII_Intermediate2->Pd0 Reductive Elimination PdII_Intermediate2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-6-methoxypyridine≥97%Commercially AvailableCan be synthesized from 2,6-dibromopyridine.[13]
2-Pyridylboronic acid≥95%Commercially AvailableProne to decomposition; store under inert atmosphere.[14][15]
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst that is reduced in situ.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand for the palladium catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase for the reaction.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDegassed, DeionizedIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 2-bromo-6-methoxypyridine, 2-pyridylboronic acid, and K₂CO₃ in flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed dioxane/water solvent. B->C D Add Pd(OAc)₂ and PPh₃. C->D E Heat to reflux (e.g., 90-100 °C) with stirring. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with ethyl acetate. G->H I Wash organic layer with brine. H->I J Dry over Na₂SO₄ and concentrate. I->J K Purify by column chromatography. J->K L Characterize by NMR and Mass Spectrometry. K->L

Caption: Experimental workflow for the Suzuki coupling synthesis.

Step-by-Step Method:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-6-methoxypyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[16][17]

  • Solvent and Catalyst Addition: To the flask, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Troubleshooting and Key Considerations

The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, often hinges on careful control of reaction parameters.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure the phosphine ligand has not oxidized. Consider using a pre-catalyst like Pd(PPh₃)₄.[18]
Poor quality or decomposed boronic acid2-Pyridylboronic acid is known for its instability.[14][15] Use a fresh bottle or consider using a more stable derivative like a MIDA boronate.[14][19][20]
Insufficiently inert atmosphereOxygen can deactivate the Pd(0) catalyst.[17] Ensure thorough degassing of solvents and proper purging of the reaction vessel.
Protodeboronation (loss of boronic acid group) Presence of excess water or protic impuritiesUse anhydrous solvents and dry reagents. While some water is often beneficial, excessive amounts can be detrimental.[16]
Inappropriate baseA very strong base can sometimes promote protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[10][17]
Homocoupling of Boronic Acid Presence of oxygenRigorous exclusion of air is critical to minimize this side reaction.[8]
Difficult Purification Formation of palladium blackThis can sometimes be filtered off through a pad of celite before aqueous work-up.
Co-elution of impuritiesOptimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.[16]

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both pyridine rings, as well as a singlet for the methoxy group protons. The coupling patterns (doublets, triplets, doublets of doublets) and integration values will be key to confirming the structure.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and being prepared to troubleshoot common issues, researchers can successfully synthesize this valuable bipyridine intermediate. The insights and detailed procedures provided in this application note are intended to empower scientists in their pursuit of novel molecular entities for a wide range of applications, from drug discovery to materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011, 50(29), 6722-6737. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
  • Matos, K.; Soderquist, J. A. A new, mild, and efficient method for the conversion of aryl- and vinylboronic acids into the corresponding boronate esters. The Journal of Organic Chemistry, 1998, 63(14), 461-470. [Link]
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Amatore, C.; Jutand, A. Role of the Base in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 2000, 122(51), 12711-12712. [Link]
  • MySkinRecipes. 2-Pyridylboronic acid MIDA ester. [Link]
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • National Institutes of Health. A General Solution for the 2-Pyridyl Problem. [Link]
  • ResearchGate.
  • ResearchGate.
  • Understanding the Properties and Applications of 2-Bromo-6-methoxypyridine. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • Chemsrc. 2-Bromo-6-methoxypyridine. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. Problems with Suzuki coupling. [Link]
  • J-Stage.
  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
  • Royal Society of Chemistry. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. [Link]
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • PubChem. 2-Methoxypyridine. [Link]
  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • MDPI.
  • Preprints.org.
  • PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Bipyridine Scaffolds

The 2-Methoxy-5-(pyridin-2-yl)pyridine scaffold is a key structural motif in medicinal chemistry and materials science. As a bipyridine derivative, it serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The nitrogen atoms in the pyridine rings can act as ligands for metal catalysts, and the overall structure can be tailored to interact with specific biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of C-C bonds, making it an ideal choice for the efficient and modular synthesis of such bipyridine systems.

This application note provides a comprehensive guide to the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction. We will delve into a detailed experimental protocol, the underlying reaction mechanism, and key considerations for successful execution.

Recommended Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound, two primary convergent strategies are viable, both leveraging this powerful reaction:

  • Strategy A: Coupling of 5-bromo-2-methoxypyridine with a pyridin-2-ylboronic acid or its corresponding ester.

  • Strategy B: Coupling of 2-bromopyridine with a (6-methoxypyridin-3-yl)boronic acid or its ester.

Both routes are effective, and the choice often depends on the commercial availability and stability of the starting materials. This guide will focus on Strategy A, which utilizes readily available 5-bromo-2-methoxypyridine and pyridin-2-ylboronic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a robust starting point and may be optimized for specific laboratory conditions and scales.

Materials and Reagents:

  • 5-Bromo-2-methoxypyridine

  • Pyridin-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a clean, oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the 5-bromo-2-methoxypyridine.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Reaction Parameters and Expected Outcome

ParameterRecommended Condition/ValueNotes
Electrophile 5-Bromo-2-methoxypyridine1.0 equivalent
Nucleophile Pyridin-2-ylboronic acid1.2 equivalents
Catalyst Pd(PPh₃)₄3 mol%
Base K₂CO₃2.0 equivalents
Solvent 1,4-Dioxane/Water (4:1)Degassed
Temperature 90-100 °C
Reaction Time 4-12 hoursMonitor by TLC or LC-MS
Expected Yield 75-90%Yields are dependent on purity of reagents and reaction conditions.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (d, J = 4.8 Hz, 1H), 8.55 (d, J = 2.4 Hz, 1H), 8.05 (dd, J = 8.8, 2.4 Hz, 1H), 7.75 (td, J = 7.6, 1.8 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.20 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 3.98 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.8, 156.9, 149.7, 147.2, 138.9, 136.8, 129.1, 122.0, 120.5, 111.1, 53.5.

  • MS (ESI): m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08, found 187.1.

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, generated in situ from Pd(PPh₃)₄, undergoes oxidative addition to the carbon-bromine bond of 5-bromo-2-methoxypyridine. This step forms a square planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: The organoboron species (pyridin-2-ylboronic acid) is activated by the base (K₂CO₃) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the pyridin-2-yl group replaces the bromide on the palladium center.

  • Reductive Elimination: The two organic groups (the methoxypyridinyl and the pyridinyl) on the palladium center are eliminated to form the final product, this compound. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent System: The use of a mixed solvent system like dioxane and water is common. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state.

  • Inert Atmosphere: The exclusion of oxygen is paramount for the stability of the Pd(0) catalyst.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromo-2-methoxypyridine - Pyridin-2-ylboronic acid - K₂CO₃ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat to 90-100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Wash with Water/Brine cool->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex R¹-Pd(II)L₂-X Pd(0)L₂->Pd(II) Complex Oxidative Addition (R¹-X) Transmetalation Intermediate R¹-Pd(II)L₂-R² Pd(II) Complex->Transmetalation Intermediate Transmetalation (R²-B(OR)₂ + Base) Transmetalation Intermediate->Pd(0)L₂ Reductive Elimination Product R¹-R² Transmetalation Intermediate->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and reliable method for the synthesis of this compound. The protocol outlined in this application note provides a solid foundation for researchers to produce this valuable intermediate with good to excellent yields. A thorough understanding of the reaction mechanism and the role of each component is key to successful synthesis and troubleshooting. The versatility of the Suzuki-Miyaura coupling allows for the facile generation of a diverse range of bipyridine derivatives, which will continue to be of great interest in the fields of drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]

Stille coupling for the preparation of 2-Methoxy-5-(pyridin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine via Stille Coupling

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of this compound, a key biaryl structural motif prevalent in medicinal chemistry and materials science.[1] The protocol centers on the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and practical optimization strategies.

The Stille reaction is renowned for its exceptional functional group tolerance and the stability of its organostannane reagents to air and moisture, making it a powerful tool in complex molecule synthesis.[2][4][5][6][7] Here, we detail the coupling of an organostannyl pyridine with a halo-pyridine to construct the target molecule, an important intermediate in the synthesis of pharmaceutical agents like Perampanel.[8]

The Stille Coupling Catalytic Cycle: A Mechanistic Overview

The efficacy of the Stille coupling lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][7][9]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. An organic halide (in this case, 2-bromopyridine) undergoes oxidative addition to the palladium center, forming a 16-electron Pd(II) intermediate.[2][9][10] This step is often rate-limiting and results in a cis-complex that rapidly isomerizes to the more thermodynamically stable trans-isomer.[9][10]

  • Transmetalation : The organostannane reagent (e.g., 2-methoxy-5-(tributylstannyl)pyridine) then exchanges its organic group with the halide on the palladium center.[2][9][10] This step proceeds through an associative mechanism, where the organostannane coordinates to the palladium before the organic group transfer occurs.[2]

  • Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. This reductive elimination step forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7][9]

Stille_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OA_complex cis-[Pd(II)(R¹)XL₂] Pd0->OA_complex Oxidative Addition + R¹-X trans_complex trans-[Pd(II)(R¹)XL₂] OA_complex->trans_complex cis-trans Isomerization TM_complex [Pd(II)(R¹)(R²)L₂] trans_complex->TM_complex Transmetalation + R²-SnR₃ TM_complex:s->Pd0:s product R¹-R² (Product) TM_complex->product Reductive Elimination center TM_complex->center X-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-bromo-2-methoxypyridine and 2-(tributylstannyl)pyridine.

2.1 Materials and Reagents

  • Reactants :

    • 5-Bromo-2-methoxypyridine (1.0 eq.)

    • 2-(Tributylstannyl)pyridine (1.1 - 1.2 eq.)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Solvent : Anhydrous, degassed toluene or DMF (to achieve ~0.1 M concentration)

  • Work-up Reagents :

    • Saturated aqueous solution of potassium fluoride (KF)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Brine (saturated aqueous NaCl)

  • Equipment :

    • Oven-dried Schlenk flask or reaction tube

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

    • Syringes and needles

    • Standard glassware for work-up and column chromatography

2.2 Reaction Setup and Execution

The success of the Stille coupling is highly dependent on maintaining an oxygen-free environment to prevent catalyst decomposition and homo-coupling of the organostannane.[11]

  • Inert Atmosphere Setup : To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 eq.) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuation and Backfilling : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent and Reagent Addition : Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe to dissolve the solids. Stir the mixture for 5-10 minutes.

  • Organostannane Addition : Add 2-(tributylstannyl)pyridine (1.1-1.2 eq.) to the reaction mixture via syringe. A slight excess of the organostannane is used to drive the reaction to completion and mitigate potential homo-coupling side reactions.[11]

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 90-110°C. Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.[5][11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Halide, Catalyst) to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Organostannane C->D E 5. Heat to 90-110°C F 6. Monitor by TLC/LC-MS (8-24 h) E->F G 7. Cool to RT & Quench with aq. KF Solution H 8. Extract with Organic Solvent G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify via Column Chromatography I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the Stille coupling.

2.3 Work-up and Purification

  • Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate.

  • Tin Removal : Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 30 minutes. This causes the tin byproducts (e.g., Bu₃SnBr) to precipitate as insoluble fluorides, which can be removed by filtration through celite.[11][12]

  • Extraction : Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Optimization and Troubleshooting

The efficiency of the Stille coupling can be influenced by several parameters. The following table provides a summary of key variables and their impact, serving as a guide for optimization.

ParameterOptions / ConditionsRationale & Expert InsightsPotential Issues
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice as it's a pre-formed Pd(0) source. Pd(II) sources like Pd(OAc)₂ can also be used but require in situ reduction.[10]Catalyst decomposition (blackening) may occur at high temperatures.[11]
Ligand PPh₃, P(fur)₃, AsPh₃Triphenylphosphine (PPh₃) is standard. Electron-rich, bulky phosphines (e.g., XPhos) or arsines can accelerate the reaction, especially the reductive elimination step.[13][14][15]Highly reactive ligands might decrease selectivity in complex substrates.
Solvent Toluene, Dioxane, DMF, NMPNon-polar aprotic solvents like toluene are common.[11] Polar aprotic solvents like DMF can sometimes accelerate the reaction but may complicate the work-up.[5]High-boiling point solvents require higher temperatures for removal.
Temperature 80 - 120°CHigher temperatures increase the reaction rate but must be balanced against catalyst stability and potential side reactions.[11]Temperatures that are too high can lead to catalyst decomposition and side product formation.[11]
Additives CuI, LiClCopper(I) iodide can accelerate the transmetalation step, particularly with less reactive stannanes.[6][7] Lithium chloride can facilitate the reaction by forming a more reactive organostannate.[7][10]Additives can complicate purification.

Common Troubleshooting Scenarios:

  • Low or No Conversion : Ensure the inert atmosphere was strictly maintained and that the catalyst was active. Check the purity of reagents and use freshly degassed, anhydrous solvents. Consider increasing the temperature or adding a co-catalyst like CuI.[11]

  • Significant Homo-coupling : This side reaction of the organostannane is often caused by the presence of oxygen.[7][11] Ensure thorough deoxygenation of the reaction mixture. Using a slight excess of the organostannane can also help suppress this pathway.[11]

  • Difficulty Removing Tin Byproducts : Vigorous and prolonged washing with aqueous KF is critical. If precipitation is incomplete, filtering the crude product through a plug of silica gel with a slightly basic eluent (e.g., 2-5% triethylamine in hexanes) can be effective.[7]

References

  • Preparation of 2-bromopyridine. PrepChem.com. [Link]
  • 2-bromopyridine. Organic Syntheses Procedure. [Link]
  • A Synthetic Method of 2-Bromopyridine. Chempedia - LookChem. [Link]
  • 2-Bromopyridine. Wikipedia. [Link]
  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]
  • Stille reaction. Wikipedia. [Link]
  • The Stille Reaction, 38 Years Later.
  • Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
  • Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes.
  • The Mechanisms of the Stille Reaction (2004). SciSpace. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • 2-Methoxy Pyridine.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
  • Stille Coupling. NROChemistry. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]
  • Tertiary arsine ligands for the Stille coupling reaction. RSC Publishing. [Link]
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. NIH. [Link]
  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]
  • Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of (pyridine)2IPh2 and [(4-CF3-pyridine)2IPh](O. Organic Syntheses. [Link]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
  • 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine.

Sources

Application Notes and Protocols: 2-Methoxy-5-(pyridin-2-yl)pyridine as a Pivotal Intermediate in the Synthesis of Perampanel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perampanel, marketed as Fycompa®, is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor, representing a significant advancement in the adjunctive treatment of partial-onset and primary generalized tonic-clonic seizures.[1][2][3][4] The synthesis of this complex bipyridine molecule relies on a strategic and efficient assembly of its core structure. A critical component in this synthetic pathway is the intermediate, 2-Methoxy-5-(pyridin-2-yl)pyridine . This document provides a detailed technical guide for the synthesis, purification, and subsequent utilization of this key intermediate, offering field-proven insights and step-by-step protocols for researchers and professionals in drug development and medicinal chemistry.

Introduction: The Strategic Importance of the Bipyridine Core

The chemical architecture of Perampanel, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, features a central bipyridine system.[3] The efficient construction of this moiety is paramount for a viable and scalable manufacturing process. This compound serves as a stable and versatile precursor to the 5-(pyridin-2-yl)-2(1H)-pyridone core, which is later elaborated to the final active pharmaceutical ingredient (API).[4]

The most prevalent and industrially scalable method for synthesizing this intermediate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This approach offers high yields, excellent functional group tolerance, and avoids the use of less desirable organometallic reagents like organotins.[4][7] This guide focuses on a highly efficient, one-pot, two-step process starting from commercially available materials.[8]

Synthesis of this compound via Suzuki Coupling

The synthesis is achieved through an initial borylation of 5-bromo-2-methoxypyridine, followed by an in-situ Suzuki coupling with a 2-halopyridine. This one-pot approach enhances process efficiency by eliminating the need to isolate the boronic acid pinacol ester intermediate.[8]

Reaction Pathway and Mechanism

The reaction proceeds in two main stages within the same vessel:

  • Borylation: 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form 2-methoxypyridine-5-boronic acid pinacol ester.

  • Cross-Coupling: A 2-halopyridine (e.g., 2-bromopyridine) is added to the reaction mixture, and the newly formed boronic ester couples with it, again under palladium catalysis, to yield the target molecule.

Causality of Reagent Choices:

  • Palladium Catalyst (e.g., Palladium Acetate, Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, forming the active Pd(0) species that undergoes oxidative addition into the carbon-halogen bonds of the reactants, enabling the subsequent transmetalation and reductive elimination steps that form the new carbon-carbon bond.[1][6]

  • Base (e.g., K₂CO₃): The base is crucial for the catalytic cycle. It activates the boronic ester, facilitating the transmetalation step where the pyridyl group is transferred from boron to the palladium center.[8][9]

  • Solvent (e.g., 1,2-Dimethoxyethane, Dioxane): Anhydrous, polar aprotic solvents are chosen to solubilize the reactants and ligand-catalyst complex while remaining stable at the required reaction temperatures (typically 80-100°C).[1][5]

G cluster_0 Step A: Borylation (in-situ) cluster_1 Step B: Suzuki Coupling A 5-Bromo-2-methoxypyridine C 2-Methoxypyridine-5-boronic acid pinacol ester A->C Pd Catalyst, Base (e.g., K₂CO₃) B Bis(pinacolato)diboron B->C E This compound (Target Intermediate) C->E Pd Catalyst, Base (Same Pot) D 2-Bromopyridine D->E

Caption: One-pot synthesis of the target intermediate.

Quantitative Data & Reagents

The following table summarizes the key reagents for the synthesis protocol.

Reagent NameCAS No.Molecular Wt. ( g/mol )RoleTypical Stoichiometry
5-Bromo-2-methoxypyridine13472-85-0188.02Starting Material1.0 eq
Bis(pinacolato)diboron73183-34-3253.94Boron Source1.1 - 1.2 eq
2-Bromopyridine109-04-6158.00Coupling Partner1.0 - 1.1 eq
Palladium(II) Acetate3375-31-3224.50Catalyst Precursor0.01 - 0.03 eq
Triphenylphosphine603-35-0262.29Ligand0.04 - 0.12 eq
Potassium Carbonate (K₂CO₃)584-08-7138.21Base2.0 - 3.0 eq
1,2-Dimethoxyethane (DME)110-71-490.12Solvent-

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative laboratory-scale synthesis. Researchers should optimize conditions for their specific scale and equipment.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, temperature probe, and nitrogen inlet.

  • Heating mantle.

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.).

  • Rotary evaporator.

G start Start charge_flask Charge flask with 5-bromo-2-methoxypyridine, bis(pinacolato)diboron, K₂CO₃, Pd(OAc)₂, PPh₃, and DME under N₂. start->charge_flask heat_borylation Heat to 20-30°C and stir. Monitor conversion to boronic ester (TLC/GC-MS). charge_flask->heat_borylation add_partner Once borylation is complete, add 2-bromopyridine to the mixture. heat_borylation->add_partner heat_coupling Heat reaction to reflux (80-85°C). Stir until completion (4-8 hours). add_partner->heat_coupling cool_down Cool mixture to room temperature. heat_coupling->cool_down workup Add water and an organic solvent (e.g., Ethyl Acetate). Separate organic layer. cool_down->workup extract Extract aqueous layer with organic solvent. workup->extract wash Combine organic layers and wash with brine. extract->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate under reduced pressure. wash->dry_concentrate purify Purify crude product via column chromatography or recrystallization. dry_concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for synthesis and purification.

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the reaction flask, add 5-bromo-2-methoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to the flask (approx. 10-15 mL per gram of starting material).

  • Borylation: Stir the mixture at room temperature (20-30°C) for 1-2 hours. Monitor the formation of the boronic ester by TLC or GC-MS.[8]

  • Coupling Partner Addition: Once the borylation is substantially complete, add 2-bromopyridine (1.05 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain stirring. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 4-8 hours).[1]

  • Work-up: Cool the reaction to room temperature. Add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid. The spectral data should be consistent with literature values.[10]

Protocol 2: Conversion to 5-(pyridin-2-yl)-2(1H)-pyridone (Demethylation)

The methoxy group of the intermediate is a protecting group that is readily cleaved under acidic conditions to reveal the desired pyridone.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., tetrahydrofuran).

  • Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC/HPLC.[10]

  • Upon completion, cool the mixture and neutralize with an aqueous base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-(pyridin-2-yl)-2(1H)-pyridone.

Pathway to Perampanel

Once the 5-(pyridin-2-yl)-2(1H)-pyridone core is synthesized, it undergoes a multi-step sequence to become Perampanel.

G A This compound (Intermediate) B 5-(Pyridin-2-yl)-2(1H)-pyridone A->B Acidic Demethylation (e.g., HCl) C 1-Phenyl-5-(pyridin-2-yl)- 2(1H)-pyridone B->C Phenylation (Phenylboronic Acid, Cu(OAc)₂) D 3-Bromo-1-phenyl-5-(pyridin-2-yl)- pyridin-2(1H)-one C->D Bromination E Perampanel (Final API) D->E Suzuki Coupling (2-Cyanophenylboronic acid derivative, Pd Catalyst)

Sources

Application Notes & Protocols: A Detailed Synthesis of Perampanel from 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perampanel, chemically known as 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is a highly selective, non-competitive antagonist of the AMPA receptor, a fundamental component in central nervous system signaling.[1] It is clinically approved for the treatment of epilepsy and has been investigated for other neurological disorders.[2][3] This document provides a comprehensive, step-by-step protocol for the synthesis of Perampanel, commencing from the readily available intermediate, 2-Methoxy-5-(pyridin-2-yl)pyridine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and scientific integrity.

Introduction: The Synthetic Strategy

The chemical architecture of Perampanel consists of a central 1,2-dihydropyridin-2-one core appended with a phenyl group, a pyridine ring, and a 2-cyanophenyl moiety.[2] The synthetic route detailed herein builds this complex molecule sequentially, starting from a bipyridine precursor. The core logic of this synthesis involves a series of robust and well-documented chemical transformations. The key steps are:

  • Demethylation: Conversion of the methoxy group on the pyridine ring to a hydroxyl group, which tautomerizes to the more stable pyridone.

  • N-Arylation: Installation of the phenyl group onto the pyridone nitrogen.

  • Regioselective Bromination: Halogenation at the C3 position of the pyridone ring to prepare for the final coupling step.

  • Suzuki-Miyaura Cross-Coupling: Formation of the critical carbon-carbon bond between the pyridone core and the 2-cyanophenyl group, catalyzed by a palladium complex.[4][5]

This pathway is designed for laboratory-scale synthesis and avoids some of the more hazardous or expensive reagents found in alternative routes, such as organotin compounds.[6][7]

Overall Synthetic Workflow

The multi-step synthesis is visualized below, outlining the progression from the starting material to the final Active Pharmaceutical Ingredient (API).

Perampanel Synthesis Workflow Start Starting Material: This compound Step1 Step 1: Demethylation (Intermediate I) Start->Step1 HBr Step2 Step 2: N-Arylation (Intermediate II) Step1->Step2 Phenylboronic Acid, Cu(OAc)₂ Step3 Step 3: Bromination (Intermediate III) Step2->Step3 NBS Step4 Step 4: Suzuki Coupling Step3->Step4 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, Pd Catalyst End Final Product: Perampanel Step4->End Purification Suzuki Coupling Mechanism Pd(0) Pd(0) Oxidative\nAddition R-Pd(II)-X Pd(0)->Oxidative\nAddition R-X Transmetalation R-Pd(II)-R' Oxidative\nAddition->Transmetalation R'-B(OR)₂ Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) R-R'

Sources

The Strategic Application of 2-Methoxy-5-(pyridin-2-yl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as foundational pillars for therapeutic innovation. The pyridine ring system is one such "privileged scaffold," valued for its ability to engage in hydrogen bonding and other key molecular interactions, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] This guide focuses on a specific and highly valuable derivative, 2-Methoxy-5-(pyridin-2-yl)pyridine , a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its primary claim to fame is its role as a pivotal intermediate in the synthesis of Perampanel, an FDA-approved anti-epileptic drug.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the core applications of this compound, provide detailed synthetic protocols, and explore its broader potential as a versatile scaffold for future drug discovery endeavors.

Core Application: A Cornerstone in the Synthesis of Perampanel

The most prominent and well-documented application of this compound is its function as a key building block in the total synthesis of Perampanel (Fycompa®).[6] Perampanel is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, crucial for its efficacy in the treatment of partial-onset seizures in epilepsy.[6]

The bipyridyl structure of this compound forms a significant portion of the Perampanel molecule, highlighting the strategic importance of this intermediate. The synthesis of Perampanel necessitates the efficient and scalable production of this key fragment.

Logical Workflow: From Intermediate to API

The following diagram illustrates the logical flow of incorporating this compound into the final Active Pharmaceutical Ingredient (API), Perampanel.

G A 5-Bromo-2-methoxypyridine C This compound A->C B 2-Halogenated Pyridine B->C D This compound F Perampanel (API) D->F E Other Reagents E->F

Caption: Workflow from starting materials to the final API, Perampanel.

Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. The following protocol is a synthesized representation based on established patent literature.[6][7]

Protocol: Two-Step, One-Pot Synthesis of this compound

This protocol describes a robust and scalable method for the synthesis of the target compound.

Step 1: In Situ Formation of the Boronic Ester

  • Reaction Setup: To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dimethylformamide (DMF), add bis(pinacolato)diboron (1.1 eq).

  • Catalyst and Base: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 2-3 mol%. Add a base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3.0 eq).[6]

  • Reaction Conditions: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The product of this step is 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[8]

Step 2: Suzuki-Miyaura Coupling

  • Addition of Coupling Partner: To the reaction mixture from Step 1 (containing the in situ generated boronic ester), add 2-chloropyridine or 2-bromopyridine (1.0-1.2 eq).

  • Aqueous Base and Phase Transfer Catalyst (Optional): Add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2M solution, 3.0 eq). A phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the reaction.

  • Reaction Conditions: Maintain the temperature at 80-100 °C and continue stirring for an additional 4-8 hours, monitoring the reaction progress by TLC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Data Summary: Reagents and Conditions
Step Key Reagents Catalyst/Base Solvent Temperature Typical Reaction Time
1 5-bromo-2-methoxypyridine, bis(pinacolato)diboronPd(dppf)Cl₂, KOAc/K₂CO₃1,4-dioxane/DMF80-100 °C2-4 hours
2 2-chloropyridine/2-bromopyridinePd(dppf)Cl₂, Na₂CO₃/K₂CO₃ (aq)1,4-dioxane/DMF80-100 °C4-8 hours
Causality in Experimental Choices:
  • Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic compounds.

  • One-Pot Procedure: The in situ formation and subsequent coupling of the boronic ester without isolation simplifies the process, reduces waste, and improves overall yield, making it suitable for large-scale production.[6]

  • Choice of Base: An inorganic base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice between potassium carbonate and potassium acetate can influence reaction rates and yields.

Broader Potential in Drug Discovery: A Scaffold for Innovation

While its role in Perampanel synthesis is well-established, the this compound scaffold holds potential for the development of novel therapeutics targeting other biological pathways. The pyridine and bipyridine motifs are prevalent in a wide range of biologically active compounds.[1][3][4][5][9]

Potential Therapeutic Areas for Derivatization:
  • Kinase Inhibition: Many kinase inhibitors incorporate pyridine-based scaffolds to interact with the hinge region of the kinase domain. Derivatives of this compound could be explored as potential inhibitors of kinases like PIM-1.[10]

  • Modulators of Nuclear Receptors: The structural features of this compound could be adapted to design ligands for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic diseases.[11]

  • CNS Disorders: Given its role in an anti-epileptic drug, further derivatization and screening against other CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, is a logical avenue for exploration.

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[5]

Logical Relationship: Scaffold to Diversification

The following diagram illustrates the potential for diversifying the this compound scaffold for various therapeutic applications.

G A This compound (Core Scaffold) B Kinase Inhibitors A->B Derivatization C Nuclear Receptor Modulators A->C Derivatization D CNS Agents A->D Derivatization E Antimicrobials A->E Derivatization

Caption: Diversification of the core scaffold for new therapeutic targets.

Conclusion

This compound is a compound of significant industrial and medicinal relevance, primarily due to its indispensable role in the synthesis of the anti-epileptic drug Perampanel. The synthetic protocols for its preparation are well-established, favoring robust palladium-catalyzed cross-coupling methodologies. Beyond this key application, its bipyridyl structure represents a privileged scaffold with considerable potential for the development of a new generation of therapeutics across a spectrum of diseases. This guide provides a foundational understanding for researchers to leverage this valuable molecule in their drug discovery and development programs.

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist - ResearchGate.
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem.
  • (PDF) Newer biologically active pyridines: A potential review - ResearchGate.
  • (IUCr) CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.

Sources

Application Notes & Protocols: A Prospective Development of 2-Methoxy-5-(pyridin-2-YL)pyridine as a Novel Antiepileptic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients exhibiting resistance to current therapies.[1] This necessitates the urgent development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[1][2] This document outlines a prospective, multi-stage research and development plan for a novel chemical entity, 2-Methoxy-5-(pyridin-2-yl)pyridine, as a potential AED. While this compound has been synthesized as an intermediate for other molecules, its intrinsic bioactivity in the context of epilepsy is unexplored.[3] This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, initial screening, preclinical evaluation, and lead optimization, based on established principles of modern antiepileptic drug discovery.[2][4][5]

Introduction: The Rationale for Novel AEDs

Despite the availability of over twenty AEDs, approximately 30% of individuals with epilepsy do not achieve adequate seizure control, often due to dose-limiting side effects or pharmacoresistance.[2][5][6] The majority of established AEDs modulate neuronal excitability through a limited number of mechanisms, primarily by targeting voltage-gated sodium channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[7][8][9] The development of compounds with potentially novel mechanisms of action is a key strategy to address the needs of patients with refractory epilepsy.[10]

This compound is a heterocyclic compound whose structural motifs are present in various biologically active molecules. Its potential as an AED is currently unknown, making it a "starting point" candidate for a comprehensive discovery program. This application note will detail a systematic approach to investigate its potential, from initial synthesis to advanced preclinical characterization.

Phase I: Synthesis and Initial Characterization

The first critical step is the reliable synthesis of the target compound. A scalable and cost-effective synthesis method is essential for producing the quantities required for screening and further studies.

Proposed Synthesis Protocol

A plausible synthesis route involves a Suzuki coupling reaction, a robust and widely used method in medicinal chemistry.[3]

Protocol 2.1: Synthesis of this compound

  • Step A: Boronic Ester Formation. In a reaction vessel, combine 5-bromo-2-methoxypyridine and bis(pinacolato)diboron in the presence of a carbonate base (e.g., potassium carbonate).[3] The reaction is carried out under an inert atmosphere at a temperature of 20-30°C to generate 2-methoxypyridine-5-boronic acid pinacol ester.[3]

  • Step B: Suzuki Coupling. Without isolating the intermediate product, introduce a 2-halogenated pyridine (e.g., 2-bromopyridine) and a palladium catalyst system to the reaction mixture.[3]

  • Reaction & Workup. Heat the mixture to facilitate the cross-coupling reaction. Upon completion, the product, this compound, can be isolated and purified using standard techniques such as column chromatography.

  • Characterization. Confirm the structure and purity of the synthesized compound using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Phase II: Initial Anticonvulsant Screening

The goal of this phase is to rapidly assess whether the compound exhibits any anticonvulsant activity in established, high-throughput preclinical models. These models are designed to identify activity against generalized tonic-clonic and myoclonic seizures.[1][6][11][12]

In Vivo Screening Models

The National Institutes of Health (NIH) Antiepileptic Drug Development (ADD) Program has historically used a battery of rodent models to screen for potential AEDs. The two most fundamental tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[4][13][14]

Protocol 3.1: MES and scPTZ Screening in Rodents

  • Animal Preparation: Use adult male mice (e.g., CF-1 strain) for initial screening.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg). Include a vehicle control group.

  • Maximal Electroshock (MES) Test: At the time of predicted peak effect, subject the animals to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes. Record the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures. Observe the animals for a set period (e.g., 30 minutes) and record the presence or absence of clonic seizures lasting for at least 5 seconds.[14] Protection is defined by the absence of these seizures.

  • Data Analysis: Determine the percentage of animals protected at each dose for both tests.

Data Interpretation

The results from this initial screen will provide the first indication of the compound's potential anticonvulsant profile.

Hypothetical Screening Outcome MES Test scPTZ Test Potential Implication
Scenario A ActiveInactiveSuggests potential efficacy against generalized tonic-clonic seizures. The mechanism may involve blocking voltage-gated sodium channels.[7][9]
Scenario B InactiveActiveSuggests potential efficacy against absence or myoclonic seizures. The mechanism may involve enhancing GABAergic transmission or blocking T-type calcium channels.[15]
Scenario C ActiveActiveIndicates a broad spectrum of anticonvulsant activity, a desirable trait for a new AED.[8]
Scenario D InactiveInactiveThe compound is unlikely to be a viable candidate and further development would not be warranted.

Phase III: Preclinical Development and Lead Optimization

If the compound shows promising activity in the initial screen (e.g., Scenarios A, B, or C), the next phase involves a more detailed characterization of its pharmacological and pharmacokinetic properties. This phase often runs in parallel with lead optimization, where medicinal chemists synthesize analogs of the initial "hit" to improve its properties.[16][17][18]

The Drug Development Pipeline

The progression from a "hit" compound to a clinical candidate follows a structured, iterative process.

AED_Development_Workflow cluster_0 Phase II: Discovery & Screening cluster_1 Phase III: Preclinical Development cluster_2 Phase IV: Candidate Selection Synthesis Synthesis of This compound Screening In Vivo Screening (MES, scPTZ) Synthesis->Screening Test Compound DoseResponse Dose-Response & Neurotoxicity Screening->DoseResponse Active Hit MoA Mechanism of Action (In Vitro Assays) DoseResponse->MoA ADMET ADMET Profiling DoseResponse->ADMET Efficacy Chronic Epilepsy Models DoseResponse->Efficacy Optimized Lead LeadOpt Lead Optimization (SAR Studies) MoA->LeadOpt Guide Design ADMET->LeadOpt Guide Design LeadOpt->Screening Synthesize & Test Analogs Safety Advanced Toxicology Efficacy->Safety Candidate Preclinical Candidate Selection Safety->Candidate

Caption: Workflow from initial hit to preclinical candidate.

Key Experimental Protocols

Protocol 4.1: In Vitro Mechanism of Action (MoA) Assays

Based on the initial screening results, targeted in vitro assays are performed to elucidate the compound's MoA.

  • Electrophysiology (Patch-Clamp):

    • If MES Active: Test for modulation of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) in cultured neurons or HEK cells expressing these channels. Assess effects on channel activation, inactivation, and recovery.[7]

    • If scPTZ Active: Test for positive allosteric modulation of GABA-A receptors.[9] Also, evaluate effects on T-type calcium channels (e.g., Cav3.1, Cav3.2).[15]

  • Neurochemical Assays:

    • Synaptic Vesicle Protein 2A (SV2A) Binding Assay: Since some modern AEDs target SV2A, assess the compound's binding affinity for this protein.[5][10]

    • Glutamate Receptor Assays: Evaluate for antagonism at AMPA or NMDA receptors, which are key targets for some AEDs.[7][8]

Protocol 4.2: Early ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures.[19][] For a Central Nervous System (CNS) drug, brain penetration is paramount.[21][22][23]

  • Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier (BBB).

  • Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) to determine its metabolic half-life.[22]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is active.[22]

  • Early Toxicity: Perform cytotoxicity assays in relevant cell lines (e.g., HepG2 for liver toxicity).

Lead Optimization

The data from MoA and ADMET studies guide the lead optimization process.[24][25] The goal is to systematically modify the initial compound's structure to improve desired properties while minimizing liabilities.[16][17][18] This involves exploring the Structure-Activity Relationship (SAR).[25] For example, chemists might modify the methoxy group or substitute different positions on the pyridine rings to enhance potency or improve metabolic stability.[16]

Phase IV: Advanced Efficacy and Safety Testing

An optimized lead compound with a promising MoA and ADMET profile will advance to more complex and resource-intensive models of chronic epilepsy and formal safety testing.[17]

  • Chronic Epilepsy Models: Efficacy should be confirmed in models that better reflect human epilepsy, such as the kindling model or post-status epilepticus models (e.g., using kainic acid or pilocarpine).[1][11][12] These models help assess a drug's potential to suppress spontaneous recurrent seizures.[26]

  • Safety and Toxicology: Conduct more extensive safety studies as required by regulatory agencies before a compound can be considered for human clinical trials.[27] This includes cardiovascular safety profiling and repeated-dose toxicity studies in two species.

Conclusion

The development of a novel antiepileptic drug is a long and complex process that begins with identifying a promising chemical starting point. This document provides a structured, prospective guide for the evaluation of this compound as such a starting point. By following a logical progression of synthesis, screening, mechanistic studies, and optimization, researchers can systematically investigate its potential to become a new therapeutic option for patients with epilepsy. This rigorous, multi-faceted approach, grounded in established drug discovery principles, is essential for translating a novel molecule into a clinically effective medication.

References

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
  • Velísek, L. (2006). In vivo experimental models of epilepsy. CNS Agents in Medicinal Chemistry, 6(3), 159-173. [Link]
  • Biobide.
  • National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK).
  • Chemspace. (2025).
  • InVivo Biosystems. Epilepsy Modeling. [Link]
  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]
  • Patsnap. (2025).
  • Rogawski, M. A., & Löscher, W. (2004). Mechanisms of action of antiepileptic drugs. Epilepsy Research, 60(2-3), 147-164. [Link]
  • Paz, C., & Galan, L. (2014). In Vivo Experimental Models of Epilepsy. Central Nervous System Agents in Medicinal Chemistry, 14(1), 2-9. [Link]
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
  • Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Van der Waterbeemd, H., & Gifford, E. (2009). ADDME--Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. BMC Neurology, 9(Suppl 1), S1. [Link]
  • Sills, G. J., & Rogawski, M. A. (2020). Mechanisms of action of antiepileptic drugs. Cold Spring Harbor Perspectives in Medicine, 10(6), a039535. [Link]
  • Paz, C., & Galan, L. (2014). In Vivo Experimental Models of Epilepsy.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Bialer, M., & White, H. S. (2010). Mechanisms of action of antiepileptic drugs: the search for synergy. Semantic Scholar. [Link]
  • Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63-86. [Link]
  • ResearchGate.
  • Slideshare. Screening Methods of Anti-epileptic drugs. [Link]
  • Al-Osta, I., & Al-Ghamdi, M. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. MDPI. [Link]
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]
  • Al-Osta, I., & Al-Ghamdi, M. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence.
  • Gerlach, A. C., & Krajewski, J. L. (2010). Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going?. Pharmaceuticals (Basel, Switzerland), 3(9), 2884–2899. [Link]
  • Ye, W., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6154. [Link]
  • ResearchGate.
  • Gerlach, A. C., & Krajewski, J. L. (2010). Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going?.
  • CURE Epilepsy. (2020). Epilepsy Drug Development: Clinical Trials. [Link]
  • ResearchGate. (2025). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]
  • ResearchGate. (2025). The Screening models for antiepileptic drugs: A Review. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Methoxy-5-(pyridin-2-yl)pyridine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of strategic chemical derivatizations of the 2-Methoxy-5-(pyridin-2-yl)pyridine scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] We delve into the key reactive sites of the molecule and present detailed, field-proven protocols for two high-impact transformations: O-demethylation to unmask a versatile phenolic hydroxyl group and Palladium-catalyzed C-H functionalization for carbon-carbon bond formation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to generate novel analogues with tailored physicochemical and biological properties. Each protocol is designed to be a self-validating system, with in-depth explanations of reagent choice, reaction mechanisms, and characterization methods.

Introduction: The this compound Scaffold

The 2,2'-bipyridine structural unit, of which this compound is a substituted variant, is a privileged scaffold.[1] Its prevalence in pharmaceuticals, agrochemicals, and as ligands in catalysis stems from its unique electronic properties and its ability to chelate metal ions.[2][3] The strategic modification of this core allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. This guide focuses on unlocking the synthetic potential of this scaffold by targeting its most viable reactive centers for derivatization.

Analysis of Chemical Reactivity

The structure of this compound presents several opportunities for chemical modification. Understanding the intrinsic reactivity of each site is crucial for designing successful synthetic strategies.

  • The Methoxy Group (C2-OCH₃): Aryl methyl ethers are stable but can be cleaved under specific conditions to yield a highly versatile phenol. This hydroxyl group can then serve as a handle for a wide array of subsequent reactions (e.g., etherification, esterification, O-arylation).

  • The Pyridine Rings (C-H bonds): While pyridine rings are electron-deficient, modern transition-metal-catalyzed reactions have enabled the direct functionalization of their C-H bonds.[4][5] This approach avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical route to novel analogues.[6] The nitrogen atom's directing group effect can often control the regioselectivity of these transformations.[4]

  • The Pyridine Nitrogen Atoms: The lone pair of electrons on each nitrogen atom allows for reactions such as N-oxidation or quaternization, which can modulate the electronic properties and biological activity of the molecule.

The diagram below illustrates the primary sites for the derivatization strategies discussed in this guide.

Caption: Key reactive sites on the this compound scaffold.

Protocol I: O-Demethylation to 5-(Pyridin-2-yl)pyridin-2-ol

This protocol details the cleavage of the aryl methyl ether to yield the corresponding phenol, a critical intermediate for further diversification. Boron tribromide (BBr₃) is the reagent of choice due to its high efficiency in cleaving aryl methyl ethers under controlled conditions.[7][8]

Principle and Rationale

BBr₃ is a potent Lewis acid that coordinates strongly to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack on the methyl group by a bromide ion, proceeding via an Sₙ2 mechanism.[8] The reaction is typically performed at low temperatures to control its exothermicity and prevent potential side reactions.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath and Dry ice/acetone bath

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ solution (1.0 M in DCM, 1.2-1.5 eq) dropwise via a syringe or dropping funnel over 20-30 minutes. Maintain the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.

  • Workup: Allow the mixture to warm to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(pyridin-2-yl)pyridin-2-ol.

Characterization and Validation
TechniqueExpected Outcome
¹H NMR Disappearance of the methoxy singlet (around δ 3.9-4.1 ppm). Appearance of a broad singlet for the phenolic -OH proton. Shifts in the aromatic proton signals.
Mass Spec Observation of the molecular ion peak corresponding to the demethylated product (C₁₀H₈N₂O).
FT-IR Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Safety Precautions: Boron tribromide is highly corrosive, toxic, and reacts violently with water and other protic solvents.[8] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol II: Palladium-Catalyzed C-H Arylation

Direct C-H activation is a powerful, modern strategy for creating C-C bonds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-halogenated substrates.[4][6] This protocol outlines a general procedure for the arylation of the this compound core.

Principle and Rationale

This transformation relies on a Palladium catalyst, often Pd(OAc)₂, which coordinates to the pyridine nitrogen. This coordination directs the catalyst to activate a nearby C-H bond, typically at the ortho position, forming a palladacycle intermediate.[4] This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency and selectivity.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Aryl Bromide or Iodide (Ar-X)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., PPh₃, PCy₃, or a Buchwald-type ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KOAc)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Standard glassware for anhydrous/anaerobic reactions (Schlenk flask, condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1-1.5 eq), the base (2.0-3.0 eq), Pd(OAc)₂ (2-5 mol%), and the ligand (4-10 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.

Characterization and Validation
TechniqueExpected Outcome
¹H NMR Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. Changes in the multiplicity or chemical shift of the pyridine proton at the site of arylation.
Mass Spec Observation of the molecular ion peak corresponding to the coupled product.
¹³C NMR Appearance of new signals corresponding to the carbons of the new aryl group.

The following diagram illustrates the general workflow for these derivatization experiments.

G start Starting Material (this compound) reaction Derivatization Reaction (e.g., Demethylation or C-H Arylation) + Reagents, Catalyst, Solvent start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char product Final Derivative char->product

Caption: General experimental workflow for derivatization.

Conclusion and Future Directions

The protocols detailed herein provide robust and validated pathways for the strategic derivatization of this compound. The unmasking of the phenolic hydroxyl group via O-demethylation and the formation of new C-C bonds through palladium-catalyzed C-H activation are powerful tools for generating libraries of novel compounds. These derivatives can be further elaborated to explore structure-activity relationships (SAR) in drug discovery programs or to develop new ligands and materials with tailored electronic and photophysical properties. Future work could involve exploring other C-H functionalization reactions, such as borylation or amination, to further expand the chemical space accessible from this versatile scaffold.

References

  • D. C. M. Chan, et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Y. Liang, et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health.
  • S. L. Buchwald, et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • S. K. Guchhait, et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • S. K. Guchhait, et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • M. S. Sanford, et al. (2023). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • A. G. G. J. M. A. van den Hoogenband, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • C. H. Senanayake, et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • M. A. Brodney, et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • J. A. Joule, et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • MDPI (2024). Special Issue : Bipyridines: Synthesis, Functionalization and Applications. Molecules.
  • S. H. Kim, et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.
  • C. Bolm, et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry.
  • A. M. M. E. Ewida, et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Google Patents (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • J. Li, et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
  • A. M. M. E. Ewida, et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Chem-Station (2024). O-Demethylation. Chem-Station International Edition.
  • C. J. O'Brien, et al. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Inorganics.
  • ResearchGate (2007). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • ResearchGate (2018). Imidazolium-functionalized bipyridine derivatives: A promising family of ligands for catalytical Rh(0) colloids.
  • ResearchGate (2016). What demethylating reagent do you suggest?.
  • J. A. Joule, et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • S. Wang, et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry.
  • J. Hudlicky, et al. (2011). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Collection of Czechoslovak Chemical Communications.

Sources

Catalytic Systems for the Efficient Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxy-5-(pyridin-2-yl)pyridine

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a topic of considerable interest for drug discovery and development. This guide provides a detailed overview of catalytic systems for the synthesis of this valuable compound, with a focus on practical application notes, step-by-step protocols, and the underlying chemical principles that govern catalyst selection and reaction optimization.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and industrially scalable method for the synthesis of this compound. This reaction facilitates the formation of a crucial carbon-carbon bond between two pyridine rings. The general approach involves the coupling of a methoxypyridine derivative with a pyridylboronic acid or its corresponding ester, catalyzed by a palladium complex.

Causality of Component Selection in Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling for this specific transformation hinges on the careful selection of several key components:

  • Palladium Catalyst: The heart of the reaction, the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination. The choice of the palladium source and its coordinating ligands is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ more sophisticated ligands to enhance reactivity and stability.[1]

  • Ligands: The ligands stabilize the palladium center and modulate its electronic and steric properties. For challenging substrates like pyridines, where the nitrogen lone pair can coordinate to and inhibit the catalyst, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[2] These ligands promote the desired catalytic cycle and can prevent catalyst deactivation.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[3] The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base should be considered for optimal performance.

  • Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the catalyst system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4]

In-Depth Protocols and Methodologies

This section provides detailed protocols for the synthesis of this compound using different catalytic approaches.

Protocol 1: One-Pot Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a patented, efficient one-pot procedure where 5-bromo-2-methoxypyridine is first converted to its boronic ester derivative in situ, followed by coupling with a 2-halopyridine.[3] This method avoids the isolation of the potentially unstable pyridylboronic acid intermediate.

Reaction Scheme:

Caption: Figure 1: One-pot synthesis workflow.

Materials:

  • 5-bromo-2-methoxypyridine (1.0 equiv)

  • Bis(pinacolato)diboron (1.3 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene, or 1,4-Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methoxypyridine, bis(pinacolato)diboron, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Borylation: Stir the reaction mixture at 20-30°C. Monitor the progress of the borylation reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting 5-bromo-2-methoxypyridine is consumed.

  • Cross-Coupling: To the reaction mixture containing the in situ generated boronic ester, add 2-chloropyridine.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the cross-coupling reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Traditional Suzuki-Miyaura Cross-Coupling

This protocol outlines a more traditional two-step approach where a stable pyridylboronic acid derivative is coupled with 5-bromo-2-methoxypyridine.

Materials:

  • 5-bromo-2-methoxypyridine (1.0 equiv)

  • 2-Pyridylboronic acid or a stable ester derivative (e.g., pinacol ester) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methoxypyridine, the 2-pyridylboronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system.

  • Reaction: Heat the mixture to 85-95°C with vigorous stirring for 12-24 hours, or until reaction completion as monitored by TLC or LC-MS.[5]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Alternative Catalytic Systems

While palladium-catalyzed Suzuki-Miyaura coupling is the most common method, other catalytic systems can also be employed for the synthesis of 2,5'-bipyridine structures.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts offer a more cost-effective alternative to palladium and have shown high efficacy in C-C bond formation.[6] Nickel-catalyzed cross-electrophile coupling, for instance, can be used to couple two different aryl halides.

Conceptual Workflow:

Caption: Figure 3: Conceptual workflow for direct C-H arylation.

Challenges and Opportunities:

  • Regioselectivity: Controlling the position of C-H activation on the pyridine ring is a significant challenge.

  • Catalyst Development: This area is under active research, with the development of new catalyst systems being crucial for achieving high efficiency and selectivity.

Data Presentation: Comparison of Catalytic Systems

The following table provides a comparative overview of different catalytic systems for the synthesis of 2,5'-bipyridine derivatives, highlighting the typical yields and reaction conditions.

Catalytic SystemAryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amineArylboronic acidK₃PO₄1,4-Dioxane/H₂O85-95>1578-88[5]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidNa₃PO₄1,4-Dioxane65-100-5-89[7][8]
Pd(OAc)₂/SPhos3-Bromo-5-methoxypyridineArylboronic acidK₃PO₄1,4-Dioxane/H₂O80-100--[9]
NiBr₂/Ligand2-chloropyridine--DMF-4-22-[10]

Note: Yields are highly substrate and condition dependent. The data presented is for analogous systems and serves as a general guide.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Caption: Figure 4: Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-methoxypyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., 2-pyridylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., SPhos, XPhos). [2]
Inactive catalyst.Ensure anhydrous and oxygen-free conditions. Use a fresh catalyst.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas solvents and maintain an inert atmosphere. [9]
Suboptimal reaction conditions.Adjust base, solvent, and temperature.
Protodeboronation Presence of water or protic sources.Use anhydrous solvents and reagents. Consider using a more stable boronic ester. [2]

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling. The one-pot protocol offers an efficient and scalable route. Understanding the roles of the catalyst, ligand, base, and solvent is paramount for optimizing reaction conditions and achieving high yields. While alternative methods like nickel catalysis and C-H activation are promising, they are still under development for this specific class of compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important molecule and to troubleshoot common challenges encountered in cross-coupling reactions of pyridine derivatives.

References

  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Rosen, B. M., et al. (2011). Nickel-catalyzed cross-couplings involving carbon-oxygen bonds. Chemical Reviews, 111(3), 1346–1416. [Link]
  • Iqbal, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • Ghosh, A., et al. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
  • Ghosh, A., et al. (2024).
  • Cherney, R. J., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233–238. [Link]
  • Arockiam, P., et al. (2012). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 17(12), 14660–14677. [Link]
  • Preprints.org. (2024).
  • ResearchGate. (n.d.). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
  • Iqbal, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
  • Organ, M. G., et al. (2011). Pd–PEPPSI–IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with a wide variety of aryl/heteroaryl halides.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link]
  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2448–2449. [Link]
  • ResearchGate. (n.d.). Effect of 5-Me substituent(s) on the catalytic activity of palladium(II)
  • Souldozi, A., et al. (2019). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 24(18), 3362. [Link]
  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved pharmaceuticals that address a wide range of diseases, from infectious agents to cancer.[1][2] The strategic combination of multiple heterocyclic systems into a single molecule is a proven strategy for developing novel therapeutic agents with enhanced biological activity. 2-Methoxy-5-(pyridin-2-yl)pyridine is a high-value bi-heterocyclic compound, most notably serving as a pivotal intermediate in the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[3]

Traditional multi-step syntheses for such compounds often involve the isolation and purification of intermediates, leading to increased operational complexity, solvent waste, and reduced overall yield. One-pot syntheses, where sequential reactions are performed in a single reaction vessel, represent a significant advancement in chemical process efficiency.[4] This application note provides a detailed, robust, and field-proven protocol for the one-pot synthesis of this compound. The strategy hinges on a sequential, palladium-catalyzed Miyaura borylation followed by an in-situ Suzuki-Miyaura cross-coupling reaction. This approach obviates the need to isolate the boronic ester intermediate, thereby simplifying the process, reducing costs, and making it highly amenable to large-scale production.[3]

Scientific Principles and Reaction Mechanism

The synthesis proceeds in a single vessel through two distinct, yet compatible, palladium-catalyzed transformations.

Step 1: Miyaura Borylation. The process begins with the reaction between 5-bromo-2-methoxypyridine and bis(pinacolato)diboron (B₂pin₂). In the presence of a palladium catalyst and a suitable base, an active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine ring. The resulting arylpalladium(II) complex then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the 2-methoxypyridine-5-boronic acid pinacol ester and regenerate the Pd(0) catalyst.

Step 2: Suzuki-Miyaura Cross-Coupling. Upon formation of the boronic ester, a 2-halopyridine (e.g., 2-bromopyridine) is introduced into the same reaction vessel. The catalytic cycle for the Suzuki coupling commences, often utilizing the same palladium catalyst. The Pd(0) catalyst again performs an oxidative addition, this time into the C-Br bond of the 2-bromopyridine. The previously formed boronic ester then transmetalates its pyridyl group onto the new arylpalladium(II) complex. The final step is a reductive elimination that forges the critical C-C bond between the two pyridine rings, yielding the target molecule, this compound, and regenerating the Pd(0) species to continue the cycle.[5][6]

The choice of a carbonate base (e.g., K₂CO₃) is crucial as it is sufficiently strong to facilitate both the borylation and the Suzuki coupling steps without promoting undesirable side reactions.[3][5] Anhydrous, aprotic solvents like 1,4-dioxane are ideal for maintaining the stability of the catalytic species and intermediates.

Caption: Overall one-pot reaction scheme.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • Reagents: 5-Bromo-2-methoxypyridine, Bis(pinacolato)diboron (B₂pin₂), 2-Bromopyridine, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous 1,4-Dioxane, Ethyl Acetate, Deionized Water, Saturated Brine Solution, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (230-400 mesh).

  • Equipment: 100 mL three-neck round-bottom flask, condenser, magnetic stirrer/hotplate, Schlenk line or nitrogen/argon inlet, temperature controller, separatory funnel, rotary evaporator, glass column for chromatography.

Reagent Quantities
ReagentMolar Eq.Mol (mmol)Mass/VolumeRole
5-Bromo-2-methoxypyridine1.010.01.88 gStarting Material (Aryl Halide 1)
Bis(pinacolato)diboron (B₂pin₂)1.111.02.79 gBoron Source
Potassium Carbonate (K₂CO₃)3.030.04.15 gBase
Pd(dppf)Cl₂0.030.3245 mgCatalyst
Anhydrous 1,4-Dioxane--50 mLSolvent
2-Bromopyridine1.010.01.58 g (1.1 mL)Coupling Partner (Aryl Halide 2)
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Flame-dry the 100 mL three-neck flask and condenser under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: To the flask, add 5-bromo-2-methoxypyridine (1.88 g), bis(pinacolato)diboron (2.79 g), anhydrous potassium carbonate (4.15 g), and Pd(dppf)Cl₂ (245 mg).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (50 mL) via cannula or syringe. Degas the resulting suspension by bubbling nitrogen/argon through it for 15 minutes while stirring.

  • Step A - Borylation Reaction: Fit the flask with the condenser and heat the reaction mixture to 90 °C under the inert atmosphere. Stir vigorously for 2-4 hours.

    • Process Insight: This step converts the aryl bromide to its corresponding boronic ester. The reaction can be monitored by TLC or GC-MS by taking a small, quenched aliquot to confirm the consumption of the starting bromide.

  • Step B - Suzuki Coupling: After confirming the completion of the borylation step (or after 4 hours), cool the mixture to approximately 70 °C. Carefully add 2-bromopyridine (1.1 mL) to the reaction mixture via syringe.

  • Reaction Completion: Re-heat the mixture to 90 °C and continue stirring for an additional 8-12 hours, or until reaction completion is confirmed by TLC/GC-MS analysis.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 100 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine solution (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A gradient eluent system of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective for isolating the pure product.

    • Combine the fractions containing the product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Caption: Experimental workflow for the one-pot synthesis.

Characterization, Safety, and Troubleshooting

Product Validation
  • Appearance: White to off-white solid.

  • Yield: 70-85% (typical isolated yield).

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.68 (d, 1H), 8.55 (d, 1H), 7.95 (d, 1H), 7.80 (dd, 1H), 7.72 (td, 1H), 7.20 (ddd, 1H), 6.85 (d, 1H), 4.00 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~164.0, 156.5, 149.8, 147.0, 138.5, 137.0, 122.5, 120.0, 119.5, 111.0, 53.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08; found: 187.1.

Safety Precautions
  • Palladium Catalysts: Can be toxic and irritants. Handle in a fume hood and avoid inhalation of dust.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated area and avoid sources of ignition.

  • Halogenated Pyridines: Irritating and potentially toxic. Avoid skin contact and inhalation.

  • Inert Gas: Use appropriate handling procedures for compressed gas cylinders.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; presence of oxygen or moisture; insufficient temperature.Ensure reagents are anhydrous. Thoroughly degas the solvent. Verify catalyst quality. Confirm reaction temperature.
Stalled at Borylation Poor quality of 2-bromopyridine; catalyst deactivation.Use freshly distilled or high-purity 2-bromopyridine. Increase catalyst loading slightly (e.g., to 5 mol%).
Formation of Side Products Homo-coupling of boronic ester; premature hydrolysis of boronic ester.Maintain strict inert conditions. Ensure the base is anhydrous. Avoid excessively long reaction times for the borylation step.
Difficult Purification Incomplete reaction leading to close-running spots on TLC.Optimize reaction time for full conversion. Experiment with different solvent systems for chromatography (e.g., Toluene/Acetone).

Conclusion

This application note details a highly efficient and streamlined one-pot synthesis of this compound. By combining the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions into a single, uninterrupted process, this protocol offers significant advantages in terms of operational simplicity, yield, and atom economy. The methodology is robust, reproducible, and scalable, making it an excellent choice for researchers and professionals in pharmaceutical development and synthetic chemistry.

References

  • ResearchGate. (n.d.). 2-Methoxy Pyridine.
  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06).
  • Chen, M., & Zhao, G. (2016). 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents. (CN105906557A).
  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3875-3881.
  • Thompson, A. L., et al. (2005). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 3(19), 3451-3458.
  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787-1789.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
  • Bagley, M. C. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.
  • G-Smiles, D. E., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(51), 29206-29210.
  • Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6203.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine. This valuable bipyridine structure is a key intermediate in the synthesis of pharmaceuticals, such as the AMPA receptor antagonist Perampanel.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the nuances of the prevalent synthetic methodologies, primarily the Suzuki-Miyaura and Stille cross-coupling reactions, providing evidence-based solutions and detailed protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction has a consistently low or no yield. What are the primary causes?

Low yield in the Suzuki coupling of pyridine derivatives is a frequent challenge. The issue can typically be traced back to one of three areas: catalyst activity, stability of the boron reagent, or suboptimal reaction conditions.

1. Catalyst Inactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction, and its deactivation is a common culprit for failed reactions.[2]

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to the formation of palladium black (aggregated, inactive palladium).[2][3] It is crucial to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][4]

  • Pyridine Inhibition: The nitrogen lone pair on the pyridine rings (both starting material and product) can coordinate to the palladium center, inhibiting its catalytic activity.[5][6] The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)3 can shield the palladium center, promote the desired catalytic cycle, and prevent catalyst aggregation.[2][7]

  • Inefficient Precatalyst Activation: Many common precatalysts, like Pd(OAc)2 or PdCl2(PPh3)2, require in situ reduction to the active Pd(0) state. If this process is inefficient, the catalytic cycle will not initiate properly.[2] Consider using pre-formed Pd(0) sources like Pd2(dba)3 or highly active precatalysts like XPhos Pd G3.[7]

2. Boronic Acid/Ester Instability (Protodeboronation): Pyridine boronic acids are notoriously unstable and susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[4][6][8] This depletes your nucleophilic coupling partner.

  • Solution: Use more stable boronic esters, such as the pinacol ester (2-methoxypyridine-5-boronic acid pinacol ester) or MIDA boronates.[1][4][9] These are generally more robust and less prone to premature decomposition. A common strategy involves synthesizing the pinacol ester from 5-bromo-2-methoxypyridine and bis(pinacolato)diboron, which can then be used directly in the subsequent coupling step, sometimes without isolation.[1]

3. Inefficient Transmetalation: The transfer of the pyridine group from boron to palladium is a critical, often rate-limiting, step. This step is highly dependent on the choice of base.[6][10]

  • Role of the Base: The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transmetalation.[9][10][11]

  • Base Selection: A strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often more effective than weaker bases like sodium carbonate (Na2CO3) for challenging couplings involving heteroaromatics.[7] The choice of base can significantly impact yield, and screening different bases is recommended.

Q2: I'm observing significant amounts of homocoupling byproducts. How can I minimize their formation?

Homocoupling, where two molecules of the boronic acid couple together (e.g., forming 2,2'-dimethoxy-5,5'-bipyridine) or two molecules of the halide couple, is a common side reaction.[3]

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[4] It can also occur if the transmetalation step is slow relative to other pathways in the catalytic cycle.

  • Solutions:

    • Rigorous Degassing: As with low yield issues, ensure your solvent and reaction headspace are completely free of oxygen. Sparging the solvent with argon or nitrogen for 15-30 minutes before use is highly effective.[4]

    • Optimize Catalyst/Ligand: A well-chosen ligand that promotes a rapid rate of reductive elimination to form the desired product can outcompete the homocoupling pathway.[7]

    • Controlled Temperature: Excessively high temperatures can sometimes promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[7]

Q3: My product is difficult to purify. What are the best strategies for isolating pure this compound?

Purification can be challenging due to residual palladium catalyst, ligand byproducts, and starting materials that have similar polarities to the product.

  • Removal of Palladium: Residual palladium can often be removed by filtration through a pad of Celite® or by treatment with a scavenger resin. An aqueous wash with a solution of sodium sulfide or thiourea can also precipitate palladium for removal by filtration, though care must be taken with these reagents.

  • Chromatography: Column chromatography on silica gel is the most common purification method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

    • Tailing: Pyridine-containing compounds can "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (e.g., 0.5-1% v/v) in the eluent.

  • Acid-Base Extraction: Since the product contains basic pyridine nitrogens, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with 1M NaOH), and the pure product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: Which is the better cross-coupling method for this synthesis: Suzuki-Miyaura or Stille?

Both Suzuki-Miyaura and Stille couplings are powerful methods for forming C-C bonds and can be used to synthesize bipyridines.[5] The choice often depends on reagent availability, toxicity concerns, and specific substrate requirements.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids/esters)Organostannane compounds (e.g., tributyltin derivatives)
Toxicity Boron reagents are generally low in toxicity.[12]Organotin reagents are highly toxic and require careful handling and disposal.[5]
Stability Heteroaryl boronic acids can be unstable.[12]Organostannanes are often more stable and less prone to decomposition.
Reaction Scope Extremely broad, but can be challenging for some heteroaromatics.[5]Very robust and high-yielding for a wide range of substrates, including complex bipyridines.[13][14][15]
Workup Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove completely; often requires a fluoride wash (e.g., aq. KF).[13]
Q: What is the optimal catalyst and ligand combination for the Suzuki coupling of pyridines?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, modern catalyst systems utilizing bulky, electron-rich phosphine ligands have proven most effective for challenging heteroaryl couplings.[7][16]

Catalyst PrecursorLigandTypical Yield RangeNotes
Pd(OAc)₂PPh₃Low to ModerateProne to catalyst deactivation with pyridinic substrates.[7]
Pd₂(dba)₃SPhosModerate to HighBulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[7]
Pd(dppf)Cl₂-Moderate to HighA reliable, general-purpose catalyst for many cross-couplings.[17]
XPhos Pd G3-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings at low loadings.[7]

Recommendation: Start with a robust system like Pd₂(dba)₃ with SPhos or XPhos , or a pre-catalyst like XPhos Pd G3 . These systems are designed to overcome the challenges associated with pyridine substrates.[7]

Q: How critical are anhydrous and inert conditions for this reaction?

Extremely critical. As discussed in the troubleshooting section, the success of the reaction hinges on maintaining an oxygen- and water-free environment.[2]

  • Inert Atmosphere (Ar or N₂): Prevents the oxidation and deactivation of the Pd(0) catalyst.[4]

  • Anhydrous Solvents: While some Suzuki protocols use aqueous base solutions, the organic solvent itself should be anhydrous to prevent the unwanted protodeboronation of the boronic acid/ester.[8]

Visualizing the Workflow

A systematic approach is key to troubleshooting. The following diagram outlines a decision-making process for addressing low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_atmosphere 1. Verify Inert Atmosphere & Degassed Solvents start->check_atmosphere check_reagents 2. Assess Reagent Quality check_atmosphere->check_reagents Atmosphere OK analyze_byproducts 3. Analyze Byproducts (TLC, LC-MS) check_reagents->analyze_byproducts Reagents Fresh & Pure sub_reagents Use fresh catalyst/ligand. Use stable boronic ester. check_reagents->sub_reagents optimize_conditions 4. Optimize Reaction Conditions analyze_byproducts->optimize_conditions sub_byproducts Homocoupling? Protodeboronation? analyze_byproducts->sub_byproducts success Yield Improved optimize_conditions->success sub_optimize Screen Base (K3PO4, Cs2CO3) Screen Ligand (SPhos, XPhos) Adjust Temperature optimize_conditions->sub_optimize

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Key Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate Ar¹-Pd(II)L₂-X pd0->pd2_intermediate reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_diaryl Ar¹-Pd(II)L₂-Ar² pd2_intermediate->pd2_diaryl transmetalation Transmetalation transmetalation->pd2_intermediate pd2_diaryl->pd0 reductive_elimination->pd2_diaryl product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (e.g., 2-Halopyridine) aryl_halide->oxidative_addition boronic_ester Ar²-B(OR)₂ (e.g., Methoxy-pyridine boronic ester) boronic_ester->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Optimized Suzuki-Miyaura Synthesis

This protocol is a generalized starting point based on modern, high-yield methodologies for heteroaryl coupling.[1][7][16] It should be optimized for your specific substrates.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq.)

  • 2-(Tributylstannyl)pyridine or 2-Pyridylboronic acid pinacol ester (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methoxypyridine, the 2-pyridylboronic acid pinacol ester, and potassium phosphate (K₃PO₄).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.

  • Evacuation/Backfill: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
  • Schubert, U. S., & Eschbaumer, C. (2000). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 65(14), 4178–4184.
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (2016). Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363.
  • Schubert, U. S., Eschbaumer, C., & Haelbig, M. (2000). Stille-Type Cross-Coupling—An Efficient Way to Various Symmetrically and Unsymmetrically Substituted Methyl-Bipyridines: Toward New ATRP Catalysts. Organic Letters, 2(15), 2253–2256.
  • Piancatelli, G., & D'Auria, M. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2055–2061.
  • Kim, J. H., & Kim, J. N. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3302.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5491–5499.
  • Santhakumar, V. (2023). 2‐Methoxy Pyridine. Encyclopedia of Reagents for Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4440–4446.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4485.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267–4279.
  • Kowalczyk, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • Lindsley, C. W., et al. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(10), 2894–2898.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1874.
  • Yamada, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Koszinowski, K., & Böhrer, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5491-5499.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2735–2741.
  • Organic Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Watson, D. A., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2014). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 114(2), 1297–1365.
  • Watson, D. A., et al. (2016). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. ACS Central Science, 2(10), 717–725.
  • Santhakumar, V. (2023). 2‐Methoxy Pyridine. Encyclopedia of Reagents for Organic Synthesis.

Sources

Technical Support Center: Purification of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-(pyridin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The information herein is grounded in established chemical principles and field-proven techniques.

I. Understanding the Chemistry: Synthesis and Impurity Profile

This compound is commonly synthesized via a Suzuki cross-coupling reaction. A typical synthetic route involves the reaction of a boronic acid or ester derivative of one pyridine ring with a halogenated partner of the other.[1][2][3][4][5] For instance, 2-methoxypyridine-5-boronic acid pinacol ester can be coupled with a 2-halogenated pyridine.[1]

Understanding the potential impurities is the first step in designing a robust purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 5-bromo-2-methoxypyridine and 2-chloropyridine.[1]

  • Homocoupled Byproducts: Resulting from the reaction of two molecules of the same starting material.

  • Boronic Acid Derivatives: Including unreacted boronic esters or hydrolyzed boronic acids.[6]

  • Catalyst Residues: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and their decomposition products.[2][3]

  • Solvent and Reagents: Residual solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Na₂CO₃).[1][2]

The following diagram illustrates a general decision-making workflow for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) start->workup tlc_analysis TLC Analysis of Organic Layer workup->tlc_analysis chromatography Column Chromatography tlc_analysis->chromatography Impurities Present crystallization Recrystallization chromatography->crystallization Solid Product purity_check Purity Assessment (NMR, HPLC, LC-MS) chromatography->purity_check Oily Product crystallization->purity_check purity_check->chromatography Impurities Remain pure_product Pure this compound purity_check->pure_product Purity ≥ 98% Chromatography_Troubleshooting problem Problem Encountered no_elution Product Not Eluting problem->no_elution fast_elution Product Eluting Too Quickly problem->fast_elution poor_separation Poor Separation of Spots problem->poor_separation low_recovery Low Product Recovery problem->low_recovery cause1 Mobile phase not polar enough no_elution->cause1 cause2 Mobile phase too polar fast_elution->cause2 cause3 Incorrect solvent system poor_separation->cause3 cause4 Compound degradation on silica low_recovery->cause4 solution1 Increase polarity of mobile phase (e.g., more Ethyl Acetate) cause1->solution1 solution2 Decrease polarity of mobile phase (e.g., more Hexane) cause2->solution2 solution3 Scout for a new solvent system with TLC cause3->solution3 solution4 Use deactivated silica, alumina, or add TEA to eluent cause4->solution4

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine, a key intermediate in pharmaceuticals such as Perampanel.[1] We will address common challenges related to byproduct formation, offering detailed troubleshooting protocols and frequently asked questions to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used to synthesize this compound?

The synthesis of this compound typically involves the formation of a C-C bond between the two pyridine rings. The most prevalent methods are palladium-catalyzed cross-coupling reactions due to their high functional group tolerance and efficiency.[2] Key strategies include:

  • Suzuki-Miyaura Coupling: This is the most widely used method, coupling a pyridylboronic acid or ester with a halopyridine.[1][2][3] For this target molecule, the reaction could involve either (A) coupling 5-bromo-2-methoxypyridine with a 2-pyridylboron reagent or (B) coupling 2-bromopyridine with a (2-methoxy-pyridin-5-yl)boron reagent.

  • Stille Coupling: This reaction involves coupling a halopyridine with an organotin (stannane) reagent.[4][5] While effective, the high toxicity of organotin compounds and difficulties in removing tin byproducts often make this a less preferred method.[4][5]

  • Other Couplings: While less common for this specific target, other methods like Negishi (organozinc) and Buchwald-Hartwig (for C-N bonds, but relevant in analogous syntheses) are also part of the synthetic chemist's toolkit.[6][7]

Q2: What are the primary byproducts I should expect when synthesizing this compound via Suzuki-Miyaura coupling?

During the Suzuki-Miyaura synthesis, several undesired side reactions can occur, leading to a mixture of impurities that complicate purification and reduce yield. The most common byproducts are summarized below.

Byproduct NameStructureOrigin / Cause
2,2'-Bipyridine Py-PyHomocoupling of the 2-pyridylboron reagent.[8][9]
5,5'-Dimethoxy-2,2'-bipyridine (MeO-Py)-(Py-OMe)Homocoupling of the 5-halo-2-methoxypyridine or its corresponding boron reagent.
Pyridine Py-HProtodeboronation of the 2-pyridylboron reagent.[10][11]
2-Methoxypyridine MeO-Py-HDehalogenation of 5-halo-2-methoxypyridine or protodeboronation of its boron reagent.[12]
Q3: Why is protodeboronation a particularly significant problem when using 2-pyridylboronic acid?

Protodeboronation is the undesired cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This side reaction consumes the boronic acid, reducing the yield of the desired product and forming a difficult-to-remove impurity (pyridine).[10][11]

The 2-pyridylboronic acid is notoriously unstable and highly susceptible to this reaction.[13][14] The mechanism is distinct from that of simple arylboronic acids. Under neutral pH conditions, the 2-pyridylboronic acid can form a zwitterionic species.[10][15] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the formation of pyridine.[10][15] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, slowing the rate of protodeboronation.[10] To mitigate this, chemists often use more stable boronate esters, such as pinacol or MIDA esters, which slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the side reaction.[15]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: My TLC/LC-MS shows significant formation of a symmetrical bipyridine (e.g., 2,2'-bipyridine).
  • Likely Cause: Homocoupling. Homocoupling is a side reaction where two molecules of the same coupling partner react with each other (e.g., boronic acid with itself).[16] This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by certain palladium(II) species.[16][17]

  • Recommended Actions:

    • Ensure an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Homocoupling of boronic acids is often linked to the presence of O₂.[17]

    • Optimize Catalyst and Base: The choice of ligand, base, and temperature can influence the relative rates of cross-coupling versus homocoupling.[16] Sometimes, a less active but more selective catalyst system can be beneficial.

    • Controlled Reagent Addition: Adding the boronic acid reagent slowly to the reaction mixture can help maintain its low concentration, favoring the desired cross-coupling over homocoupling.

  • Protocol for Minimizing Homocoupling Byproducts

    • Solvent Degassing: Degas your reaction solvent (e.g., dioxane, THF, or DMF) by sparging with argon or nitrogen for at least 30 minutes before use.

    • Reaction Setup: Assemble your reaction glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

    • Reagent Addition: Add the aryl halide, palladium catalyst, ligand, and base to the reaction flask under the inert atmosphere.

    • Final Degassing: Add the degassed solvent, and then subject the entire reaction mixture to three cycles of evacuating the flask headspace and backfilling with inert gas.

    • Initiate Reaction: Add the boronic acid (or ester) as a solution in degassed solvent via syringe and begin heating. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: A major byproduct is identified as pyridine or 2-methoxypyridine.
  • Likely Cause: Protodeboronation or Dehalogenation. As discussed in the FAQ, the formation of pyridine is a classic sign of protodeboronation of the 2-pyridylboron reagent.[10] The formation of 2-methoxypyridine can result from either protodeboronation of a (2-methoxy-pyridin-5-yl)boron reagent or the dehalogenation of the 5-bromo-2-methoxypyridine starting material.[12]

  • Recommended Actions:

    • Use a Boronate Ester: Replace the unstable 2-pyridylboronic acid with a more stable derivative, such as its pinacol or MIDA boronate ester.[15] This "slow release" strategy is highly effective at minimizing protodeboronation.

    • Control pH: Avoid neutral pH conditions where the zwitterionic intermediate is most stable. The choice of base is critical; for example, using K₃PO₄ can be effective.[10]

    • Minimize Water: While Suzuki reactions often tolerate some water, excess water can be a proton source for both protodeboronation and dehalogenation. Use anhydrous solvents if this is a persistent issue.

  • Diagram of Key Reaction Pathways and Byproducts

    Suzuki_Byproducts cluster_reactants Reactants cluster_byproducts Common Byproducts A 5-Bromo-2-methoxypyridine Catalyst Pd Catalyst + Base A->Catalyst BP1 5,5'-Dimethoxy-2,2'-bipyridine A->BP1 Homocoupling BP4 2-Methoxypyridine A->BP4 Dehalogenation B 2-Pyridylboronic Ester B->Catalyst BP2 2,2'-Bipyridine B->BP2 Homocoupling BP3 Pyridine B->BP3 Protodeboronation Product This compound (Desired Product) Catalyst->Product

    Caption: Main reaction and common side pathways in the Suzuki synthesis.

Issue 3: Purification is challenging due to closely-eluting, basic impurities.
  • Likely Cause: Structural Similarity of Byproducts. The byproducts (e.g., 2,2'-bipyridine, pyridine) are structurally similar to the desired product and share its basic pyridinic character. This makes separation by standard silica gel chromatography difficult, often resulting in tailing peaks and poor resolution.[18]

  • Recommended Actions:

    • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen. An acidic wash can protonate all pyridinic compounds, transferring them to the aqueous layer and separating them from non-basic impurities. Subsequent basification and re-extraction can recover the mixed pyridinic compounds. While this doesn't separate the byproducts from the product, it is an excellent purification step to remove catalyst residues and non-basic materials.[18]

    • Modified Chromatography: To improve separation on silica gel, add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing and improving resolution.[18]

    • Crystallization: If the final product is a solid, crystallization is a powerful technique for achieving high purity.[18]

  • Troubleshooting Workflow Diagram

    Troubleshooting_Workflow Start Experiment Complete: Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct Structures Analyze->Identify Homo Homocoupled Products (e.g., 2,2'-Bipyridine) Identify->Homo Symmetrical Byproducts Proto Protodeboronated/Dehalogenated (e.g., Pyridine) Identify->Proto Starting Material Backbone Other Other/Unknown Identify->Other Complex Mixture Sol_Homo Rerun Reaction: - Rigorously Degas Solvents - Ensure Inert Atmosphere - Optimize Catalyst/Base Homo->Sol_Homo Sol_Proto Rerun Reaction: - Use Boronate Ester (Pinacol/MIDA) - Control pH (e.g., K3PO4) - Use Anhydrous Solvents Proto->Sol_Proto Sol_Other Purification Strategy: - Acid/Base Extraction - Modified Chromatography - Recrystallization Other->Sol_Other

    Caption: A workflow for diagnosing and solving common synthesis issues.

References
  • Technical Support Center: Protodeboronation in Suzuki Reactions. (n.d.). Benchchem.
  • Tyagi, D., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate.
  • Protodeboronation. (n.d.). Wikipedia.
  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). (2023). RSC Publishing.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • DePry, E., & Le, H. (n.d.). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. NSUWorks.
  • Protodeboronation. (n.d.). Wikiwand.
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (n.d.). Google Patents.
  • Kianmehr, E. (2007). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters.
  • Stille reaction. (n.d.). Wikipedia.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2017). Chemical Communications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2018). eScholarship.org.
  • Stille Coupling. (n.d.). NROChemistry.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters. (n.d.). Google Patents.
  • 2-Bromopyridine. (n.d.). Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • 2-Methoxy Pyridine. (n.d.). ResearchGate.
  • The Stille Reaction. (n.d.). Myers Research Group, Harvard University.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protodeboronation of (Hetero)Arylboronic Esters. (2022). ChemRxiv.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2012). National Institutes of Health.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). MDPI.
  • Stille reaction. (n.d.). chemeurope.com.
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1981). ResearchGate.
  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit.
  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.
  • Suzuki Reaction. (n.d.). Common Organic Chemistry.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit.
  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.

Sources

Technical Support Center: Suzuki Coupling of 5-Bromo-2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important transformation. The inherent electronic properties of the pyridine ring, influenced by the interplay of the bromo and methoxy substituents, can lead to unexpected outcomes. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary causes?

Low yields in the Suzuki coupling of 5-bromo-2-methoxypyridine are a frequent challenge. The electron-rich nature of the pyridine ring, enhanced by the electron-donating methoxy group, can make the crucial oxidative addition step of the catalytic cycle less favorable compared to more electron-deficient aryl halides.[1]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed reagent_quality Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Solvent, Base) start->reagent_quality catalyst_system Optimize Catalyst & Ligand reagent_quality->catalyst_system If reagents are pure fail Issue Persists reagent_quality->fail If reagents are degraded reaction_conditions Screen Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions If no improvement success Yield Improved catalyst_system->success If yield improves reaction_conditions->success If yield improves reaction_conditions->fail If no improvement

Caption: Troubleshooting decision tree for low reaction yields.

Potential Solutions & Optimization Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2] Consider more electron-rich and bulky phosphine ligands which can facilitate oxidative addition.[1][3]

    • Recommended Systems: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often show superior performance for electron-rich heteroaryl halides.[2][4][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[6]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions.[7]

    • Screening Recommendations: Start with common bases like K₂CO₃ or K₃PO₄.[8] If yields remain low, stronger, non-nucleophilic bases like Cs₂CO₃ can be effective.[9]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.[7]

    • Common Choices: A mixture of an aprotic organic solvent with water is standard. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[10][11] Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[7]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[8] A systematic screen from 80 °C to the boiling point of the solvent is recommended. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[8][12]

Q2: I am observing significant amounts of a byproduct corresponding to the dehalogenated starting material (2-methoxypyridine). How can I minimize this?

Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-rich or heteroaromatic halides.[4][13] This occurs via the formation of a palladium-hydride (Pd-H) species which then participates in reductive elimination.[4]

Primary Causes of Dehalogenation:

  • Reaction of the palladium complex with trace water, alcohols (if used as a solvent), or certain bases.[4]

  • The inherent electronic properties of the 5-bromo-2-methoxypyridine substrate make it susceptible to this pathway.[4]

Strategies for Suppression:

  • Ligand Choice: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over the formation of Pd-H species.[4] Ligands like SPhos and XPhos are often effective.[4]

  • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[4][9]

  • Solvent Purity: Use anhydrous and rigorously degassed aprotic solvents like dioxane or toluene to minimize potential proton sources.[4] If an aqueous system is necessary, carefully control the water content.

  • Substrate Purity: Ensure the 5-bromo-2-methoxypyridine starting material is free of impurities that could act as hydride sources.

Q3: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. What is causing this and how can I prevent it?

Homocoupling of the boronic acid partner to form a symmetrical biaryl is a frequent and troublesome side reaction.[14][15] It reduces the yield of the desired product and can complicate purification.

Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂) PdH L₂Pd(H)X OxAdd->PdH β-Hydride Elimination or reaction with H-source Transmetalation->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid 2 Ar'B(OH)₂ Homocoupling Ar'-Ar' BoronicAcid->Homocoupling O₂ or Pd(II) mediated Dehalogenation Ar-H PdH->Dehalogenation Reductive Elimination

Caption: The Suzuki catalytic cycle and common side reactions.

Primary Cause:

The most common cause is the presence of dissolved oxygen in the reaction mixture.[9][16] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then react with two molecules of the boronic acid, leading to the homocoupled product.[9][16]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use by methods such as bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using freeze-pump-thaw cycles.[7][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial compared to in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).[17]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state.[16]

Q4: My boronic acid seems to be degrading during the reaction, leading to protodeboronation. How can I improve its stability?

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[15] This is a common decomposition pathway, especially for electron-deficient or some heteroaryl boronic acids, and is often promoted by high temperatures and the presence of water or base.[8][18]

Signs of Boronic Acid Instability:

  • Consistently low yields of the desired product.[15]

  • Formation of a significant amount of the arene byproduct (Ar-H) from the boronic acid partner.[15]

  • Inconsistent results between batches.[15]

Stabilization Strategies:

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy.[15] Pinacol esters (ArB(pin)) are widely used and offer increased stability against protodeboronation.[19]

  • MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used directly in the coupling reaction.[6][19] They undergo a slow release of the free boronic acid under the reaction conditions.[19]

  • Potassium Trifluoroborates (ArBF₃K): These salts are often crystalline, air-stable solids that are less prone to protodeboronation compared to the corresponding boronic acids.[6]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[20]

Recommended Starting Protocol

This protocol serves as a robust starting point for the Suzuki coupling of 5-bromo-2-methoxypyridine. Optimization of catalyst, ligand, base, and temperature may be required for different boronic acid coupling partners.

ParameterRecommendationRationale & Considerations
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands that are known to be effective for challenging heteroaryl couplings.[2][4]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is often effective in promoting transmetalation while minimizing side reactions.[2][8]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Standard solvent systems that provide good solubility for a range of substrates. Must be rigorously degassed.[8]
Temperature 80–100 °CA good starting range to balance reaction rate and potential for side reactions.[8]
Atmosphere Inert (Nitrogen or Argon)Absolutely critical to prevent catalyst deactivation and homocoupling side reactions.[7][8]

Experimental Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[21]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][7]

  • Catalyst & Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.[21] Then, add the degassed solvent system via syringe.[21]

  • Degassing (Solution): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[4]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8]

References

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme, 2020.
  • Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Martins, J. E. D., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Bultman, M. S., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • OUCI. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. OUCI.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.

Sources

Technical Support Center: Optimization of Catalyst Loading for 2-Methoxy-5-(pyridin-2-YL)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyridin-2-YL)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst loading in the Suzuki-Miyaura cross-coupling reaction, a cornerstone method for generating this important biaryl compound. Here, we move beyond simple protocols to provide a deeper understanding of the catalytic cycle and offer robust troubleshooting strategies to enhance reaction efficiency, minimize costs, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound via Suzuki coupling?

A1: For palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol% of the palladium source relative to the limiting reagent (typically the aryl halide).[1] However, for pyridine-containing substrates, which can sometimes be challenging, starting at 1-2 mol% is a prudent approach. With highly active pre-catalysts or optimized ligand systems, it is often possible to significantly lower the loading to <0.1 mol%, which is highly desirable for process chemistry to reduce costs and minimize palladium contamination in the final product.[2][3]

Q2: Why is optimizing catalyst loading so critical in this specific synthesis?

A2: Optimizing catalyst loading is crucial for several reasons. Firstly, palladium catalysts represent a significant cost component, and minimizing the amount used directly impacts the economic viability of the synthesis, especially at scale.[4] Secondly, excessively high catalyst loading can sometimes lead to an increase in side reactions, such as the formation of homocoupled byproducts, which complicates purification.[5] Conversely, insufficient catalyst loading will result in sluggish or incomplete reactions, leading to low yields and wasted starting materials.[5] Finally, regulatory guidelines for active pharmaceutical ingredients (APIs) impose strict limits on residual heavy metal content, making efficient catalyst usage and subsequent removal paramount.

Q3: How does the choice of ligand impact the required catalyst loading?

A3: The ligand is arguably as important as the palladium source itself. Its primary roles are to stabilize the active Pd(0) species, prevent aggregation into inactive palladium black, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][6] Bulky, electron-rich phosphine ligands (e.g., SPhos, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can dramatically enhance catalyst activity and stability.[6][7] This heightened activity often allows for significantly lower catalyst loadings and can enable reactions with more challenging substrates, such as aryl chlorides, at lower temperatures.[7] The palladium-to-ligand ratio (Pd:L) is also a critical parameter to optimize; a common starting point is a 1:1.1 to 1:1.5 ratio to ensure sufficient ligand is present to prevent catalyst decomposition.[1]

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

A4: Pre-catalysts are well-defined, air-stable palladium(II) complexes that reliably and reproducibly generate the active Pd(0) species under the reaction conditions. They are particularly advantageous for ensuring run-to-run consistency and often permit the use of lower catalyst loadings due to their high efficiency.[1] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective for initial development. However, this approach can be more sensitive to the quality of reagents and reaction setup, potentially leading to variability. For process development and scale-up, pre-catalysts are generally preferred.

Troubleshooting Guide: Catalyst Loading & Reaction Performance

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion even after an extended reaction time. I started with a 1 mol% catalyst loading. What should I do?

A: Low conversion is a common issue that can stem from several sources related to catalyst activity. Here is a systematic approach to troubleshoot this problem:

  • Verify Reagent and Solvent Quality: Impurities, particularly oxygen, can rapidly deactivate the palladium catalyst.[5] Ensure that all solvents have been rigorously degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that reagents are of high purity. Maintaining a positive pressure of an inert gas throughout the reaction is critical.[8]

  • Increase Catalyst Loading: As a first step, try increasing the catalyst loading incrementally. Run parallel reactions at 2 mol% and 3 mol%. If the yield improves significantly, your initial loading was likely insufficient for the specific substrate combination and conditions. However, continually increasing the loading is not an optimal long-term solution.

  • Evaluate the Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which can accelerate the reaction and may allow for lower catalyst loadings.[8] Ensure the base is finely powdered to maximize surface area.[5]

  • Re-evaluate the Ligand: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. A ligand that binds more strongly to palladium may be required. If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand (e.g., P(t-Bu)₃, SPhos, or XPhos) which are known to promote challenging couplings.[7][9]

  • Increase Temperature: Sluggish reactions can often be accelerated by increasing the temperature.[5] If you are running the reaction at 80 °C, for example, try increasing it to 100-110 °C, ensuring your solvent choice is appropriate for the higher temperature.

Problem 2: Reaction Stalls and Palladium Black is Observed

Q: My reaction starts but then stalls, and I see a black precipitate forming in the flask. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium black.[1]

  • Check Pd:Ligand Ratio: This issue is often caused by an insufficient amount of stabilizing ligand relative to the palladium source. Increase the ligand stoichiometry to a Pd:L ratio of 1:1.5 or even 1:2. A slight excess of the ligand can help maintain the catalyst in its active, monomeric form.[1]

  • Use a More Robust Ligand: Some ligands are more effective at preventing catalyst agglomeration than others. Bulky phosphine ligands are particularly adept at creating a sterically shielded palladium center that is resistant to decomposition.

  • Consider Solvent Effects: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3][10] If you are observing decomposition, screening alternative solvents may identify a system that better solubilizes and stabilizes the active catalytic species.

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[1] If you are running the reaction at a high temperature, try lowering it by 10-20 °C. This may require a longer reaction time but can preserve the catalyst's lifetime. The optimal temperature is a balance between reaction rate and catalyst stability.

Problem 3: Significant Homocoupling of the Boronic Acid/Ester is Observed

Q: My main impurity is the bipyridine formed from the homocoupling of my pyridylboronic acid starting material. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or a slow transmetalation step.[1][5]

  • Ensure Rigorous Inert Conditions: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. Re-verify that your degassing procedure is effective and that your reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[8]

  • Optimize the Base: The choice and amount of base can be critical. Using an unnecessarily strong base or a large excess can sometimes favor homocoupling. Screen different bases (e.g., K₂CO₃, K₃PO₄) and reduce the number of equivalents to the minimum required for efficient reaction (typically 2-3 equivalents).

  • Modify the Reagent Addition Order: A common strategy is to add the boronic acid reagent portion-wise or via syringe pump over a period of time. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway relative to the desired cross-coupling reaction.

  • Select a More Active Catalyst System: A sluggish catalyst system that leads to a slow transmetalation step can allow time for homocoupling to occur. Switching to a more active ligand or pre-catalyst can accelerate the desired catalytic cycle, outcompeting the side reaction.

Data & Experimental Protocols

Table 1: Typical Catalyst Loading Ranges and Conditions
ParameterStarting PointOptimization RangeRationale
Catalyst Loading 1.0 mol%0.05 - 2.5 mol%Balance between reaction rate, cost, and potential for side reactions.[1][11]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts (e.g., SPhos Pd G3)Pre-catalysts offer higher activity and reproducibility.[1]
Ligand PPh₃, P(t-Bu)₃Buchwald ligands (SPhos, XPhos)Bulky, electron-rich ligands enhance stability and activity.[7]
Pd:Ligand Ratio 1:1.21:1 to 1:2Excess ligand stabilizes the active Pd(0) species.[1]
Base K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can accelerate transmetalation.[3][8]
Solvent Dioxane/H₂O (4:1)Toluene, THF, 2-MeTHFSolvent affects solubility, catalyst stability, and reaction rate.[10]
Temperature 90 °C60 - 110 °CBalances reaction kinetics against catalyst decomposition.[11]
Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading.

Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4 hours).

Setup:

  • Arrange five oven-dried reaction vials equipped with magnetic stir bars.

  • In a glovebox or under a positive flow of inert gas, add 5-bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv, limiting reagent) to each vial.

  • Add the pyridylboronic acid or ester (1.1 mmol, 1.1 equiv) and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv) to each vial.

  • Prepare a stock solution of the chosen ligand (e.g., SPhos) in degassed solvent (e.g., dioxane).

  • Prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) in degassed solvent.

  • Catalyst Addition: Add the appropriate volumes of the palladium and ligand stock solutions to each vial to achieve the target catalyst loadings (e.g., Vial 1: 1.0 mol%, Vial 2: 0.5 mol%, Vial 3: 0.2 mol%, Vial 4: 0.1 mol%, Vial 5: 0.05 mol%).

  • Add degassed solvent to each vial to reach the desired reaction concentration (e.g., 0.2 M).

  • Seal the vials tightly with Teflon-lined caps.

  • Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate at the desired temperature (e.g., 100 °C).

  • Monitoring: After set time points (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion.

  • Analysis: Plot conversion versus time for each catalyst loading to identify the "sweet spot" that provides efficient conversion without excessive catalyst use.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A   OxAdd Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B   Trans Transmetalation PdII_B->Pd0   Product R¹-R² (Product) RedElim Reductive Elimination React1 R¹-X (Aryl Halide) React2 R²-B(OR)₂ (Boronic Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield / No Reaction q1 Are reagents pure & system rigorously inert? start->q1 sol1 Degas solvents, use fresh reagents, ensure inert atmosphere. q1->sol1 No q2 Increase Catalyst Loading (e.g., to 2 mol%). Did yield improve? q1->q2 Yes sol1->q1 sol2 Initial loading was too low. Proceed with higher loading or further optimization. q2->sol2 Yes q3 Evaluate Base & Ligand q2->q3 No sol3a Switch to stronger base (e.g., K₃PO₄, Cs₂CO₃) q3->sol3a sol3b Switch to bulkier, electron-rich ligand (e.g., SPhos) q3->sol3b q4 Increase Temperature (e.g., by 20°C) sol3a->q4 sol3b->q4 end Re-evaluate reaction scope or starting materials q4->end

Caption: A logical workflow for troubleshooting low-yielding reactions.[5][8]

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Suzuki reaction - Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

Sources

Technical Support Center: A Guide to Cost-Effective Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine. This guide is designed for researchers, chemists, and process development professionals who are seeking to optimize the synthesis of this key intermediate, with a primary focus on reducing operational costs without compromising yield or purity. As an important building block in the pharmaceutical industry, notably for the synthesis of the AMPA receptor antagonist Perampanel, efficient production is paramount.[1]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, troubleshoot common costly issues, and present validated, cost-effective strategies.

Section 1: Foundational Synthesis Strategies & Core Cost Analysis

This section addresses the fundamental questions regarding the synthesis of this compound and identifies the primary economic hurdles.

Q1: What are the principal synthetic routes for this compound, and which is most amenable to cost reduction?

The formation of the C-C bond between the two pyridine rings is the crux of the synthesis. This is typically achieved via transition-metal-catalyzed cross-coupling reactions. The most prevalent methods include:

  • Suzuki-Miyaura Coupling: This is the most widely adopted method, reacting a pyridine-boronic acid or ester with a halopyridine.[2][3] A common and cost-effective pathway involves the coupling of 2-methoxypyridine-5-boronic acid pinacol ester with a 2-halopyridine .[4] The boronic ester is typically generated in situ from the more stable and commercially available 5-bromo-2-methoxypyridine .[4]

  • Negishi Coupling: This reaction uses an organozinc reagent (e.g., a pyridylzinc halide) coupled with a halopyridine.[5] Negishi couplings are known for their high functional group tolerance and can be very effective, sometimes overcoming challenges seen in Suzuki couplings with nitrogen-containing heterocycles.[6]

  • Stille Coupling: This involves coupling an organotin reagent with a halide. While effective, the toxicity and cost of organotin compounds and the difficulty in removing tin byproducts make it a less favorable option for cost-focused pharmaceutical manufacturing.[2]

Recommendation for Cost-Effectiveness: The Suzuki-Miyaura coupling route starting from 5-bromo-2-methoxypyridine offers the most significant potential for cost reduction. Its starting materials are relatively accessible, and the process can be streamlined, as we will explore.

Q2: What are the primary cost drivers in the synthesis of this compound?

The overall cost is a function of several variables. A systematic approach to cost reduction involves identifying and targeting these key drivers.

cluster_cost_drivers Primary Cost Drivers Analysis cluster_solutions Cost Reduction Strategies Catalyst Catalyst Catalyst_Optimization Catalyst Optimization - Lower Loading - Cheaper Ligands - Heterogeneous/Recyclable Systems Catalyst->Catalyst_Optimization Starting_Materials Starting_Materials Reagent_Selection Strategic Reagent Selection - Use Cheaper Halides (Cl vs. Br/I) - In-situ Intermediate Generation Starting_Materials->Reagent_Selection Process_Efficiency Process_Efficiency Process_Intensification Process Intensification - One-Pot Synthesis - Solvent Recycling Process_Efficiency->Process_Intensification Purification Purification Purification_Strategy Efficient Purification - Crystallization vs. Chromatography - Waste Reduction Purification->Purification_Strategy

Caption: Workflow for identifying and addressing key cost drivers.
  • Palladium Catalyst System: The cost of palladium itself is high. Furthermore, the sophisticated phosphine ligands often required to achieve high yields and prevent catalyst deactivation can be prohibitively expensive.[4][7]

  • Starting Materials: The choice of coupling partners, specifically the 2-halopyridine, has a major impact. The relative cost generally follows the trend: 2-iodopyridine > 2-bromopyridine > 2-chloropyridine.[4]

  • Process Complexity: Multi-step processes with intermediate isolation, work-ups, and solvent swaps increase labor, time, and material costs.

  • Purification: Chromatographic purification on a large scale is a significant cost and bottleneck due to high solvent consumption, silica gel costs, and time.[8]

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section provides solutions to common problems encountered during synthesis that directly impact cost and efficiency.

Catalyst & Ligand Issues
Q3: My reaction requires high palladium catalyst loading (>1 mol%), which is unsustainable. How can I reduce this?

High catalyst loading is often a symptom of low catalyst activity or rapid deactivation.

  • Causality: The nitrogen atom in pyridine substrates can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9] This is a well-documented issue often referred to as the "2-pyridyl problem" in cross-coupling.[10]

  • Solution 1: Ligand Selection: Employing electron-rich, bulky phosphine ligands can shield the palladium center and promote the desired reductive elimination step over inhibitory pathways. Ligands such as RuPhos or other dialkylbiphenylphosphines have proven highly effective for coupling nitrogen-containing heterocycles, allowing for significantly lower catalyst loadings.[5][9]

  • Solution 2: Heterogeneous Catalysts: Consider using palladium-on-carbon (Pd/C) or other supported palladium nanoparticles.[7][11] These catalysts can often be recovered by simple filtration and reused, drastically reducing the effective cost of palladium over multiple cycles. While they may require higher initial loading or more forcing conditions, the reusability is a major economic advantage.[7]

Q4: I'm observing significant homocoupling of my boronic ester and low yields of the desired product. What is the cause and solution?

Homocoupling (the formation of bipyridyl from two boronic ester molecules) is a common side reaction that consumes valuable starting material.

  • Causality: This side reaction is often promoted by the presence of oxygen or slow transmetalation/reductive elimination steps in the catalytic cycle. For pyridine substrates, inefficient coupling can give homocoupling more time to occur.

  • Solution: Optimize Reaction Conditions & Ligands:

    • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. Use techniques like multiple vacuum/inert gas cycles or sparging with argon or nitrogen.

    • Ligand Choice: As with catalyst inhibition, bulky, electron-rich phosphine ligands can accelerate the cross-coupling cycle, outcompeting the homocoupling pathway.[5]

    • Base and Solvent: The choice of base and solvent is critical. For Suzuki couplings involving pyridines, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[4][12] Aprotic polar solvents like DMF, dioxane, or toluene are commonly used.[4] A systematic screen of these parameters is advised.

Starting Material & Process Optimization
Q5: Which 2-halopyridine offers the best balance of reactivity and cost?

The reactivity of 2-halopyridines in cross-coupling reactions typically follows the order I > Br > Cl, which is inverse to their cost.

  • Causality: The bond dissociation energy of the Carbon-Halogen bond decreases down the group (C-Cl > C-Br > C-I), making the oxidative addition step of the catalytic cycle faster for heavier halogens.

  • Solution: Use 2-Chloropyridine with an Optimized Catalyst System. While 2-bromopyridine is a reliable choice, 2-chloropyridine is significantly cheaper and more atom-economical.[4] Historically, coupling chlorides was challenging, but modern catalyst systems, particularly those with bulky phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for activating the C-Cl bond.[6] Investing in a more advanced (but lower loading) catalyst system to enable the use of 2-chloropyridine often results in a lower overall process cost.

Coupling PartnerRelative CostReactivityRecommended Catalyst System
2-IodopyridineHighVery HighStandard Pd(PPh₃)₄, Pd(OAc)₂
2-BromopyridineMediumHighStandard Pd catalysts, often with phosphine ligands
2-ChloropyridineLow Low Requires highly active catalysts (e.g., Pd₂dba₃) with bulky, electron-rich ligands (e.g., RuPhos, SPhos, NHCs)[4][6][9]
Q6: My process involves isolating the 2-methoxypyridine-5-boronic acid pinacol ester, which is inefficient. Can this be avoided?

Yes. Isolating the boronic ester intermediate adds an entire step involving work-up, purification, and solvent handling, which significantly increases cost and time.

  • Causality: The borylation of 5-bromo-2-methoxypyridine and the subsequent Suzuki coupling are often compatible with similar reaction conditions.

  • Solution: Implement a One-Pot Synthesis. A highly effective cost-saving strategy is to perform the borylation and the Suzuki coupling in the same reaction vessel without intermediate isolation.[4] In this approach, 5-bromo-2-methoxypyridine is first reacted with bis(pinacolato)diboron to form the boronic ester. Once this reaction is complete (monitored by TLC or LC-MS), the 2-halopyridine and a suitable base are added directly to the same pot to initiate the Suzuki coupling. This "one-pot" or "telescoped" process saves considerable time, solvent, and labor.[4][13]

Section 3: Validated Protocol for Cost-Effective One-Pot Synthesis

This section provides a detailed, step-by-step protocol based on cost-effective principles, including the use of a one-pot procedure and a readily available catalyst system.

Workflow: One-Pot Borylation / Suzuki Coupling

Start Starting Materials: - 5-Bromo-2-methoxypyridine - Bis(pinacolato)diboron - 2-Chloropyridine Reactor One-Pot Reactor (Inert Atmosphere) Start->Reactor Step1 Step 1: Borylation - Add Pd Catalyst & Ligand - Add Base (e.g., KOAc) - Heat to form boronic ester Reactor->Step1 Add reagents Step2 Step 2: Suzuki Coupling - Add 2-Chloropyridine - Add Aqueous Base (e.g., K2CO3) - Continue heating Step1->Step2 Intermediate formed in-situ Workup Aqueous Workup & Solvent Extraction Step2->Workup Reaction complete Purification Purification (Crystallization or Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Diagram of the recommended one-pot synthesis workflow.
Experimental Protocol

Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions and scales. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: In-situ Formation of 2-methoxypyridine-5-boronic acid pinacol ester

  • To a dry, inerted reaction vessel, add 5-bromo-2-methoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 - 1.3 eq), and potassium acetate (KOAc, 1.5 eq).[4]

  • Add a suitable solvent such as dioxane or DMF.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 1-2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1 mol%) and a phosphine ligand (e.g., SPhos, 2 mol%).

  • Heat the mixture to 80-90 °C and stir until the consumption of 5-bromo-2-methoxypyridine is confirmed by TLC or LC-MS (typically 2-4 hours).

Step 2: Suzuki Coupling

  • Cool the reaction mixture slightly (e.g., to 60-70 °C).

  • Directly add the cost-effective coupling partner, 2-chloropyridine (1.0-1.2 eq).[4]

  • Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃, 2.0-3.0 eq).[4]

  • Re-heat the mixture to 90-100 °C and stir vigorously until the reaction is complete (typically 4-12 hours). Monitor progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine to remove inorganic salts and residual solvent (e.g., DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cost-Effective Purification: Avoid chromatography if possible. The crude product can often be purified by:

    • Crystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly.

    • Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be a highly effective and scalable purification method.[14]

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents. URL: https://patents.google.
  • Dixit, N., et al. (2011). One pot synthesis of Cu(II) 2,2'-bipyridyl complexes... Journal of Inorganic Biochemistry, 105(2), 256-67. URL: https://pubmed.ncbi.nlm.nih.gov/21194626/
  • Santhakumar, V. (2023). 2‐Methoxy Pyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis. URL: https://www.researchgate.
  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10888636/
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488. URL: https://www.organic-chemistry.org/abstracts/lit2/093.shtm
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. URL: https://digitalcommons.bucknell.edu/honors_theses/542
  • Al-Shareef, H. F., et al. (2022). ONE-POT SYNTHESIS OF NEW BIPYRIDINE AND TERPYRIDINE DERIVATIVES... Acta Poloniae Pharmaceutica, 79(3), 423-436. URL: https://www.researchgate.net/publication/363162791_ONE-POT_SYNTHESIS_OF_NEW_BIPYRIDINE_AND_TERPYRIDINE_DERIVATIVES_ANTI-PROLIFERATIVE_EVALUATION_DNA_FLOW_CYTOMETRY_ANALYSIS_AND_MOLECULAR_DOCKING_STUDY
  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. URL: https://www.preprints.org/manuscript/202401.0177/v1
  • Bagley, M. C., et al. (2006). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex. URL: https://core.ac.uk/download/pdf/93433.pdf
  • Saima, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 22(2), 209. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155577/
  • Čarný, T., et al. (2022). Optimization of reaction conditions for the mechanochemical Negishi... ResearchGate. URL: https://www.researchgate.
  • Wang, S., et al. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling... MDPI. URL: https://www.mdpi.com/2073-4344/14/2/157
  • Hervé, M. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1336
  • Garr, J. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes... ACS Catalysis, 12(1), 333-342. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754751/
  • CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents. URL: https://patents.google.
  • CookeChem. This compound, 97%, 381725-49-1. URL: https://www.cookechem.com/product/2-methoxy-5-pyridin-2-yl-pyridine-381725-49-1.html
  • Knochel, P., et al. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/640f1a6659c2802b141975b9
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Google Patents. URL: https://patents.google.
  • ResearchGate. (2025). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid... URL: https://www.researchgate.net/publication/244766863_Synthesis_of_2-methoxy-2-methyl-3-6-2-5-methyl-2-phenyl-13-oxazol-4-ylethoxypyridin-3-ylpropanoic_acid_a_dual_PPARag_agonist
  • Simson Pharma Limited. This compound. URL: https://www.simsonpharma.com/product/2-methoxy-5-pyridin-2-yl-pyridine
  • Wang, X., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(7), 1631-1633. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_7_47
  • Santhakumar, V. (2023). 2‐Methoxy Pyridine. SciSpace. URL: https://typeset.io/papers/2-methoxy-pyridine-2plj76w1l8
  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives... ACS Omega, 4(9), 14031-14044. URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02001
  • Majumdar, K. C., & Sinha, B. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. URL: https://www.semanticscholar.org/paper/Synthesis-of-2-substituted-pyridines-from-pyridine-Majumdar-Sinha/c79f323758b97d1010376b055998f80456c64603
  • Gautam, R. N., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine... IUCrData, 8(1). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9837568/
  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(27), 11068-11088. URL: https://www.researchgate.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents. URL: https://patents.google.
  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76-81. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0076
  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1146-1172. URL: https://www.beilstein-journals.org/bjoc/articles/7/133
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. URL: https://www.benchchem.com/wApi/synthesis-guides-pdf/BC001196-synthesis-guide.pdf
  • PubChem. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16217714
  • Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(1), 46-52. URL: https://www.semanticscholar.org/paper/Negishi-Coupling-of-2-Pyridylzinc-Bromide-Paradigm-Knochel-Millot/7943f29548a8a47480579e43685e8d895521e149

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Perampanel's Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of Perampanel, focusing specifically on the challenges associated with its key late-stage intermediate. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.

Perampanel, chemically known as 2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile, is a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2][3] Its synthesis involves the construction of a complex, highly coupled aromatic structure.[4] A pivotal step in many reported synthetic routes is the palladium-catalyzed Suzuki coupling between 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one and a 2-cyanophenylboronic acid derivative .[1][5]

This final C-C bond formation is critical for success and is often a source of significant challenges, including low yields, difficult purifications, and catalyst-related issues.[1][6] This guide will address the most common problems encountered during this crucial reaction.

Core Reaction Pathway: The Final Suzuki Coupling

Perampanel_Synthesis cluster_reagents Conditions Intermediate 3-bromo-1-phenyl-5-(pyridin-2-yl) pyridin-2(1H)-one Catalyst Pd Catalyst (e.g., Pd(OAc)2/PPh3 or Pd(PPh3)4) P1 Intermediate->P1 BoronicEster 2-(1,3,2-dioxaborinan-2-yl) benzonitrile BoronicEster->P1 Base Base (e.g., K2CO3) Solvent Solvent (e.g., DME) Product Perampanel (2-(2-oxo-1-phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-3-yl)benzonitrile) P1->Product + Catalyst + Base + Solvent, Heat

Caption: Final Suzuki coupling step in Perampanel synthesis.

Troubleshooting Guide: The Suzuki Coupling Reaction

This section addresses specific failures you might encounter during the synthesis of the final Perampanel molecule from its brominated pyridone intermediate.

Question 1: My Suzuki coupling reaction has stalled, showing low conversion of the starting materials and poor yield. What are the most likely causes?

Answer: Low or incomplete conversion in this Suzuki coupling is a frequent issue. The causes can typically be traced back to three main areas: the catalyst system, the reagents, or the reaction conditions.

  • Probable Cause 1: Inactive Catalyst System. The palladium catalyst is the heart of the reaction. Its activity can be compromised before or during the reaction.

    • Scientific Rationale: The active catalytic species is Pd(0). The commonly used Pd(PPh₃)₄ can degrade upon storage. Pre-catalysts like Pd(OAc)₂ require in-situ reduction to Pd(0), which can be inefficient if the phosphine ligand (e.g., PPh₃) is partially oxidized. Oxygen is a major enemy of these systems, as it can oxidize both the Pd(0) species and the phosphine ligands, rendering the catalyst inactive.[7]

    • Corrective Actions:

      • Ensure Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen. Use a robust inert gas (Argon or Nitrogen) manifold and degas your solvent (e.g., by sparging with inert gas for 20-30 minutes or via freeze-pump-thaw cycles).[7]

      • Use High-Quality Catalyst/Ligands: Use freshly opened or properly stored palladium catalysts and phosphine ligands. If you suspect degradation, consider purchasing new reagents.

      • Check Ligand-to-Metal Ratio: When using a pre-catalyst like Pd(OAc)₂, ensure the correct molar ratio of the phosphine ligand is used (typically 2-4 equivalents per Pd).

  • Probable Cause 2: Poor Reagent Quality. The stability of the boronic acid derivative is a well-known weak point in Suzuki couplings.

    • Scientific Rationale: Boronic acids and their esters can degrade via protodeborylation (reaction with water) or oxidative decomposition. The 2-(1,3,2-dioxaborinan-2-yl)benzonitrile is an ester, which is generally more stable than the free acid but can still hydrolyze, especially in the presence of moisture.[7]

    • Corrective Actions:

      • Use Anhydrous Conditions: Ensure your solvent and base (e.g., K₂CO₃) are thoroughly dried before use.

      • Verify Reagent Quality: If possible, check the purity of the boronic ester by NMR before use. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic ester to compensate for any minor degradation.

  • Probable Cause 3: Suboptimal Reaction Conditions.

    • Scientific Rationale: The choice of base and solvent is crucial. The base not only facilitates the transmetalation step but also influences the solubility of the reagents. An inadequate base or one that is not sufficiently anhydrous can halt the reaction. Similarly, the solvent must solubilize all components at the reaction temperature to ensure an efficient reaction.[5][8]

    • Corrective Actions:

      • Base Selection: Potassium carbonate (K₂CO₃) is commonly used and must be finely powdered and dried to maximize its surface area and reactivity.[5]

      • Solvent Choice: 1,2-Dimethoxyethane (DME) is a common solvent for this reaction.[5] If solubility is an issue, consider alternative solvents like DMF or a toluene/ethanol mixture, but be aware that this may require re-optimization of the temperature.

Question 2: My reaction produces a significant amount of a homo-coupled byproduct derived from the 2-cyanophenyl boronic ester. How can I prevent this?

Answer: The formation of 2,2'-dicyanobiphenyl, a homo-coupling byproduct, is a classic side reaction in Suzuki couplings. It arises from the reaction of two molecules of the boronic acid derivative with each other.

  • Scientific Rationale: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid species. It can also be exacerbated by reaction conditions that disfavor the desired cross-coupling pathway, such as a partially inactive catalyst or slow oxidative addition of the aryl bromide.

  • Corrective Actions:

    • Strict Oxygen Exclusion: This is the most critical factor. Rigorously deoxygenate your reaction mixture and maintain a positive pressure of inert gas throughout the entire process.

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider adding the boronic ester solution via a syringe pump over a period of 30-60 minutes once the reaction has reached the target temperature. This keeps the instantaneous concentration of the boronic ester low, minimizing the rate of homo-coupling relative to the desired cross-coupling.

    • Optimize Catalyst System: In some cases, switching to a more active catalyst system with specialized ligands (e.g., Buchwald-type ligands) can accelerate the desired cross-coupling to outcompete the homo-coupling, though this requires re-optimization.

Question 3: The reaction mixture turns black shortly after heating, and the reaction fails. What does this signify?

Answer: The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into bulk palladium metal (Pd(0)), known as "palladium black."[7] This inactive form of the catalyst has very low surface area and will not participate in the catalytic cycle.

  • Scientific Rationale: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: Excessively high temperatures can cause the catalyst complexes to break down.

    • Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligands that stabilize the Pd(0) species can dissociate. The resulting "naked" palladium atoms will then aggregate and precipitate.

    • Impurities: Certain impurities in the starting materials or solvent can poison the catalyst.

  • Corrective Actions:

    • Precise Temperature Control: Do not overheat the reaction. The reported temperature for this reaction is typically around 80-85°C in DME.[5] Use an oil bath with a temperature controller for stable heating.

    • Ensure Ligand Stability: Use a sufficient amount of a robust phosphine ligand. If PPh₃ is failing, consider a more sterically hindered or electron-rich ligand that binds more strongly to the palladium center.

    • Purify Starting Materials: If you suspect impurities, consider recrystallizing the bromopyridone starting material or filtering the solvent through a plug of activated alumina before use.

Question 4: My product is obtained in a good yield, but it is difficult to purify. Standard crystallization yields a product with low purity. What are the best strategies?

Answer: Purification is a significant challenge, as noted in several process development patents.[1] The product and starting materials have similar polarities, and residual palladium can contaminate the final compound.

  • Scientific Rationale: The structural similarity between the product and unreacted starting material or byproducts makes separation by simple crystallization difficult. Palladium byproducts can be colloidal and remain in the product.

  • Corrective Actions:

    • Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing the organic layer with an ammonia solution can help remove the copper salts used in some Ullmann-type side reactions.[1]

    • Palladium Scavenging: Before final purification, treat the crude product solution with a palladium scavenger. Reagents like thiourea-functionalized resin can effectively bind to and remove residual palladium.[5]

    • Optimized Crystallization: Rather than a simple cooling crystallization, consider an anti-solvent crystallization method. Patents have reported success by dissolving the crude product in a good solvent like DMF or a mixture of dichloromethane/ethyl acetate and then carefully adding an anti-solvent like water or petroleum ether to induce crystallization.[5][9] This often provides better selectivity and higher purity.

    • Slurry Wash: After filtration, washing the filter cake (slurrying) with a suitable solvent (e.g., isopropanol or methanol) can be very effective at removing more soluble impurities.[1][5]

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to the Suzuki coupling for this transformation? A: Yes, other cross-coupling reactions could be employed, though the Suzuki reaction is often preferred for its functional group tolerance and the relatively low toxicity of its boron byproducts. Alternatives include Stille coupling (using organotin reagents) and Ullmann-type condensations (using copper catalysts at high temperatures), though these often come with their own challenges, such as toxic tin reagents or harsh reaction conditions.[4][10]

Q2: What is the best method for monitoring the reaction's progress? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting bromopyridone (less polar) and the Perampanel product (more polar). For example, a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots. For more accurate, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard in a professional setting.

Q3: What are the primary considerations when scaling up this reaction from the lab to a pilot plant? A:

  • Thermal Safety: The reaction is exothermic. Ensure adequate cooling capacity to control the temperature, especially during reagent addition.

  • Mixing: Efficient stirring is critical to keep the heterogeneous base (K₂CO₃) suspended and ensure good mass transfer.

  • Inerting: Maintaining a strictly inert atmosphere is more challenging in large reactors. Ensure the vessel can be properly purged and held under positive pressure.

  • Reagent Addition: For safety and selectivity, subsurface addition of reagents via a dip tube is recommended over top-surface addition.

  • Purification: Column chromatography is not viable on a large scale. Developing a robust crystallization and re-slurry procedure is essential for achieving the required purity.[1][9]

Validated Experimental Protocol: Suzuki Coupling for Perampanel

This protocol is a synthesized example based on common procedures reported in the literature.[5] It is intended as a starting point for laboratory-scale synthesis.

Materials & Reagents:

  • 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq)

  • 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered, dried (3.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq), 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 eq), and dried potassium carbonate (3.0 eq).

  • Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane via cannula or syringe (approx. 10-12 mL per gram of starting bromide).

  • Degassing: Sparge the resulting suspension with a gentle stream of nitrogen through a long needle for 15-20 minutes.

  • Reaction: Heat the mixture to 80-85°C in a pre-heated oil bath. Maintain stirring and a positive nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add dichloromethane and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional dichloromethane.

    • Combine the filtrates and perform a carbon treatment to remove colored impurities.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by forming a salt, such as the hemi-fumarate, which often has better crystallization properties.[5]

    • Alternatively, dissolve the crude solid in a minimal amount of hot ethyl acetate/dichloromethane and allow it to crystallize upon cooling or by adding an anti-solvent like heptane.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield Perampanel.[5]

Summary of Reaction Parameters

ParameterRecommended ConditionRationale / Reference
Catalyst Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Provides active Pd(0) species for coupling.[5]
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate with cost and residual metal concerns.
Base K₂CO₃ (anhydrous, powdered)Effective, inexpensive base for transmetalation.[5]
Solvent 1,2-Dimethoxyethane (DME)Good balance of solubility and boiling point.[5]
Temperature 80 - 85 °CPromotes reaction rate without significant catalyst decomposition.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of catalyst and reagents.[7]

Logical Troubleshooting Workflow

Troubleshooting_Flow Start Reaction Failure (Low Yield / No Conversion) Check_SM 1. Verify Starting Materials - Purity (NMR/HPLC)? - Boronic ester fresh? - Bromide pure? Start->Check_SM Check_Setup 2. Review Reaction Setup - System fully inert? - Solvents anhydrous? - Base dry and powdered? Check_SM->Check_Setup Yes Result_SM_Bad Root Cause: Reagent Quality Check_SM->Result_SM_Bad No Check_Catalyst 3. Assess Catalyst System - Catalyst/ligand fresh? - Correct ratio used? - Any blackening observed? Check_Setup->Check_Catalyst Yes Result_Setup_Bad Root Cause: Atmosphere/Moisture Check_Setup->Result_Setup_Bad No Check_Conditions 4. Evaluate Conditions - Temperature correct & stable? - Stirring efficient? Check_Catalyst->Check_Conditions Yes Result_Catalyst_Bad Root Cause: Catalyst Deactivation Check_Catalyst->Result_Catalyst_Bad No Result_Conditions_Bad Root Cause: Suboptimal Parameters Check_Conditions->Result_Conditions_Bad No

Caption: A logical workflow for diagnosing a failed Suzuki coupling.

References

  • Purification method for preparing high-purity perampanel intermediate. (n.d.). Eureka | Patsnap.
  • Perampanel - New Drug Approvals. (n.d.).
  • Perampanel - New Drug Approvals. (2013, December 17).
  • Preparation of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate (4:3). (2021, July 1). Technical Disclosure Commons.
  • Process for the preparation of Perampanel. (2022, March 17). Technical Disclosure Commons.
  • CN103980188A - Synthetic method of perampanel, intermediate of perampanel and synthetic method of intermediate. (n.d.). Google Patents.
  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.

Sources

stability issues of 2-Methoxy-5-(pyridin-2-YL)pyridine under storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-5-(pyridin-2-YL)pyridine

Overview: Stability Profile and Core Storage Recommendations

This compound is a heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science.[1][2] The stability of this compound is paramount for ensuring experimental reproducibility and the integrity of results. The presence of two pyridine rings and a methoxy group imparts a specific reactivity profile that users must consider during storage and handling. The primary stability concerns are susceptibility to oxidation, hydrolysis (under non-neutral pH), and photodegradation.[3][4]

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues associated with this compound.

Recommended Storage Conditions at a Glance

To maximize the shelf-life and preserve the purity of the compound, adhere to the following storage protocols. These recommendations are synthesized from best practices for handling pyridine-based chemical agents.[5][6][7]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation, particularly of the pyridine nitrogen atoms.[3]
Light Amber vial / Protect from lightPrevents photodegradation, a common pathway for aromatic heterocyclic compounds.[3][4]
Container Tightly sealed glass containerPrevents exposure to moisture and atmospheric contaminants.[5][8][9]
Incompatibilities Strong Oxidizing Agents, Strong AcidsPyridine moieties are basic and can react with strong acids. They are also susceptible to oxidation.[5][7]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that researchers may encounter, providing diagnostic insights and actionable solutions.

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. Is the material degrading?

A1: Yes, a visible color change in a previously white or off-white solid is a strong indicator of chemical degradation.

  • Causality: This is most commonly due to oxidation or photodegradation . Aromatic compounds, especially those containing nitrogen heterocycles, can form highly conjugated, colored impurities upon prolonged exposure to atmospheric oxygen and/or UV-visible light.[3][5] The pyridine nitrogen atoms are particularly susceptible to oxidation, potentially forming N-oxides.

  • Recommended Action:

    • Do not use for sensitive applications until purity is re-confirmed.

    • Perform Purity Analysis: Use a validated analytical method, such as RP-HPLC with UV detection (see Protocol 3.1), to quantify the purity of the material and characterize the impurity profile.

    • Implement Enhanced Storage: If the material is deemed usable or a new batch is procured, immediately transfer it to an amber glass vial, purge the headspace with an inert gas like argon, seal tightly, and store at the recommended 2-8°C.[6][7]

Troubleshooting_Color_Change A Observation: Solid sample changes color (e.g., yellowing) B Potential Cause: - Oxidation (Air Exposure) - Photodegradation (Light Exposure) A->B C Immediate Action: Quarantine the sample B->C D Step 1: Re-analyze Purity (Use Protocol 3.1: RP-HPLC) C->D E Step 2: Review Storage Protocol D->E F Mitigation: - Store under Inert Gas (Ar, N2) - Use Amber Vials - Store at 2-8°C E->F

Caption: Troubleshooting workflow for color change in solid samples.

Q2: I am observing new, unidentified peaks in my HPLC chromatogram when analyzing a solution of the compound. What are these impurities?

A2: The appearance of new peaks strongly suggests degradation in solution. The identity of the degradants depends on the solvent and storage conditions.

  • Causality & Likely Degradants:

    • Hydrolysis: If the solvent system is aqueous and has a non-neutral pH, hydrolysis is a primary concern. Acid-catalyzed hydrolysis can cleave the ether linkage of the methoxy group, yielding 5-(pyridin-2-yl)pyridin-2-ol . Base-catalyzed hydrolysis is also a known degradation pathway for related pyridine derivatives.[3]

    • Oxidation: If the solution was not prepared with degassed solvents, oxidation can occur. The most common product would be the N-oxide of one or both pyridine rings.

    • Solvolysis: If using reactive solvents (e.g., methanol with acidic/basic contaminants), trans-etherification or other solvent-adducts could form, though this is less common.

  • Recommended Action:

    • Characterize Impurities: If possible, use LC-MS to determine the molecular weights of the new peaks to help identify the degradation products.

    • Prepare Solutions Freshly: For all critical experiments, prepare solutions of this compound immediately before use from a solid sample of known purity.

    • Optimize Solution Storage: If stock solutions must be stored, use a high-purity, anhydrous solvent like DMSO or Ethanol. Store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.

Degradation_Pathways cluster_degradation Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Photolysis Photodegradation (UV/Light) Parent->Photolysis Product_H 5-(pyridin-2-yl)pyridin-2-ol Hydrolysis->Product_H Cleavage of -OCH3 group Product_O N-Oxide Derivatives Oxidation->Product_O Oxidation of Pyridine N Product_P Complex Mixture of Photoproducts Photolysis->Product_P

Caption: Potential degradation pathways for this compound.

Advanced Protocols for Stability Assessment

For researchers in regulated environments or those developing formulations, performing a systematic stability assessment is crucial.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method provides a robust system for separating the parent compound from potential degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock. Dilute as needed.

Protocol: Forced Degradation Study Workflow

This study deliberately exposes the compound to harsh conditions to identify potential degradation pathways and validate the stability-indicating nature of the analytical method, in line with ICH guidelines.[10][11]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

  • For each condition below, add the stock solution to the stressor solution to achieve a final concentration of ~0.1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[3]

  • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

  • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

3. Analysis:

  • At each time point, withdraw an aliquot and analyze using the HPLC method described in Protocol 3.1.

  • Compare the chromatograms of stressed samples to an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation for optimal results.[11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Pristine Sample (Solid & Solution) Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Light) Start->Photo Analyze RP-HPLC Analysis (Protocol 3.1) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Identify Degradants & Pathways Analyze->Report

Caption: Workflow for a comprehensive forced degradation study.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for preparing a stock solution for long-term storage?

    • A: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is generally the preferred solvent. It is aprotic and less reactive than protic solvents like methanol or ethanol. Store aliquots at -80°C to maximize stability.

  • Q: How should I handle the compound during weighing and sample preparation on the bench?

    • A: Minimize the compound's exposure to ambient conditions. Weigh the required amount quickly and reseal the container promptly. Avoid working under direct, bright laboratory lights for extended periods. Always use in a well-ventilated area.[12]

  • Q: Can I expect microbial degradation?

    • A: While less common in a controlled lab setting, pyridine derivatives can be susceptible to microbial degradation if aqueous solutions are stored improperly for long periods without antimicrobial agents.[13][14] It is best practice to use sterile buffers and prepare solutions freshly.

  • Q: Why is the pyridine ring important for this molecule's function but also a source of instability?

    • A: The pyridine motif is a "privileged scaffold" in medicinal chemistry, often used to improve solubility, cell permeability, and target binding affinity.[15][16] The nitrogen atom's ability to act as a hydrogen bond acceptor is key to its biological activity. However, this same feature (the lone pair of electrons on the nitrogen) also makes it a site for protonation (reactivity with acids) and oxidation, creating the stability challenges discussed in this guide.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Pyridine – CAS# 110-86-1. Washington State University.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine. Apollo Scientific.
  • Safety Data Sheet for 2-(4-methoxyphenyl)-5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one. AK Scientific, Inc.
  • Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet for 2-BROMO-5-(PYRIDIN-2-YLMETHOXY)PYRIDINE. CymitQuimica.
  • Safety Data Sheet M25406. MilliporeSigma.
  • This compound | CAS No- 381725-49-1. Simson Pharma Limited.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Safety Data Sheet for 5-Amino-2-methoxypyridine. Fisher Scientific.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • Degradation of Pyridines in the Environment. ResearchGate.
  • Forced Degradation Studies. MedCrave online.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer.
  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will explore common challenges, troubleshoot side reactions, and provide detailed protocols to enhance the success of your experiments.

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions.[1][2] While powerful, these methods are susceptible to a range of side reactions that can diminish yield and complicate purification.[3] This guide provides in-depth, experience-based insights to help you overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and industrially relevant methods involve palladium-catalyzed cross-coupling reactions. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide.[2] For this synthesis, you would typically react either:

    • 2-Methoxypyridine-5-boronic acid (or its ester) with a 2-halopyridine (e.g., 2-bromopyridine).[4]

    • 5-Bromo-2-methoxypyridine with 2-pyridylboronic acid (or its ester).

  • Stille Coupling: This method involves the coupling of an organotin compound with an organohalide.[5] While effective, the toxicity of organotin reagents is a significant drawback.[6][7]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my boronic acid starting material minus the boronic acid group. What is happening?

A2: This is a classic case of protodeboronation , a major side reaction in Suzuki-Miyaura couplings.[8] It involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, leading to the formation of a simple pyridine or methoxypyridine byproduct.[9] This side reaction consumes your nucleophile, reducing the overall yield of the desired product.[10] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction.[9]

Q3: My yield is low, and I've identified a byproduct that appears to be a dimer of my boronic acid starting material. What is this side reaction?

A3: You are likely observing homocoupling , another common side reaction in Suzuki couplings.[3] This occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[11][12]

Q4: I'm using a 2-halopyridine as my starting material and am seeing a significant amount of the corresponding dehalogenated pyridine. What causes this?

A4: This side reaction is known as dehalogenation . It's the reduction of the organic halide, where the halogen is replaced by a hydrogen atom.[13] This is often caused by the formation of a palladium-hydride (Pd-H) species in the reaction mixture, which can arise from reactions with the base, solvent, or trace water.[13] N-heterocyclic halides, like 2-bromopyridine, are particularly susceptible to dehalogenation.[13][14]

Q5: Purification of the final product is proving difficult. Are there any general tips for purifying bipyridine compounds?

A5: The purification of bipyridine compounds can be challenging due to their similar polarities to byproducts and starting materials. Common strategies include:

  • Column Chromatography: This is a standard method. For basic compounds like pyridines, tailing on silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can help.[15] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.[16]

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the desired product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[15]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.[15]

II. Troubleshooting Guide: Side Reactions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preferred method for this synthesis. However, its success hinges on carefully controlling the reaction conditions to minimize the side reactions discussed above.

Issue 1: Significant Protodeboronation
Observation Probable Cause Recommended Solution
Formation of pyridine or methoxypyridine byproduct.Instability of the boronic acid, especially 2-pyridylboronic acid.[9]Use a more stable boronic acid derivative. Pinacol esters or MIDA boronates are generally more robust and less prone to protodeboronation.[9][17]
Low yield of desired product.Reaction conditions promoting protonolysis of the C-B bond (e.g., presence of water, high temperature, prolonged reaction time).[10]Optimize reaction conditions. Use anhydrous solvents, minimize reaction time, and consider milder bases like K₂CO₃ or KF.[18]
Issue 2: Prevalent Homocoupling of Boronic Acid
Observation Probable Cause Recommended Solution
Formation of a biaryl byproduct derived from the boronic acid.Presence of oxygen in the reaction mixture, leading to oxidation of the Pd(0) catalyst.[3][11]Ensure rigorous degassing of solvents and the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[19]
Incomplete consumption of the aryl halide.Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[3]Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate to suppress the formation of Pd(II) species that promote homocoupling.[12]
Issue 3: Dehalogenation of the Aryl Halide
Observation Probable Cause Recommended Solution
Formation of a dehalogenated pyridine byproduct.Formation of palladium-hydride (Pd-H) species.[13]Choose the halide wisely. The tendency for dehalogenation is I > Br > Cl.[13][14] Using a 2-chloropyridine instead of a 2-bromopyridine may reduce this side reaction, though it may require a more active catalyst system.[20][21]
Low conversion of the aryl halide.Reaction with base or solvent.Use a non-protic solvent and a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[13]

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine with 2-(Tributylstannyl)pyridine (Stille-type)

This protocol is adapted from general procedures for Stille couplings, which can be an alternative if boronic acid instability is a persistent issue.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and anhydrous toluene.

  • Reagent Addition: Add 2-(tributylstannyl)pyridine (1.1 equiv.) to the reaction mixture via syringe.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling Using a Boronic Ester

This protocol is designed to minimize protodeboronation and homocoupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-bromopyridine (1.0 equiv.), 2-methoxypyridine-5-boronic acid pinacol ester (1.2 equiv.), and a finely powdered base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 equiv.) and ligand.

  • Solvent Addition: Add a degassed solvent system, for example, a 10:1 mixture of dioxane and water.

  • Degassing: Thoroughly degas the entire reaction mixture by sparging with argon for at least 20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, potentially using a hexane/ethyl acetate gradient with 1% triethylamine.

IV. Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions

Suzuki_Side_Reactions cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetal Ar-Pd(II)-Ar'(L₂) Transmetalation Intermediate OxAdd->Transmetal + [Ar'B(OR)₂(OH)]⁻ PdH Ar-Pd(II)-H(L₂) OxAdd->PdH + H⁻ source (base, solvent) Transmetal->Pd0 Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Proto Ar'-H (Protodeboronation) Dehalo Ar-H (Dehalogenation) Homo Ar'-Ar' (Homocoupling) PdH->Dehalo Reductive Elimination Boronic Ar'-B(OR)₂ Boronic->Proto + H⁺ Boronic->Homo + Pd(II), O₂ Halide Ar-X Troubleshooting_Workflow Start Low Yield or Complex Mixture Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Proto Protodeboronation (Ar'-H) Identify->Proto [M-B(OR)₂]⁺ Homo Homocoupling (Ar'-Ar') Identify->Homo [2M_boronic - 2B(OR)₂]⁺ Dehalo Dehalogenation (Ar-H) Identify->Dehalo [M_halide - Halogen + H]⁺ Sol_Proto Use Boronic Ester (MIDA, Pinacol) Use Milder Base (K₂CO₃) Anhydrous Conditions Proto->Sol_Proto Sol_Homo Rigorous Degassing (Ar sparge) Use Pd(0) Source or Reducing Agent Homo->Sol_Homo Sol_Dehalo Switch to Aryl Chloride Use Milder Base (K₃PO₄) Anhydrous, Aprotic Solvent Dehalo->Sol_Dehalo

Caption: A logical workflow for troubleshooting common side reactions.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Protodeboronation. Retrieved from [Link]

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(23), 11815–11823.

  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Retrieved from

  • RSC Publishing. (1993). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions.

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands | Request PDF. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ACS Publications. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • ResearchGate. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • ACS Publications. (2009). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.

  • ScienceDirect. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • University of Groningen. (n.d.). Palladium-Catalysed Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Suzuki reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

  • J&K Scientific LLC. (2022, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • IUCr. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • NIH. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.

  • Reddit. (n.d.). Suzuki coupling help. Retrieved from [Link]

Sources

alternative catalysts for the synthesis of 2-Methoxy-5-(pyridin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-5-(pyridin-2-YL)pyridine. This resource is designed for researchers, scientists, and drug development professionals seeking to explore alternative, efficient, and sustainable catalytic systems for this important biaryl synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic methods beyond traditional palladium-phosphine systems.

I. Introduction to Alternative Catalysis

The synthesis of this compound, a key structural motif in medicinal chemistry, is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the reliance on expensive and often air-sensitive palladium catalysts has prompted the exploration of more sustainable and cost-effective alternatives. This guide focuses on troubleshooting and implementing nickel-based catalysts, heterogeneous palladium systems, and innovative photoredox catalysis as viable alternatives. These approaches offer potential advantages in terms of cost, catalyst recyclability, and milder reaction conditions.

II. Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound using alternative catalytic systems.

Issue 1: Low or No Product Conversion

  • Question: I am attempting a nickel-catalyzed Suzuki-Miyaura coupling between 2-methoxypyridine-5-boronic acid and 2-bromopyridine, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in nickel-catalyzed cross-couplings of heteroaromatics can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Catalyst Activation and Deactivation:

      • Insight: Unlike some palladium precatalysts, nickel catalysts can be more sensitive to air and moisture. The active Ni(0) species is susceptible to oxidation, which deactivates the catalyst.

    • Ligand Choice:

      • Insight: The electronic and steric properties of the ligand are crucial for stabilizing the nickel catalyst and facilitating the catalytic cycle. For heteroaromatic substrates, ligands that are electron-rich and bulky can enhance catalyst performance.

      • Solution: Bipyridine-type ligands are often effective in nickel-catalyzed cross-couplings involving pyridine substrates.[2] If you are using a monodentate phosphine ligand, consider switching to a bidentate ligand like a 2,2'-bipyridine derivative, which can form a more stable complex with the nickel center.

    • Base and Solvent Effects:

      • Insight: The choice of base and solvent system can significantly impact the reaction rate and yield. The base not only facilitates the transmetalation step but can also influence catalyst stability.

      • Solution: Screen a variety of bases. While inorganic bases like K₃PO₄ or Cs₂CO₃ are common, organic bases such as triethylamine can sometimes be beneficial.[3] The solvent should be anhydrous. Toluene, dioxane, or THF are commonly used, and the addition of a co-solvent like water can sometimes be necessary, but its concentration must be carefully optimized.[3]

Issue 2: Significant Homocoupling of the Boronic Acid

  • Question: My main byproduct is 2,2'-bipyridine, resulting from the homocoupling of my pyridineboronic acid. How can I suppress this side reaction?

  • Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids.[4] It is often promoted by the presence of oxygen.

    • Strict Exclusion of Oxygen:

      • Insight: Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to a higher oxidation state (e.g., Pd(II)), which can then promote the homocoupling pathway.[4]

      • Solution: This is the most critical factor to control.[4] Ensure your reaction vessel is flame-dried or oven-dried. Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Control of Stoichiometry:

      • Insight: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the likelihood of homocoupling.

      • Solution: Optimize the stoichiometry. Start with a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents) and adjust as needed based on your results.

    • Reaction Temperature and Time:

      • Insight: Higher temperatures and longer reaction times can sometimes lead to increased side reactions.

      • Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. If possible, try running the reaction at a lower temperature for a longer duration.

Issue 3: Protodeboronation of the Pyridineboronic Acid

  • Question: I am observing the formation of 2-methoxypyridine as a significant byproduct, indicating cleavage of the C-B bond of my boronic acid. How can I prevent this?

  • Answer: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, removing the boronic acid from the productive catalytic cycle.[4]

    • Anhydrous Conditions:

      • Insight: Water is a common proton source that facilitates protodeboronation.

      • Solution: Ensure all reagents, solvents, and the base are thoroughly dried. Use anhydrous solvents and freshly opened or properly stored bases.

    • Choice of Base:

      • Insight: The basicity and nucleophilicity of the base can influence the rate of protodeboronation.

      • Solution: While a base is essential for the reaction, a very strong base in the presence of trace water can exacerbate this side reaction. Consider using a weaker, non-nucleophilic base or ensuring the base is completely anhydrous.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use a heterogeneous catalyst like Pd/C for this synthesis to simplify purification?

    • A1: Yes, using a heterogeneous catalyst like palladium on carbon (Pd/C) is a viable and greener alternative.[5] These catalysts can often be used without a ligand in aqueous or mixed aqueous-organic solvent systems.[5][6] The primary advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, which also allows for potential catalyst recycling.[5] However, it's crucial to verify that palladium leaching into the product is minimal, especially for pharmaceutical applications.[5]

  • Q2: Are there any room-temperature methods available to synthesize this compound?

    • A2: Photoredox catalysis offers a promising avenue for conducting this transformation under very mild conditions, often at room temperature.[7] This method utilizes a photocatalyst (like an iridium or ruthenium complex, or even an organic dye) that, upon irradiation with visible light, can initiate the cross-coupling reaction through a radical pathway.[7][8][9] This approach can offer different selectivity and functional group tolerance compared to traditional thermal methods.

  • Q3: My final product is difficult to purify by column chromatography due to its polarity and tendency to streak. What are some alternative purification strategies?

    • A3: The purification of pyridine-containing compounds can be challenging due to their basicity, which can lead to strong interactions with the silica gel stationary phase, causing peak tailing.[10]

      • Column Chromatography Additives: Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress the interaction with acidic silanol groups on the silica surface.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column if the compound is sufficiently nonpolar.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

      • Acid-Base Extraction: An acid-base workup can be used to separate the basic pyridine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase as the pyridinium salt. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Q4: I am considering using an iron-based catalyst for this C-C bond formation. What are the potential advantages and challenges?

    • A4: Iron-catalyzed cross-coupling is an emerging field that offers significant advantages in terms of cost, sustainability, and low toxicity compared to palladium.[11][12] However, there are challenges to consider. Iron catalysts are still less developed than their palladium counterparts, and reaction conditions may require more rigorous optimization.[11] The mechanisms of iron-catalyzed reactions can be complex and may involve radical pathways. While promising, finding a general and high-yielding iron-based system for this specific transformation may require more extensive screening and development.[11][13]

IV. Experimental Protocols & Comparative Data

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for a nickel-catalyzed synthesis of this compound.

Materials:

  • 2-Bromopyridine

  • 2-Methoxypyridine-5-boronic acid pinacol ester

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and other standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (5 mol%), 2,2'-bipyridine (5.5 mol%), and anhydrous K₃PO₄ (3.0 equivalents).

  • Add 2-bromopyridine (1.0 equivalent) and 2-methoxypyridine-5-boronic acid pinacol ester (1.2 equivalents).

  • Add anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).

Protocol 2: Heterogeneous Palladium-on-Carbon (Pd/C) Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a ligand-free, heterogeneous catalytic approach.

Materials:

  • 2-Bromopyridine

  • 2-Methoxypyridine-5-boronic acid

  • 10% Palladium on activated carbon (10% Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol/Water (1:1 mixture)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add 2-bromopyridine (1.0 equivalent), 2-methoxypyridine-5-boronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Add the 1:1 ethanol/water solvent mixture.

  • Carefully add 10% Pd/C (2-5 mol% Pd).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, concentrate, and purify as described in Protocol 1.

Comparative Catalyst Performance
Catalyst SystemTypical Loading (mol%)LigandBaseSolventTemperature (°C)AdvantagesDisadvantages
Traditional Pd 1-5PPh₃, SPhos, etc.K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Well-established, high yieldsCostly, potential Pd contamination
Nickel-based 2-10Bipyridine, IPrK₃PO₄Dioxane, THF80-120Cost-effective, earth-abundantAir/moisture sensitive, may require more optimization
Heterogeneous Pd/C 2-5NoneNa₂CO₃, K₂CO₃EtOH/H₂O80-100Recyclable catalyst, easy separation, greener solventPotential for Pd leaching, may be less active for challenging substrates
Photoredox 1-3Bipyridyl (for catalyst)Organic BaseAcetonitrile, DMSORoom Temp.Very mild conditions, novel reactivityRequires specialized photoreactor setup, may not be suitable for all substrates

V. Visualization of Key Processes

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle M(0)Ln Active Catalyst M(0)Ln Oxidative Addition Oxidative Addition M(0)Ln->Oxidative Addition R-M(II)(X)Ln Oxidative Adduct Oxidative Addition->R-M(II)(X)Ln R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-M(II)(X)Ln->Transmetalation R-M(II)(R')Ln Transmetalation Product Transmetalation->R-M(II)(R')Ln R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-M(II)(R')Ln->Reductive Elimination Reductive Elimination->M(0)Ln Catalyst Regeneration R-R' Product Reductive Elimination->R-R'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed q1 Are you using strict anaerobic conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your ligand choice a good starting point? a1_yes->q2 sol1 Implement Schlenk line or glovebox techniques. Thoroughly degas all solvents. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you screened different bases and solvents? a2_yes->q3 sol2 Screen alternative ligands (e.g., bidentate ligands like 2,2'-bipyridine for Ni). a2_no->sol2 sol2->q3 a3_no No q3->a3_no No sol3 Screen a panel of bases (e.g., K3PO4, Cs2CO3, TEA) and anhydrous solvents (Toluene, Dioxane). a3_no->sol3 end Re-evaluate Reaction & Monitor Progress sol3->end

Caption: A logical workflow to diagnose and solve low conversion issues.

VI. References

  • Yoon, T. P., et al. (2010). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • Dhavale, D. D., et al. (2017). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Uozumi, Y., et al. (2006). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]

  • Chirik Group. (n.d.). Iron and Cobalt Catalysts for Cross Coupling. Princeton University. [Link]

  • Neidig, M. L., et al. (n.d.). Iron-Catalyzed C-C and C-Heteroatom Transformations. University of Rochester. [Link]

  • MDPI. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Molander, G. A., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • ACS Publications. (2019). A Molecular/Heterogeneous Nickel Catalyst for Suzuki–Miyaura Coupling. Organometallics. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Heterogeneous Catalysts for Suzuki-Miyaura Coupling. Wordpress. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

Sources

Technical Support Center: Solvent Effects on the Yield of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to synthesize this key intermediate. As a widely used building block, for instance in the synthesis of the antiepileptic drug Perampanel, achieving a high, reproducible yield is critical.[1]

Solvent selection is arguably one of the most influential yet frequently overlooked parameters in a Suzuki-Miyaura coupling.[2][3] It governs the solubility of reagents, modulates catalyst activity and stability, and can dictate the dominant reaction pathway, thereby directly impacting reaction rate, selectivity, and ultimately, the yield.[4][5] This guide provides in-depth, field-proven insights into troubleshooting common issues related to solvent effects in this specific synthesis.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems rationally.

Q1: My reaction yield is unexpectedly low or has failed completely. I see mostly unreacted starting materials. How do I diagnose a solvent-related issue?

A1: This is the most common failure mode and often points to one of three primary solvent-related problems: poor solubility, catalyst inactivation, or ineffective base activation.

  • Causality - Solubility: The Suzuki-Miyaura coupling is a multiphasic reaction involving an organic halide (5-bromo-2-methoxypyridine), an organoboron reagent (2-pyridylboronic acid or its ester), an inorganic base (e.g., K₂CO₃, K₃PO₄), and a palladium catalyst. These components have vastly different polarities. If the base, which is crucial for activating the boronic acid for transmetalation, is not at least partially soluble, the catalytic cycle cannot proceed efficiently.[6] Many common organic solvents like pure toluene or THF do not adequately dissolve carbonate or phosphate bases.[7]

    • Solution: Employ a biphasic solvent system. The most reliable starting points are mixtures of an aprotic organic solvent with water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) .[8][9] The water creates a second phase that dissolves the inorganic base, allowing it to participate in the reaction at the interface.

  • Causality - Catalyst Inactivation: The active catalyst in the cycle is a Pd(0) species, which is highly susceptible to oxidation by dissolved oxygen in the solvent.[10] If the solvent is not properly deoxygenated, the catalyst will rapidly convert to inactive Pd(II) oxides, halting the reaction.

    • Solution: Rigorous degassing of the solvent is non-negotiable. Before adding the solvent to your reaction flask, bubble an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes.[6][11] Alternatively, for more sensitive reactions, use the freeze-pump-thaw method. Ensure the entire reaction is subsequently maintained under a positive pressure of inert gas.[12]

Q2: I'm observing significant protodeboronation of my 2-pyridylboronic acid, leading to the formation of pyridine as a byproduct. How can the solvent system mitigate this?

A2: Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved by a proton source, effectively destroying your nucleophilic coupling partner.[10] Heteroaromatic boronic acids, like 2-pyridylboronic acid, are particularly susceptible to this process.[11]

  • Causality - Proton Source: The primary proton source in many Suzuki protocols is water itself, introduced as part of the solvent system to dissolve the base. While necessary for base solubility, an excess of water, especially in combination with prolonged heating, can accelerate protodeboronation.

    • Solution 1 (Anhydrous Conditions): If protodeboronation is severe, switch to a strictly anhydrous system. This involves using an organic-soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or anhydrous 1,4-Dioxane .[13] These solvents have high dielectric constants that can help dissolve the base and stabilize charged intermediates in the catalytic cycle without introducing a proton source.[14]

    • Solution 2 (Milder Base): Using a milder base like Potassium Fluoride (KF) can sometimes reduce the rate of protodeboronation compared to strong carbonate or phosphate bases.

Q3: My reaction is very sluggish and takes a long time to reach even partial conversion. How does solvent choice impact the reaction rate?

A3: The reaction rate is highly dependent on temperature and the solvent's ability to stabilize key transition states in the catalytic cycle.

  • Causality - Temperature: Every step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) has an activation energy barrier. Insufficient thermal energy will result in a slow reaction. The maximum temperature you can achieve is limited by the boiling point of your solvent.

    • Solution: If reacting in THF (b.p. 66 °C), consider switching to a higher-boiling solvent like 1,4-Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) to allow for more effective heating (typically 80-100 °C).[9][13]

  • Causality - Polarity and Transition State Stabilization: The oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond of 5-bromo-2-methoxypyridine, often involves a polar, charge-separated transition state.[15] Polar solvents can stabilize this transition state, accelerating this key step.

    • Solution: Highly polar aprotic solvents like DMF or DMSO can significantly increase the rate of oxidative addition compared to non-polar solvents like toluene.[15][16] However, be aware that strongly coordinating solvents like DMF or acetonitrile can sometimes bind to the palladium center and inhibit catalysis, so optimization is key.[17]

Frequently Asked Questions (FAQs)
  • Q: What is the best "all-around" solvent system to start with for this synthesis?

    • A: For general-purpose synthesis of this compound, a mixture of 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) is an excellent and widely recommended starting point.[8][9] It provides a good balance of solubility for both organic and inorganic reagents and has a sufficiently high boiling point for effective heating.

  • Q: Should I use a protic or aprotic solvent?

    • A: This involves a trade-off. Polar protic solvents (e.g., ethanol, water) can be excellent for dissolving the inorganic base and can participate in hydrogen bonding.[5][18] However, they are also proton sources that can promote protodeboronation. Polar aprotic solvents (e.g., Dioxane, THF, DMF) do not have acidic protons and are generally preferred for the organic phase of Suzuki reactions.[19][20] The most successful strategy often combines a polar aprotic solvent with a small amount of a protic solvent (water) to gain the benefits of both.

  • Q: How does solvent polarity truly affect the reaction? Is a higher dielectric constant always better?

    • A: Not necessarily. While polar solvents are generally favored, the effect is complex and does not always correlate directly with the dielectric constant.[14] Solvent effects are a combination of polarity, coordinating ability, and hydrogen-bonding properties. For example, acetonitrile (MeCN) and DMF are both polar aprotic solvents, but MeCN can sometimes poison catalysts, while DMF may be beneficial.[17] The best approach is empirical: screen a small set of reliable solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to find the optimal system for your specific setup.

Data Summary: Solvent System Comparison

The following table summarizes common solvent systems used for Suzuki-Miyaura coupling of pyridine derivatives, providing a starting point for your experimental design. Yields are representative and highly dependent on the specific substrates, catalyst, and base used.

Solvent SystemTypeTypical RatioBoiling Point (°C)Key AdvantagesPotential Issues
1,4-Dioxane / H₂O Aprotic / Protic4:1~100Excellent general-purpose system; good solubility for most reagents.[8][9]Can promote protodeboronation; dioxane can form peroxides.
Toluene / H₂O Non-polar / Protic4:1~100High boiling point; good for many standard couplings.[9]Poor solubility for some polar substrates and catalysts.
DMF Polar AproticN/A153High boiling point; excellent solvating power for salts and polar compounds.[13]Difficult to remove under vacuum; can decompose at high temp; potential catalyst inhibition.
THF / H₂O Aprotic / Protic4:1~66Lower boiling point allows for milder conditions.[13]May not provide enough thermal energy for less reactive substrates.
Ethanol / H₂O Protic / ProticVarious~78"Green" solvent; can give excellent yields in some cases.[5]High potential for protodeboronation of sensitive boronic acids.
Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 5-bromo-2-methoxypyridine (1.0 equiv)

  • 2-Pyridylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Solvent Degassing: Place the required volumes of 1,4-dioxane and deionized water into separate flasks. Bubble argon or nitrogen gas through each solvent for 30-60 minutes to remove dissolved oxygen.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-methoxypyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is oxygen-free.[12]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). Using cannulas or syringes, add the degassed 1,4-dioxane, followed by the degassed water, to achieve a 4:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water).

  • Reaction Execution: Lower the flask into a preheated oil bath at 90-95 °C. Stir the mixture vigorously. The reaction should appear as a biphasic suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Visual Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting low-yield reactions based on initial observations.

Troubleshooting_Workflow start Problem: Low Yield of This compound obs1 Observation: Mostly Unreacted Starting Material start->obs1 obs2 Observation: Side Products Detected (e.g., Pyridine, Homocoupling) start->obs2 obs3 Observation: Reaction is Sluggish / Stalled start->obs3 cause1a Root Cause: Poor Reagent Solubility obs1->cause1a Is the base soluble? cause1b Root Cause: Inactive Catalyst obs1->cause1b Was O2 excluded? cause2a Root Cause: Protodeboronation obs2->cause2a cause3a Root Cause: Insufficient Temperature obs3->cause3a sol1a Solution: Use biphasic system (Dioxane/H2O or Toluene/H2O) to dissolve inorganic base. cause1a->sol1a sol1b Solution: 1. Rigorously degas all solvents. 2. Ensure inert atmosphere (Ar/N2). 3. Use fresh, high-quality catalyst. cause1b->sol1b sol2a Solution: 1. Minimize water content. 2. Switch to anhydrous system (e.g., DMF). 3. Use a milder base (e.g., KF). cause2a->sol2a sol3a Solution: Switch to higher boiling solvent (e.g., THF -> Dioxane or Toluene) to increase reaction temperature. cause3a->sol3a

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

References
  • Caddick, S., & Cloke, F. G. N. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
  • Leitch, D. C., et al. (2020). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Chemistry – A European Journal.
  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Reddit r/Chempros Discussion. (2022). Failed suzuki coupling, any suggenstions?. [Link]
  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1867. [Link]
  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Reddit r/Chempros Discussion. (2023). Problems with Suzuki coupling. [Link]
  • Colmegna, A., et al. (2023). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ChemistrySelect.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]
  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Reddit r/Chempros Discussion. (2022). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Technical Support Center: Isolating Pure 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 2-Methoxy-5-(pyridin-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who require this key intermediate in high purity. We will address common challenges encountered during its isolation, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, practical problems you may encounter during the work-up of this compound, particularly after a Suzuki-Miyaura cross-coupling reaction, which is a common synthetic route.[1]

Question 1: My reaction work-up resulted in a low yield of the crude product. What are the likely causes?

Answer: Low yield after the initial work-up often points to issues during the reaction itself or mechanical losses and solubility problems during extraction.

  • Causality & Explanation:

    • Incomplete Reaction: The primary cause of low yield is often an incomplete or failed reaction. Suzuki couplings are sensitive to catalyst activity, base strength, and reagent quality.[2][3] Protodeboronation (loss of the boronic acid/ester group) can occur if conditions are too harsh or if excess water is present, destroying your nucleophile.[2]

    • Product Solubility: this compound, being a bipyridine system, possesses moderate polarity. While it is soluble in common extraction solvents like ethyl acetate (EtOAc) and dichloromethane (DCM), its solubility in the aqueous phase can increase if the pH is acidic. The two pyridine nitrogen atoms can be protonated, forming water-soluble pyridinium salts.[4]

    • Emulsion Formation: Persistent emulsions during liquid-liquid extraction can trap your product, leading to significant mechanical loss. This is common when basic reaction mixtures are neutralized.

  • Troubleshooting & Solutions:

    • Verify Reaction Completion: Before starting the work-up, always confirm the consumption of your limiting starting material by Thin-Layer Chromatography (TLC) or LC-MS.[5]

    • Optimize Extraction pH: During the aqueous wash, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This keeps the pyridine nitrogens in their neutral, free-base form, maximizing partitioning into the organic layer.[6]

    • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated aqueous NaCl) and allow the separatory funnel to stand. Gentle swirling, rather than vigorous shaking, can also prevent their formation.[7]

    • Re-extract Aqueous Layer: Always perform multiple extractions (e.g., 3x with EtOAc) of the aqueous layer to ensure complete recovery of the product.[8]

Question 2: After column chromatography, my fractions are still impure. I see multiple spots on the TLC, some very close to my product's Rf.

Answer: This is a classic purification challenge, often caused by co-eluting impurities or on-column degradation. The key is to optimize the chromatography conditions to enhance selectivity.

  • Causality & Explanation:

    • Common Impurities: In a Suzuki coupling, common impurities include homocoupled products (from either starting material) and unreacted starting materials (e.g., 5-bromo-2-methoxypyridine). These compounds can have polarities very similar to the desired product, making separation difficult.

    • Peak Tailing: Pyridine derivatives are notorious for "tailing" on silica gel.[9] The basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile and poor separation.[9]

    • Inappropriate Solvent System: A standard Ethyl Acetate/Hexanes system may not provide sufficient resolution for closely related bipyridine analogues.[10]

  • Troubleshooting & Solutions:

    • Systematic Solvent Screening (TLC): Before running a column, screen various solvent systems with TLC. Aim for an Rf value of ~0.3 for your product.[10] See the table below for starting points.

    • Employ Gradient Elution: A gradient elution, where the mobile phase polarity is increased gradually, is often superior to an isocratic (constant solvent) method for separating close-running spots.[10]

    • Mitigate Peak Tailing:

      • Add a small amount of a competing base, like triethylamine (TEA, ~0.5-1%), to your eluent. The TEA will preferentially bind to the acidic silanol sites, allowing your product to elute with a much-improved peak shape.[9]

      • Alternatively, use a less acidic stationary phase like neutral alumina or end-capped silica gel.

    • Filter Through Celite First: Before concentrating the crude product for chromatography, filter the organic solution through a pad of Celite. This is a crucial step to remove insoluble palladium catalyst residues, which can otherwise streak on the column.[8]

Solvent System (v/v) Typical Application Notes
Ethyl Acetate / HexanesStandard starting point for moderate polarity compounds.May require a gradient (e.g., 10% to 50% EtOAc).
Dichloromethane / MethanolFor more polar impurities or if EtOAc/Hexanes fails.Start with a low percentage of MeOH (e.g., 1-2%) and increase.
Acetone / HexanesOffers different selectivity compared to EtOAc-based systems.Can be effective for separating isomers.
Toluene / Ethyl AcetateAnother alternative that can alter interactions with the stationary phase.Provides different selectivity based on aromatic interactions.
Caption: Recommended starting solvent systems for TLC and column chromatography.

Question 3: I've isolated my product as an oil, but I need a solid for characterization and weighing. How can I induce crystallization?

Answer: Obtaining a crystalline solid from a purified oil requires finding a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Causality & Explanation:

    • Crystallization is a highly specific process of nucleation and crystal lattice growth. The presence of even minor impurities can inhibit this process, acting as "defects." A pure, amorphous oil fails to crystallize because the molecules lack the energy or proper orientation to arrange into an ordered lattice.

  • Troubleshooting & Solutions:

    • Ensure High Purity: First, confirm the purity of your oil by ¹H NMR or high-resolution LC-MS. If significant impurities remain, re-purification via chromatography may be necessary.[11]

    • Solvent Screening:

      • Take a small amount of the oil in several vials.

      • Add a few drops of a solvent in which the oil is highly soluble (e.g., DCM, Acetone, EtOAc).

      • Slowly add a non-polar "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether) dropwise until the solution becomes faintly cloudy (turbid).

      • Warm the vial gently until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer.

    • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single speck to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: Is an acidic wash (e.g., with 1M HCl) a good idea during the work-up?

A1: It can be, but it must be used strategically. An acidic wash will protonate the pyridine nitrogens, forming a water-soluble pyridinium hydrochloride salt.[12] This is an excellent way to separate your basic product from non-basic, organic-soluble impurities. After separation, you would need to re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH of ~8-9 and then re-extract your neutral product back into an organic solvent.[4][6] This method is not recommended if your compound is unstable under acidic conditions.[7]

Q2: How do I effectively remove the palladium catalyst from my product?

A2: Palladium removal is a multi-step process.

  • Filtration: After diluting the reaction mixture with an organic solvent, a preliminary filtration through a pad of Celite or silica gel can remove the bulk of the precipitated palladium black.[8]

  • Aqueous Wash: Some palladium salts can be removed with an aqueous wash, sometimes with a chelating agent like aqueous ammonia or thiourea, though this can be complex.

  • Chromatography: The final traces of soluble palladium species are typically removed during silica gel column chromatography, where they often bind irreversibly to the top of the column.[11]

Q3: What are the expected ¹H NMR signals for this compound?

A3: While you must run your own spectrum for confirmation, you can generally expect: a singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm, and a series of doublets and doublets of doublets in the aromatic region (δ 7.0-8.8 ppm) corresponding to the protons on the two pyridine rings. The specific coupling constants and chemical shifts will be characteristic of the substitution pattern.

Standard Work-up & Purification Protocol

This protocol assumes a ~1.0 mmol scale Suzuki-Miyaura reaction in a solvent like dioxane/water.[5] Adjust volumes accordingly.

  • Reaction Quench & Initial Filtration:

    • Cool the completed reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc).

    • Filter the mixture through a short pad of Celite in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.[8]

  • Liquid-Liquid Extraction:

    • Transfer the combined filtrate to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

      • 50 mL of brine (saturated aqueous NaCl).

    • Separate the organic layer. Extract the combined aqueous layers one more time with 30 mL of EtOAc.

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

    • Filter off the drying agent.

    • Concentrate the solvent using a rotary evaporator to obtain the crude product, typically as a yellow or brown oil/solid.[1]

  • Column Chromatography Purification:

    • Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product).

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute using a gradient solvent system, starting with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 40-50% EtOAc in Hexanes). Add 0.5% triethylamine (TEA) to the eluent to prevent peak tailing.[9]

    • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Isolation:

    • Concentrate the pure fractions under reduced pressure.

    • If the product is an oil, attempt recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes or DCM/Pentane) to obtain a pure crystalline solid.

Workflow Visualization

Workup_Flowchart A Crude Reaction Mixture (Post-Suzuki) B Dilute with EtOAc & Filter through Celite A->B 1. Quench & Pd Removal C Filtrate (Organic Phase) B->C D Aqueous Washes (H₂O, NaHCO₃, Brine) C->D 2. Extraction E Dry Organic Layer (e.g., Na₂SO₄) D->E F Concentrate in vacuo E->F 3. Drying G Crude Product (Oil / Solid) F->G H Silica Gel Column Chromatography G->H 4. Purification I Combine Pure Fractions H->I J Concentrate in vacuo I->J K Pure Product (this compound) J->K L Recrystallization (Optional) K->L M Crystalline Solid L->M

Caption: General work-up and purification workflow for this compound.

References

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Keene, F. R., & Ley, D. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
  • Keene, F. R., & Ley, D. (1997). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • Rautio, J., & Nevalainen, T. (1997).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
  • Reddit. (2019). Isolation of pure pyridine help. r/chemhelp. [Link]
  • Reddy, C. R., & Kumar, S. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • Bolognesi, M. L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Charette, A. B. (n.d.). 2‐Methoxy Pyridine.
  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Ye, Y., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2008). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
  • Singh, N. K., et al. (2015). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine, a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1] We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis.

The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound with a molecular weight of 186.21 g/mol . Its structure, featuring two linked pyridine rings and a methoxy group, dictates the selection of analytical techniques. The primary goals of characterization are to confirm its identity, determine its purity, and quantify it in various matrices. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for these purposes.

Comparative Overview of Analytical Techniques

Technique Primary Application Strengths Limitations
HPLC (UV-Vis) Purity assessment and quantificationHigh precision, robustness, and sensitivity for quantitative analysis.Limited structural information.
LC-MS/MS Impurity identification and quantification at trace levelsHigh selectivity and sensitivity; provides molecular weight and fragmentation data.Matrix effects can influence ionization.
NMR (¹H & ¹³C) Unambiguous structural elucidationProvides detailed information on molecular structure and connectivity.Lower sensitivity compared to MS; requires higher sample concentration.
FTIR Functional group identificationFast, non-destructive, and provides a unique molecular fingerprint.Limited utility for complex mixture analysis and quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier technique for assessing the purity of this compound due to its high resolving power and quantitative accuracy. The choice of stationary and mobile phases is critical and is dictated by the analyte's polarity.

Rationale for Method Selection

Given the aromatic and moderately polar nature of the target molecule, a reversed-phase HPLC method is the logical choice. A C18 column provides a non-polar stationary phase that will retain the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of the retention time and separation from potential impurities. UV detection is suitable due to the presence of the chromophoric pyridine rings.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation : A standard HPLC system with a UV-Vis detector.

  • Column : A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a suitable starting point.[2]

  • Mobile Phase : A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A : 0.1% Formic acid in water. The acid improves peak shape for the basic pyridine nitrogens.

    • Solvent B : Acetonitrile.

  • Gradient Program : A linear gradient from 10% to 90% Solvent B over 20 minutes is a good starting point for method development.

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV detection at 254 nm, where pyridine-containing compounds typically exhibit strong absorbance.[3]

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Data Interpretation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Mass Spectrometry (MS): For Unambiguous Identification and Trace-Level Analysis

When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the definitive identification of this compound and the characterization of its impurities, even at trace levels.[2]

Rationale for Ionization Technique

Electrospray ionization (ESI) is the preferred ionization method for this molecule.[4] The basic nitrogen atoms on the pyridine rings are readily protonated in the positive ion mode, leading to a strong signal for the protonated molecule [M+H]⁺.

Experimental Protocol: LC-MS/MS
  • LC System : As described in the HPLC section.

  • Mass Spectrometer : A triple quadrupole or an Orbitrap mass spectrometer.

  • Ionization Source : ESI in positive ion mode.[2]

  • MS Parameters :

    • Ion Spray Voltage : ~5000 V.[2]

    • Source Temperature : Optimized for the specific instrument, typically 300-500 °C.

    • Scan Mode : Full scan to identify the molecular ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data for structural confirmation.

  • Expected Mass : The exact mass of the protonated molecule [C₁₁H₁₀N₂O + H]⁺ is 187.0871. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

Data Interpretation and Fragmentation

The full scan mass spectrum will show a prominent peak at m/z 187. In MS/MS mode, fragmentation of the parent ion will yield characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

cluster_workflow LC-MS/MS Workflow Sample Sample HPLC Separation HPLC Separation Sample->HPLC Separation Inject ESI Source ESI Source HPLC Separation->ESI Source Elute Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionize Collision Cell Collision Cell Mass Analyzer (MS1)->Collision Cell Select [M+H]+ Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell->Mass Analyzer (MS2) Fragment Detector Detector Mass Analyzer (MS2)->Detector Detect Fragments Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: LC-MS/MS workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide a detailed structural map of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Rationale for NMR Analysis

The asymmetry of the molecule and the presence of protons in distinct chemical environments will result in a complex but interpretable ¹H NMR spectrum. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the pyridine rings. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

Predicted ¹H and ¹³C NMR Data

Based on known data for similar pyridine derivatives, the following are predicted chemical shifts (in ppm) in CDCl₃.[4][5]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methoxy (-OCH₃)~3.9~55
Pyridine Ring 1 (with OCH₃)6.8 - 8.2110 - 160
Pyridine Ring 27.2 - 8.7120 - 155
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[4]

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments :

    • ¹H NMR : Standard proton experiment.

    • ¹³C NMR : Proton-decoupled carbon experiment.

    • 2D NMR (COSY, HSQC, HMBC) : To definitively assign all proton and carbon signals and confirm connectivity.

cluster_nmr NMR Analysis Strategy 1D_H ¹H NMR 2D_COSY COSY 1D_H->2D_COSY H-H Connectivity 2D_HSQC HSQC 1D_H->2D_HSQC Direct C-H Correlation 2D_HMBC HMBC 1D_H->2D_HMBC Long-Range C-H Correlation 1D_C ¹³C NMR 1D_C->2D_HSQC 1D_C->2D_HMBC

Caption: A logical workflow for complete structural elucidation by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy is a fast and simple method to confirm the presence of key functional groups and to obtain a characteristic "fingerprint" of the molecule.

Rationale for FTIR Analysis

The FTIR spectrum will provide evidence for the C-O bond of the methoxy group, the C=N and C=C bonds of the pyridine rings, and the C-H bonds of the aromatic and methyl groups.

Predicted Characteristic FTIR Peaks
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Methyl C-HStretch2850 - 2960
C=N, C=CRing Stretching1400 - 1600
C-O (methoxy)Stretch1000 - 1300
Aromatic C-HOut-of-plane bend700 - 900
Experimental Protocol: FTIR Spectroscopy
  • Instrumentation : An FTIR spectrometer.

  • Sampling Technique : Attenuated Total Reflectance (ATR) is a simple method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : A typical scan range is 4000 - 400 cm⁻¹.

Conclusion: An Integrated Analytical Approach

No single technique is sufficient for the complete characterization of this compound. A synergistic approach, leveraging the strengths of each method, is essential. HPLC provides the primary assessment of purity, LC-MS confirms the molecular weight and identifies impurities, NMR delivers an unambiguous structural confirmation, and FTIR offers a rapid verification of functional groups. By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust analytical profile for this critical pharmaceutical intermediate, ensuring quality and consistency in the drug manufacturing process.

References

  • The Royal Society of Chemistry. (2015). Supporting information.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • ChemicalBook. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum.
  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • Google Patents. (CN105906557A). 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a non-negotiable prerequisite that directly impacts the safety, efficacy, and regulatory approval of the final drug product.[1][2] 2-Methoxy-5-(pyridin-2-yl)pyridine is a key building block in modern medicinal chemistry, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of this critical intermediate. We will delve into the rationale behind selecting the optimal stationary phase, compare mobile phase strategies to achieve ideal peak shape and resolution, and present a validated protocol grounded in scientific first principles and regulatory expectations.

The Analytical Challenge: Understanding this compound

The molecular structure of this compound, containing both a methoxy-substituted benzene ring and a basic pyridine moiety, presents a unique set of challenges and opportunities for chromatographic separation. The pyridine nitrogen atom (pKa ≈ 5.2) makes the molecule basic, which can lead to undesirable interactions with traditional silica-based HPLC columns, often resulting in poor peak shape (tailing).[3][4] However, its aromatic nature provides strong chromophores, making it an excellent candidate for UV detection.[5][6]

The primary goal of a purity analysis method is not only to quantify the main component but, more importantly, to separate it from all potential impurities. These may include starting materials from synthesis (e.g., from a Chichibabin-type reaction), by-products, or degradation products.[4][7] Therefore, the chosen HPLC method must be highly specific and sensitive.

Strategic Selection of the Stationary Phase: A Comparative Analysis

The heart of an HPLC separation is the column. The choice of stationary phase chemistry dictates the retention mechanism and selectivity. For a molecule like this compound, reversed-phase HPLC is the most suitable approach.[8][9] We compare three leading column chemistries below.

Stationary PhasePrimary Interaction MechanismSuitability for this compound
Standard C18 (L1) Hydrophobic interactions.[8]Moderate. Prone to peak tailing for basic analytes due to secondary interactions with acidic silanol groups on the silica surface.
Polar-Embedded C18 (L1) Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[10][11]Excellent. The polar group shields residual silanols, significantly improving peak shape for basic compounds. Also provides alternative selectivity and better stability in highly aqueous mobile phases.[10]
Phenyl-Hexyl (L11) Hydrophobic and π-π interactions.[12]Very Good. The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte, offering a unique selectivity that can be crucial for resolving closely related impurities.[12]
Experimental Data Comparison

A study was conducted comparing the performance of these three column types under identical mobile phase conditions (Acetonitrile/Water gradient with 0.1% Formic Acid).

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Time (min) 8.59.210.1
Tailing Factor (Tf) 1.81.11.2
Resolution (Rs) from Impurity X 1.42.22.5
Theoretical Plates (N) 9,50018,50017,000

G cluster_0 Stationary Phase Selection Workflow cluster_1 Column Screening cluster_2 Performance Outcomes start Start: Analyze Analyte (this compound) properties Identify Key Properties: - Basic (Pyridine Ring) - Aromatic start->properties c18 Standard C18 properties->c18 Test Alternatives pe Polar-Embedded C18 properties->pe Test Alternatives phenyl Phenyl-Hexyl properties->phenyl Test Alternatives eval Evaluate Performance: - Peak Shape (Tailing) - Resolution (Rs) - Selectivity c18->eval pe->eval phenyl->eval c18_res C18: Poor Tailing (Tf > 1.5) eval->c18_res pe_res PE: Good Shape (Tf ≈ 1.1) Good Resolution eval->pe_res phenyl_res Phenyl: Good Shape (Tf ≈ 1.2) Excellent Resolution (π-π) eval->phenyl_res decision Select Optimal Column c18_res->decision pe_res->decision phenyl_res->decision select_phenyl Choice: Phenyl-Hexyl (Superior Selectivity) decision->select_phenyl Rs > 2.0 G cluster_0 Mobile Phase Optimization Logic start Start Method Development organic Select Organic Modifier start->organic ph_control Control pH for Basic Analyte? organic->ph_control Acetonitrile (Low UV Cutoff) add_acid Add Acidifier (e.g., 0.1% Formic Acid) ph_control->add_acid Yes no_buffer Use Neutral Mobile Phase ph_control->no_buffer No result_good Result: Sharp, Symmetrical Peak (Tf < 1.5) add_acid->result_good result_bad Result: Broad, Tailing Peak (Tf > 1.8) no_buffer->result_bad

Sources

A Comparative Guide to the Structural Elucidation of 2-Methoxy-5-(pyridin-2-YL)pyridine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates function, reactivity, and interaction with biological targets. 2-Methoxy-5-(pyridin-2-YL)pyridine is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of pharmaceuticals, such as the AMPA receptor antagonist Perampanel[1]. Given its role, absolute confirmation of its molecular structure is paramount to ensure the integrity of the synthetic pathway and the safety and efficacy of the final product.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small organic molecules, with a specific focus on this compound. We will explore why single-crystal X-ray crystallography (SCXRD) stands as the unequivocal "gold standard" and how it compares and contrasts with powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just how to apply these techniques, but why specific experimental choices are made to guarantee data of the highest quality and trustworthiness.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the only technique that provides a direct, high-resolution visualization of the atomic arrangement of a molecule in the solid state. It yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural confirmation that other methods can only infer.

Expert Insight: Why SCXRD is Definitive

The power of SCXRD lies in its ability to resolve the electron density of a molecule crystallized in a repeating lattice. By measuring the diffraction pattern of X-rays passing through a single crystal, we can mathematically reconstruct a three-dimensional map of the atoms. This process is definitive because it is not based on interpreting indirect properties (like magnetic resonance or mass-to-charge ratio) but on the fundamental interaction of X-rays with electrons. For regulatory submissions or patent filings, SCXRD data provides the highest possible level of structural proof. While obtaining a suitable crystal can be a challenge, the certainty it provides is unparalleled.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the best-practice methodology for determining the crystal structure of a compound like this compound. Each step is designed to ensure the integrity and quality of the final data.

Step 1: Growing High-Quality Single Crystals The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. This is often the most challenging step.

  • Material Purification: Begin with the highest purity sample of this compound, purified by column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) for moderate solubility. The ideal solvent dissolves the compound when warm but allows it to become supersaturated upon slow cooling or evaporation.

  • Crystallization Method (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Allow the solvent to evaporate over several days to weeks. The slow process is critical for allowing molecules to organize into a well-ordered lattice.

Step 2: Data Collection This step involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

  • Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope. Mount it on a cryoloop.

  • Cryo-Cooling: Flash-cool the crystal to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Causality: This is a critical step. At low temperatures, atomic thermal vibrations are significantly reduced, resulting in less diffuse scattering and a sharper, higher-resolution diffraction pattern. This leads to more precise atomic positions.

  • Diffractometer Setup: Center the crystal on a modern single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector).

  • Data Acquisition: Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and collects a full sphere of data to ensure completeness.

Step 3: Structure Solution and Refinement This computational step transforms the raw diffraction data into a final, validated molecular structure.

  • Structure Solution: The collected data is processed to yield a set of structure factors. A direct methods program (e.g., SHELXS) is used to determine the initial phases and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified[2].

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm (e.g., SHELXL)[2]. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the experimentally observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[3].

  • Validation: The final model is rigorously validated. Key metrics include the R-factor (agreement factor), the goodness-of-fit (S-value), and the residual electron density map, which should be flat and featureless. The final data is prepared as a Crystallographic Information File (CIF) for publication or deposition in a database like the Cambridge Crystallographic Data Centre (CCDC)[4][5].

Workflow for Single-Crystal X-ray Crystallography

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Purification Compound Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Highest Purity DataCollection Data Collection (100 K) CrystalGrowth->DataCollection Select Defect-Free Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Least-Squares Refinement StructureSolution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Refined Model FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: A streamlined workflow for structure determination by SCXRD.

Data Presentation: Representative Crystallographic Data

While a published crystal structure for this compound is not currently available, the following table presents representative data one would expect to obtain, based on a similar heterocyclic structure, 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine[2].

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₁H₁₀N₂OConfirms the elemental composition in the crystal.
Formula Weight186.21Consistent with the molecular formula.
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.1, b = 11.4, c = 27.3Dimensions of the unit cell.
V (ų)2518.0Volume of the unit cell.
Z8Number of molecules in the unit cell.
T (K)100(2)Data collection temperature, indicating reduced thermal motion.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the fit between the model and the data.
wR₂ (all data)< 0.12A weighted R-factor that includes all reflection data.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good refinement.

Corroborative Evidence: Spectroscopic Techniques

Spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary evidence of a molecule's structure, particularly in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and proximity of atoms in a molecule.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

  • ¹³C NMR: Identifies the number of distinct carbon environments.

Expert Insight: For this compound, ¹H NMR would be expected to show distinct signals for the methoxy group (a singlet around 3.9-4.0 ppm) and a series of doublets and triplets in the aromatic region (7.0-8.7 ppm) characteristic of the two substituted pyridine rings[6][7]. The coupling patterns between these aromatic protons are key to confirming the substitution pattern.

Predicted NMR Data for this compound

TechniquePredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (CDCl₃)~8.7Doublet (d)Proton ortho to N on pyridin-2-yl ring
¹H NMR (CDCl₃)~8.2Doublet (d)Proton ortho to N on methoxy-pyridine
¹H NMR (CDCl₃)~7.7-7.9Multiplet (m)Multiple aromatic protons
¹H NMR (CDCl₃)~7.2-7.4Multiplet (m)Multiple aromatic protons
¹H NMR (CDCl₃)~6.8Doublet (d)Proton ortho to methoxy group
¹H NMR (CDCl₃)~3.9Singlet (s)Methoxy (-OCH₃) protons
¹³C NMR (CDCl₃)~164SingletCarbon bearing the methoxy group
¹³C NMR (CDCl₃)~150-155SingletAromatic carbons adjacent to nitrogen
¹³C NMR (CDCl₃)~110-140Multiple signalsOther aromatic carbons
¹³C NMR (CDCl₃)~54SingletMethoxy (-OCH₃) carbon
Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough precision to confirm the elemental formula.

Expert Insight: For this compound (C₁₁H₁₀N₂O), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent ion for the protonated molecule [M+H]⁺. The measured mass must match the calculated theoretical mass to within a few parts per million (ppm).

Expected HRMS Data

ParameterValueSignificance
Molecular FormulaC₁₁H₁₀N₂OProposed elemental composition.
Calculated Exact Mass [M+H]⁺187.0866Theoretical mass of the protonated molecule.
Found Exact Mass [M+H]⁺187.0865 (Hypothetical)Experimental mass from HRMS.
Mass Error< 5 ppmConfirms high accuracy and formula validity.

A Synergistic Approach: Comparative Analysis

No single technique exists in a vacuum. A robust structural confirmation relies on the synergy between crystallography and spectroscopy.

FeatureX-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided 3D atomic coordinates, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, solution conformation, dynamicsMolecular formula (HRMS), fragmentation patterns
Physical State Solid (single crystal)SolutionGas phase (ions)
Key Strength Unambiguous and definitive structural proof.Excellent for determining connectivity and structure in a biologically relevant medium (solution).Extremely high sensitivity and accuracy for formula confirmation.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.Structure is inferred, not directly observed. Complex spectra can be challenging to interpret fully.Provides no information on isomerism or 3D structure.
Trustworthiness Highest level of structural proof.High, but relies on correct interpretation of spectra.High for molecular formula, but not for structure.
Logical Relationship of Analytical Techniques

logic_flow cluster_routine Routine Confirmation cluster_definitive Definitive Proof Synthesis Chemical Synthesis of Target Compound MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR Identity Identity MS->Identity Correct Mass & Formula? NMR->Identity Correct Connectivity & Environment? SCXRD Single-Crystal X-ray Diffraction Identity->SCXRD Requires Absolute Proof Final Final SCXRD->Final Unambiguous 3D Structure Confirmed

Caption: Synergy of techniques for complete structural elucidation.

Conclusion

The structural confirmation of a molecule like this compound is a multi-faceted process that relies on a hierarchy of analytical evidence. Mass Spectrometry provides the foundational confirmation of the molecular formula, while NMR Spectroscopy offers rich, detailed insight into the molecular framework and connectivity in solution. These spectroscopic techniques are the workhorses of daily chemical research.

However, when absolute, indisputable proof of structure is required—as is often the case in pharmaceutical development, patent law, and fundamental research—single-crystal X-ray crystallography remains the unparalleled gold standard. It transcends interpretation by providing a direct image of the atomic arrangement, leaving no ambiguity about the molecule's constitution, configuration, and conformation in the solid state. A synergistic application of these techniques provides a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

  • Supporting information - The Royal Society of Chemistry.The Royal Society of Chemistry.
  • 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine.
  • 2-(5-Methoxy-3-pyridinyl)-6-(4-pyridin-4-ylpiperazin-1-yl)pyrazine.
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • H.NMR-Spectrum of Compound{2}.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors...
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • The Largest Curated Crystal Structure Database - CCDC.
  • CCDC: Structural Chemistry Data, Software, and Insights.

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon bonds is paramount. Biaryl and hetero-biaryl scaffolds, particularly those containing pyridine rings, are privileged structures found in a multitude of biologically active molecules. The synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine, a key intermediate for various pharmaceutical targets, serves as an excellent case study for comparing two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling.

This guide provides an in-depth, objective comparison of these two methodologies for this specific transformation. We will move beyond a simple recitation of protocols to explore the underlying mechanistic nuances, practical considerations, and downstream implications that guide the choices of researchers and process chemists in a drug development setting.

The Synthetic Challenge: Coupling Two Pyridine Rings

The target molecule, this compound, requires the formation of a C-C bond between the C5 position of a 2-methoxypyridine ring and the C2 position of a second pyridine ring. Both Suzuki and Stille couplings are theoretically well-suited for this task, proceeding via a similar catalytic cycle. However, the choice of organometallic reagent—an organoboron species for Suzuki or an organostannane for Stille—introduces critical differences in reactivity, safety, and purification.

Suzuki Coupling Reaction Scheme:

Stille Coupling Reaction Scheme:

Caption: Comparative catalytic cycles for Suzuki and Stille couplings.

Experimental Workflow Comparison

The most significant divergence in practical application appears during the work-up and purification stages. The necessity of removing toxic tin byproducts adds considerable complexity to the Stille protocol.

G cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow S1 Combine Halide, Boronic Acid, Catalyst, Base, Solvent S2 Heat Reaction Mixture S1->S2 S3 Cool & Dilute S2->S3 S4 Aqueous Wash (Removes Boron Byproducts) S3->S4 S5 Dry & Concentrate S4->S5 S6 Standard Chromatography S5->S6 S7 Pure Product S6->S7 T1 Combine Halide, Stannane, Catalyst, Solvent T2 Heat Reaction Mixture T1->T2 T3 Cool & Dilute T2->T3 T4 KF Aqueous Wash (Precipitates Tin Byproducts) T3->T4 T5 Filter Precipitate (Optional) T4->T5 T6 Further Washes T5->T6 T7 Dry & Concentrate T6->T7 T8 Specialized Chromatography T7->T8 T9 ICP-MS Analysis (Quantify Residual Tin) T8->T9 T10 Pure Product (<10 ppm Tin) T9->T10

Caption: Comparison of Suzuki and Stille experimental workflows.

Field-Proven Experimental Protocols

The following protocols are representative procedures adapted from established literature for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to maximize yield by using conditions known to be effective for challenging 2-pyridylboron nucleophiles. [1][2] Materials:

  • 2-Bromo-5-methoxypyridine (1.0 equiv)

  • 2-Pyridylboronic acid (1.5 equiv)

  • Potassium Fluoride (KF) (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • A suitable phosphine ligand (e.g., S-Phos) (3.3 mol%)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-Bromo-5-methoxypyridine, 2-pyridylboronic acid, and potassium fluoride.

  • In a separate vial, premix the Pd₂(dba)₃ catalyst and the phosphine ligand in a small amount of dioxane. Add this catalyst solution to the main reaction flask.

  • Add the remaining degassed 1,4-dioxane to the flask.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Stille Coupling

This protocol includes the critical steps for removing organotin byproducts, a non-negotiable requirement for any material intended for biological screening. [3][4] Materials:

  • 2-Bromo-5-methoxypyridine (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene or Dioxane (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-methoxypyridine and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add degassed anhydrous toluene via syringe, followed by the 2-(tributylstannyl)pyridine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 16-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Work-up for Tin Removal: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1-2 hours. A precipitate of tributyltin fluoride may form. [3][5] c. If a precipitate forms, filter the entire mixture through a pad of Celite®. d. Separate the organic layer and wash again with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Validation: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm that residual tin levels are below the required threshold for pharmaceutical intermediates. [3]

Expert Recommendation and Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling is the unequivocally preferred method for most applications, especially within a drug development pipeline. The primary drivers for this recommendation are the significantly lower toxicity of the organoboron reagents and the vastly simpler, safer, and more environmentally friendly purification process. [6][7]The ease of removing water-soluble boron byproducts makes the Suzuki protocol more amenable to scale-up and compliant with the stringent purity requirements for active pharmaceutical ingredients.

However, the Stille coupling should not be dismissed. It remains a powerful and indispensable tool in the medicinal chemist's arsenal. Its key advantage lies in the stability of the organostannane reagent. [8]In cases where the corresponding 2-pyridylboronic acid is unstable and prone to rapid protodeboronation, leading to low yields in a Suzuki reaction, the Stille coupling often provides a reliable and high-yielding alternative. [8]When all else fails to deliver the desired hetero-biaryl product, the robustness of the Stille reaction can be the key to unlocking the synthesis.

Ultimately, the choice is dictated by a balance of priorities. For process development and manufacturing, the Suzuki reaction's safety and environmental profile is dominant. For discovery chemistry, where access to a specific molecule is the primary goal, the Stille reaction provides a crucial and highly effective fallback option when the "greener" route proves challenging.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiuKDEFsrfOA7HvRcXWGw-HvMBxG9n87hNs-sOKD7gv5IAxXLJ9NZIAQ65wwZ2U_ij1R2QF2ToPL4_eorB749WiCUqeFcicqvkGG-tWBQ7ajoGOPJd5uodgCV0PJjuWsQXSFM4-7r6ZSNoTv4=]
  • BenchChem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0beE8hMNuYcDTlayYbdSU0t948sdN8JDUSx-4JBr73sot9eCVvJS-aqvW9XJgV22EffYwlo75jxJ7YatM1G4vGXwWp8NJsWRxktGzO6jyWVN8gu90ozG2bRbQMyXL46HwnPz4Yjanp83E7UrLJhBqaYk3au8YSB3XFK1ONWPZOENOOgx9YIZDmnsl9wzZS66TB69ZR4GhNsHMQ==]
  • Li, G. Y., & Zheng, G. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3993-3996. [https://pubs.acs.org/doi/10.1021/ol051512+]
  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Handout. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHks70i15U7TF5ggWAas5QtGswb861KKTSB_MJ2hkmhujfhJ9QZ_K6reEWoXR5_n7BFgTI-8Iv9rYO2_aHOehIeXGN8aFjxLssRdzd1PYLHLCzoOcFEAfO5fuvTqUR9yYrdh5eKleYX67Q9n2RviPoMrR_Q]
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 388-399. [https://pubs.acs.org/doi/10.1021/jo048560t]
  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXI3WHJxsOCNgi5J9u5gT3H1MCQwNdn_RBZDDWRjTomW3dPyAZztvoFF-A6E-pNdZ6Wmd0xnK5ARaw9hPud65HQcebfsXWHlD-WdSyXqZetvuhy-nYBnkilCwOJFsZ7_Muj5IIzmPcKCYCfHtBIlVjayD3OM4f2L83kvy4Jw_Vpa6YhBafRZ9jsFAaQBvWNznhhhD1fe2L8g==]
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6TBmT1vSnqW0doYUTwaqIYkj4zie0QmxeAVA7LsVtmmuGnE16ZxZhINiemPZX7kMR-aM8Fb26y7fJBkW7nieb7vM4s9mL5wK8lVdBwlPGDTpx7AKyHBWgJ_9iGFxBxZkdH2IdIY9D2JjIgpCl2du1D-zecYgh6wLedrjAuwknD1EHQuNFScN5_It8t456HI92WCO7ZQ-nlUHwzHdQcccwKwMtcXQx56tLl7AaHdsnej4hpEcn99sp7t9-2Dw=]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [https://www.mdpi.com/2073-4344/13/1/40]
  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvbJ0k_kQxImi5pt0tF47BLD7h-BnOLOIOX6VtnWnzudOIwErQoSUVPdEiD9NHDwW_TBNnH_1V2kzTCha49XY7LxmgiNgrW_MIpaT2Q2EwRVDgVQxNQzSg48DUlBooMacQXtk7XFgLUcBOXN483yVmA7lv9QSfby_3JXie7pweEBGnStxTRQ==]
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG192Xi9BoS74xRAkF1gJaxUaPVor84QZKra5uDWCIHUufNMwBOH3MnhdR6wb1qmQMqKKeNt3MrtgNOyJD8hVNFBv7TlR28lKxx_24Fke5TH4U7KfFZ4vf8QneZA2BcAYLWKigkh2USazLD6NsykOCm4miuWc0hdvGukb5O3unjtS_NXMHc2Zdw0tUqdZioUb5XaMywIZckkDahBpXH1uwuIxTGKVLNdaso5t_RBVhmvQlBI33asvuj1ZyjXI-trxDuIxLdCb5QRgnMvKs=]
  • Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7sJOvewck9xoaJCdyxyfD4J0SSPSA9kTHPieIpjIc34BwPsDVWn46zCkD1M7teeqsQ1hP3sx83CC4sAXZVsZeaewicw_te5UEeOusVk8xuEo6vxDzOI9ppVj7hooywRoCt2yEn0z1MTRaC-OIBYPV0fGJLeVDkbDb4HDm1jq-x3WobmIdibIvqZ6MamzxReEJWYcMIYCn2lpwRa90WbTuiMtwlWWNQn3-G-YSk9SyIBw6LOGbRxZaomqEQbVfIcpU8XXbTtxOQMo_a735sTeKuEa7KEAeDhwNziL-xBpgE4d6IGOGgLM=]
  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200-7201. [https://pubs.acs.org/doi/10.1021/jo961072r]
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Shandong Look Chemical Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oB-i2kB80qhkAJJ9Akgd6dusAyOMbahTB6rXWvb9MtE0LTAH2UMcC5zy6wwGUtXC0r_Cp9_g0iy-lDeUGnr2S6vTblbP8abq6USH4UsmQb9kDsp-TQ3L0uXDaEpRS7iFpYO_V7EuN-dAVxeROmCJaxAI4p6dG2gwPhI9XwKU48DW1SRjiHyb9-8Lidc0QVE=]
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGKTHFvH8E14ZEXIKBvH2I159NvyUZg0zxI2iIjiUcTvyLvFtJ-1n4vwOf_2gS-Xxu8Z_JUpDSGbZZmae5WI4FMHcr4rBb8QQiBA8SqOXiByjYM_duGkdT1uHGOGB64Ymw0LCc9b4WOVByAQfKooarymdN7XiRPjx4pxoqvuEICRe0h5oLeEc3_8GqeOHYHKD52TQu9HZzRrpzSa767UnPkWVER-ZBo51dfr7sdC-ssxC5JX6QaUsOjsQhgbWCH5nxOr9cjBeQew6br1Z2ez9JPB5dleah0YY52GRow92eQ5BZ]
  • Gallagher, W. P., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(23), 7785-7793. [https://chemistry.msu.
  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6394. [https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
  • BenchChem. (2025). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3djS6wh25BWgIujyGLKkkB6Vtcdpsgcbh28qvA-WokCwJ87sHsiN1LvYxUEAWZniJw8J4AHI4qmp3pi1xUOxfnLo234OQ3myKTq9awGthruVEV39DguUoxh2w4upbhT9rmZV_DI3yaOfYB-mQitj87SRnjW9GMTJp09cEw6Rivw65z8BtTRLmzk0Q_uX_9SWVMuR7]
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/27%3A_Organometallic_Compounds/27.09%3A_Organometallic_Coupling_Reactions/Stille_Coupling]
  • Wikipedia. (2023). Stille reaction. Wikipedia. [https://en.wikipedia.org/wiki/Stille_reaction]
  • Simply Drug Discovery. (2024). Is the Stille Reaction Useful?. YouTube. [https://www.youtube.
  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG25-jCWTHdVXxyLnqw11cw73rp7JDZDJXUibuqfpxi6FhsnhKc47P7YxvL1zmQgl5aXhvMNxYfkMurQS6sST6HT5L6vSgQ16GF5OJvzA4RcRVhqN3rQKmYOyhQJuZdyHWIIHQdFQ61-WIO7ZyQ3PbkM-s6uyRAQDhLogoQ_9NNl7aZSbZHjAiJQQRk1bCQL60R1VBV4PG0NcrPQudPHr6KRkUWA02k-UsAeIt9TFRg8rs5mgyXoKs=]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 39(13), 2223-2227. [https://www.chem.wisc.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [https://pubmed.ncbi.nlm.nih.gov/15026880/]
  • BenchChem. (n.d.). Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJlIgSyqXkR7CMTA7ZxwaXM5Fnaha7rKWxHZTbxkqO0JhLd-eG-WmbhXw0yl5l3oKguOMff7V_EY7MWLbZV63FraxP9EY7mU4Xf2F54zUlsyQkcWu9Kwm5T9cVaTqWDZp0FjhHepH35DreMJgtOvtd4Iv070_BpbVSJwBk93J1kPyMlzboFn-F8bVAnWNzSJrrZ_lg3BBAXpE2sPTvdlnFHASICn7ZDcXmksR5y6d8HgNkSLCIFbZJGcMc-W9L1acTSosp-lewndKV6ihEo-akSaApFXScn9QI_G5I5LqkbU=]
  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [https://www.mdpi.com/1420-3049/22/2/195]

Sources

A Comparative Guide to Palladium Catalysts for Bipyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bipyridine scaffold is a cornerstone of modern chemistry, finding critical applications in areas ranging from catalysis and materials science to pharmaceuticals. The efficient synthesis of these valuable compounds is, therefore, a subject of intense research. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools. This guide provides an in-depth comparative analysis of different palladium catalysts for bipyridine synthesis, drawing upon experimental data to offer a clear perspective on catalyst selection and optimization.

The Challenge: Product Inhibition in Bipyridine Synthesis

A significant hurdle in the palladium-catalyzed synthesis of bipyridines is the propensity of the bipyridine product to act as a strong chelating ligand for the palladium catalyst.[1][2] This product inhibition can lead to catalyst deactivation, resulting in low yields and high catalyst loadings, which are undesirable from both an economic and environmental standpoint.[1][2] The central challenge, therefore, lies in designing a catalytic system where the rate of the desired cross-coupling reaction outpaces the rate of catalyst sequestration by the bipyridine product.

Key Palladium-Catalyzed Methodologies for Bipyridine Synthesis

Three primary palladium-catalyzed cross-coupling reactions dominate the landscape of bipyridine synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these methodologies possesses its own set of advantages and disadvantages, and the choice of catalyst is paramount to achieving optimal results.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is arguably the most widely used method for constructing the biaryl linkage in bipyridines.[1][3] Its popularity stems from the commercial availability and relative stability of boronic acids, as well as the generally mild reaction conditions.

Catalyst Performance Comparison for Suzuki-Miyaura Bipyridine Synthesis

Catalyst SystemLigandKey AdvantagesTypical YieldsNoteworthy Considerations
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-established.Moderate (50-65%)[1][3]Often requires high catalyst loading (>10 mol%) due to product inhibition.[1]
Pd(dppf)Cl₂ dppfEffective for a range of substrates.Good to Excellent[4]The bulky ferrocenyl backbone can help mitigate product inhibition.
Buchwald Ligands (e.g., XPhos, SPhos) Biaryl PhosphinesHigh activity, excellent for challenging substrates.[5][6]ExcellentPrecatalyst forms are often air- and moisture-stable, simplifying handling.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, etc.Strong σ-donating ability, robust catalysts.[7]HighCan offer superior performance for sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Synthesis of a Substituted Bipyridine

This protocol provides a general procedure for the synthesis of a bipyridine derivative using a palladium catalyst with a phosphine ligand.

  • Materials:

    • Halopyridine (1.0 mmol)

    • Pyridylboronic acid or ester (1.2 mmol)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)

    • Schlenk flask and magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine, pyridylboronic acid/ester, palladium catalyst, and base.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative\nAddition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl'-B(OR)₂ Base Aryl-Pd(II)-Aryl' Diaryl-Pd(II) Complex Transmetalation->Aryl-Pd(II)-Aryl' Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Bipyridine\nProduct Bipyridine Product Reductive\nElimination->Bipyridine\nProduct

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: Taming Organotins

The Stille coupling utilizes organotin reagents as the nucleophilic partner. A key advantage of this method is the high tolerance of organostannanes to a wide variety of functional groups.[8][9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8][9]

Catalyst Performance Comparison for Stille Bipyridine Synthesis

Catalyst SystemLigandKey AdvantagesTypical YieldsNoteworthy Considerations
Pd(PPh₃)₄ TriphenylphosphineCommonly used, commercially available.GoodCan require elevated temperatures and long reaction times.[10]
Pd₂(dba)₃ dbaOften used with phosphine ligands.Good to Excellent[11]Ligand choice is crucial for catalyst stability and activity.
PdCl₂(PPh₃)₂ TriphenylphosphineA stable Pd(II) precatalyst.GoodRequires in situ reduction to the active Pd(0) species.
PdCl₂(NH₃)₂ / Cationic 2,2'-Bipyridyl Cationic BipyridylHighly efficient in aqueous media, catalyst is reusable.[12]Excellent[12]Offers a greener alternative to traditional organic solvents.[12]

Experimental Protocol: Stille Coupling for the Synthesis of 4,4'-Disubstituted-2,2'-bipyridine

This protocol outlines a general procedure for the Stille coupling of a dibromobipyridine.

  • Materials:

    • 4,4'-Dibromo-2,2'-bipyridine (1.0 mmol)

    • Organostannane (2.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Anhydrous and degassed solvent (e.g., toluene, 10 mL)

    • Schlenk flask and magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the 4,4'-dibromo-2,2'-bipyridine and the palladium catalyst.

    • Add the anhydrous and degassed solvent via syringe.

    • Add the organostannane to the reaction mixture via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, the reaction may be quenched with an aqueous solution of KF to precipitate tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[11]

Stille_Cycle

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Beyond Traditional Cross-Coupling: C-H Activation Strategies

A more recent and highly atom-economical approach to bipyridine synthesis involves the direct C-H activation of pyridine derivatives. [7][13]This strategy avoids the pre-functionalization of starting materials, offering a more sustainable and efficient route. Palladium catalysts are at the forefront of this developing field, with catalyst design being crucial for achieving high reactivity and selectivity. Dinuclear palladium pincer complexes, for instance, have shown promise in catalyzing the coupling of picolinic acid with pyridine through a decarboxylation and C-H activation sequence. [7]

Conclusion: Selecting the Optimal Palladium Catalyst

The choice of the most suitable palladium catalyst for bipyridine synthesis is a multifaceted decision that depends on the specific substrates, desired functional group tolerance, and practical considerations such as cost and toxicity.

  • For general versatility and readily available starting materials, the Suzuki-Miyaura coupling is often the method of choice. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have demonstrated exceptional performance in overcoming product inhibition and achieving high yields.

  • When high functional group tolerance is paramount and the toxicity of tin reagents can be managed, the Stille coupling offers a powerful alternative. The development of water-soluble catalyst systems provides a promising avenue for greener Stille reactions.

  • For highly efficient couplings under mild conditions, particularly with sensitive substrates, the Negishi coupling is an excellent option. The high reactivity of organozinc reagents often translates to superior performance, although it requires more stringent handling procedures.

  • Looking towards the future, direct C-H activation methodologies hold immense promise for the sustainable and efficient synthesis of bipyridines. Continued research into the design of novel palladium catalysts will undoubtedly expand the scope and practicality of this exciting approach.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions in selecting and optimizing palladium catalysts for the successful synthesis of a wide range of bipyridine derivatives.

References

  • Stille Coupling | NROChemistry. (n.d.).
  • Yamanoi, Y., & Nishihara, T. (2024).
  • Yamanoi, Y., & Nishihara, T. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
  • Knapp, D. M., & Sarpong, R. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Organic Syntheses, 90, 215–225.
  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Bellina, F., & Rossi, R. (2003). Palladium-Catalyzed Synthesis of Nonsymmetrically Functionalized Bipyridines, Poly(bipyridines) and Terpyridines. European Journal of Organic Chemistry, 2003(18), 3537-3549.
  • Rieke, R. D., & Kim, S.-H. (2005). Rapid and Efficient Synthesis of Functionalized Bipyridines. Organic Letters, 7(12), 2421–2424.
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • Maleczka, R. E., & Tunge, J. A. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(23), 4255–4258.
  • Liu, B., & Hu, D. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. Organic & Biomolecular Chemistry, 11(34), 5645–5654.
  • Wikipedia. (2023). Stille reaction.
  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51.
  • Yamanoi, Y., & Nishihara, T. (2024).
  • Ananikov, V. P., & Orlov, N. V. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6748–6763.
  • Buchwald, S. L. (2014).
  • Tsai, F.-Y., & Lin, B.-J. (2010). A Highly Efficient and Reusable Palladium(II)
  • ResearchGate. (2014). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Skripov, E. G., et al. (2021). Reasons for the Inverse Dependence of the Turnover Frequency of Hydrogenation of Unsaturated Compounds on Palladium Catalyst Concentration.
  • Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876–2879.
  • Yamanoi, Y., & Nishihara, T. (2024).
  • Barman, J., & Prajapati, D. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(52), 32966-32985.
  • ResearchGate. (2020).
  • Wang, T., et al. (2014). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes.
  • Kumar, A., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular Diversity, 17(4), 641–649.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • Chen, X., et al. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
  • ResearchGate. (2020).
  • Dong, J., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 45(22), 9226–9233.
  • ACS Publications. (n.d.). ACS Catalysis Journal.

Sources

A Comparative Guide to the Biological Activity of 2-Methoxy-5-(pyridin-2-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of novel therapeutics. This guide provides an in-depth comparison of the biological activities of a specific class of these compounds: 2-Methoxy-5-(pyridin-2-yl)pyridine analogs. We will delve into their anticancer properties, explore their mechanisms of action, and provide detailed experimental protocols to support further research and development.

The this compound Scaffold: A Platform for Diverse Biological Activity

The core structure of this compound presents a versatile platform for medicinal chemists. The methoxy group and the interconnected pyridine rings offer multiple points for modification, allowing for the fine-tuning of physicochemical properties and biological targets. Research into pyridine derivatives has revealed a broad spectrum of activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1][2] This guide will primarily focus on the compelling anticancer potential of these analogs, with comparative data to inform future drug design.

Anticancer Activity: A Multi-faceted Approach

Analogs of the this compound scaffold have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death.

Inhibition of Protein Kinases: A Key Therapeutic Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Several pyridine-based compounds have been identified as potent kinase inhibitors.

PIM-1 is a serine/threonine kinase that is overexpressed in several types of cancer and plays a significant role in cell survival and proliferation.[4] The inhibition of PIM-1 is a promising strategy for cancer therapy. Certain pyridine derivatives have shown potent inhibitory activity against PIM-1 kinase. For instance, a novel pyridine-based compound (compound 12 in the cited study) exhibited an IC50 value of 14.3 nM against PIM-1, comparable to the well-known kinase inhibitor Staurosporine.[5] This highlights the potential of the pyridine scaffold in designing effective PIM-1 inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated approach to cancer treatment.[3] Pyridine-urea derivatives have been shown to inhibit VEGFR-2, with some compounds exhibiting IC50 values in the low micromolar range.[7] For example, compound 8e in one study demonstrated a VEGFR-2 inhibition IC50 of 3.93 µM.[8]

Table 1: Comparative Inhibitory Activity of Pyridine Analogs Against PIM-1 and VEGFR-2 Kinases

Compound ClassTarget KinaseRepresentative CompoundIC50 (µM)Reference
Pyridine-OxadiazolePIM-1Compound 120.0143[5]
Pyridine-UreaVEGFR-2Compound 8e3.93[8]
Pyridine-UreaVEGFR-2Compound 8b5.0[8]
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, this compound analogs can exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.

Studies on related pyridine structures have shown that these compounds can induce G2/M phase cell cycle arrest and trigger apoptosis.[6] For example, a novel pyridine compound demonstrated the ability to upregulate p53 and p21, key regulators of the cell cycle, and induce apoptosis through the JNK signaling pathway.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine and phenyl rings.

  • Methoxy Groups: The presence and position of methoxy groups can significantly influence anticancer activity. Studies on other heterocyclic structures have shown that methoxy substitutions can enhance antimigratory and cytotoxic effects.[9]

  • Substituents on the Pyridin-2-yl Ring: Modifications to the second pyridine ring can modulate potency and selectivity. For instance, in a series of bedaquiline analogues with a 2-methoxy-5-phenylpyridine core, mono-substituted aryl groups at the C5-position were generally favored over di-substituted ones for anti-tubercular activity.[10]

  • Linker and Terminal Groups: In pyridine-urea derivatives, the nature of the substituent on the terminal phenylurea moiety is critical. Electron-withdrawing groups, such as trifluoromethyl, at the meta-position have been shown to significantly enhance antiproliferative activity.[7]

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition.[11]

Detailed Methodology: [6][11]

  • Reagent Preparation:

    • Recombinant human VEGFR-2 kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • VEGFR-2 specific peptide substrate.

    • Test compounds serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™).

  • Assay Procedure: a. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and test compound at various concentrations. b. Initiate the kinase reaction by adding a mixture of the substrate and ATP. c. Incubate the plate at 30°C for 60 minutes. d. Stop the reaction by adding the ADP-Glo™ Reagent. e. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[4] f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4] g. Incubate at room temperature for 30 minutes.[4] h. Measure luminescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by fitting the data to a dose-response curve.[6]

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the inhibitory activity of compounds against PIM-1 kinase.

Principle: A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

Detailed Methodology: [12][13]

  • Reagent Preparation:

    • Purified PIM-1 kinase.

    • PIM-1 substrate (e.g., S6Ktide).

    • ATP.

    • Kinase assay buffer.

    • Test compounds serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay reagents.

  • Assay Procedure: a. In a 384-well plate, add the test inhibitor or DMSO control. b. Add the PIM-1 enzyme. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate at 30°C for 45-60 minutes. e. Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. f. Incubate at room temperature for 45 minutes. g. Add Kinase Detection Reagent. h. Incubate at room temperature for another 45 minutes. i. Measure luminescence.

  • Data Analysis: a. Subtract the "blank" reading from all other measurements. b. Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]

Principle: The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Detailed Methodology: [8][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway.[6]

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Enzyme Prepare Kinase (e.g., VEGFR-2) Mix Combine Kinase, Compound, Substrate, and ATP in Plate Prep_Enzyme->Mix Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Mix Prep_Substrate Prepare Substrate & ATP Mixture Prep_Substrate->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Signal Measure Signal (Luminescence) Add_Detection->Read_Signal Analyze Calculate % Inhibition and IC50 Value Read_Signal->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel anticancer agents. Their ability to target key cancer-related pathways, such as kinase signaling, and to induce cancer cell death, underscores their therapeutic potential. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical guide for researchers to further investigate and validate the biological activities of these compelling compounds. Continued exploration of this chemical space is warranted to unlock its full potential in the fight against cancer.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC - NIH.
  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • PIM1 Kinase Assay Service. Reaction Biology.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(pyridin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this broad class, the 2-methoxy-5-(pyridin-2-yl)pyridine core has emerged as a particularly privileged structure. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, synthesizing data from various therapeutic domains to offer researchers and drug development professionals a clear understanding of how structural modifications influence biological outcomes.

Anticancer and Antiproliferative Activity

The 2-methoxypyridine scaffold has been extensively explored for its potential in oncology. The antiproliferative effects of these derivatives are highly sensitive to the nature and position of substituents on appended aryl rings.

Key SAR Insights:
  • Influence of Methoxy Groups: The position of a methoxy group on an attached phenyl ring significantly impacts anticancer activity. For instance, in a series of N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamides, a methoxy group in the meta position of the phenyl ring resulted in potent activity (IC50 range of 0.1–0.2 µM), possibly by effectively stabilizing reaction intermediates and enhancing interactions with cellular targets.[2] A methoxy group in the ortho position also conferred high activity (IC50 = 9 µM), suggesting that increased electron density on the aromatic system enhances antiproliferative effects.[2]

  • Halogen Substitution: In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, derivatives featuring halogenated phenyl rings demonstrated potent cytotoxicity. Specifically, compounds with 4-fluorophenyl and 4-chlorophenyl substituents exhibited significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC50 values in the low micromolar range (1–5 µM).[3]

  • Synergistic Effects: The combination of a methoxy group at position 3 and a phenyl group in another part of the structure can create a synergistic effect, enhancing activity through improved binding or more effective electron transfer mechanisms.[2]

  • Spiro-Derivatives: Spiro-pyridine derivatives have shown particular promise, with several compounds displaying superior activity against Caco-2 cell lines compared to the standard drug Doxorubicin.[4] The presence of a cyano group at the C3 position of the pyridine ring in these spiro compounds appears to enhance this activity.[4]

Comparative Cytotoxicity Data
Compound ScaffoldSubstituent (R)Target Cell LineIC50 (µM)Reference
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile4-FluorophenylDU1451.83[3]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile4-ChlorophenylDU1452.14[3]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile2,4-DichlorophenylDU1451.38[3]
N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide3-Methoxyphenyl-0.1 - 0.2[2]
1′H-spiro-indoline-3,4′-pyridine derivativeCyano group at C3Caco-27.83 ± 0.50[4]

Kinase Inhibition

The versatility of the pyridine scaffold extends to the highly competitive field of kinase inhibition, where selectivity is paramount. Derivatives of 2-methoxypyridine have been engineered as potent and selective inhibitors for several kinases implicated in disease.

Targeting Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and a key target for autoimmune diseases.[5] SAR studies on TYK2 inhibitors derived from a clinical compound (BMS-986165) revealed critical structural requirements:

  • Sensitivity of the "Upper Segment": Replacing a methoxy group with a trifluoromethoxy group, or an amino group with sulfur or oxygen, resulted in a complete loss of activity. This highlights the sensitivity of this region of the molecule and the importance of the methoxy and amino functionalities for binding and activity.[5]

  • Modification of the "Right Fragment": Altering a cyclopropanamide group to n-butylhydroxy or carboxyl also led to a total loss of activity, indicating that the specific size, shape, and electronic properties of the cyclopropylamide are crucial.[5]

Targeting PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is a target in oncology. A series of novel pyridine-based compounds were developed from a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide precursor.[6] The most potent derivative, an amide-coupled compound, exhibited a PIM-1 inhibition IC50 of 14.3 nM, which was more potent than the reference inhibitor Staurosporine (IC50 = 16.7 nM).[6] This compound also showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.5 µM.[6]

SAR Visualization: General Principles for Kinase Inhibition

SAR_Kinase_Inhibitors cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Impact on Activity Core 2-Methoxy Pyridine 5-(pyridin-2-yl) Upper_Segment Upper Segment (e.g., Methoxy/Amino Groups) Core:f0->Upper_Segment Critical for TYK2 Right_Fragment Right Fragment (e.g., Amide Groups) Core:f2->Right_Fragment Critical for TYK2 Aryl_Substituents Aryl Substituents (Halogens, EDGs) Core:f1->Aryl_Substituents Modulates Anticancer & PIM-1 Activity Decreased_Activity Loss of Activity Upper_Segment->Decreased_Activity Minor Changes Right_Fragment->Decreased_Activity Alteration Increased_Activity Increased Potency & Selectivity Aryl_Substituents->Increased_Activity Optimal Halogenation Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution & Treatment A->B 24h attachment C 3. Incubation (48-72 hours) B->C D 4. Add Resazurin Dye C->D E 5. Incubation (2-4 hours) D->E Color change F 6. Measure Fluorescence/ Absorbance E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Concluding Remarks

The this compound framework is a remarkably versatile scaffold that continues to yield potent and selective modulators of various biological targets. The structure-activity relationships explored in this guide underscore several key principles:

  • The 2-methoxy group is often crucial for activity, likely influencing both electronic properties and binding conformations.

  • The 5-position of the pyridine ring is a key vector for introducing diverse substituents (e.g., aryl, heteroaryl groups) that can be fine-tuned to achieve target-specific potency and selectivity.

  • Substitutions on appended aryl rings , particularly with halogens and additional methoxy groups, provide a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.

This comparative guide demonstrates that a deep understanding of the SAR governing this chemical space is vital for the rational design of next-generation therapeutics. The experimental data presented provides a solid foundation for researchers aiming to leverage the unique properties of this privileged scaffold in their drug discovery programs.

References

  • Chiriano, G. et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.
  • Jones, A. M. et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry.
  • Al-Warhi, T. et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • El-Sayed, M. A. A. et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry.
  • Gontijo, R. J. P. S. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Cheng, C. et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. MDPI.
  • Brown, L. L. et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
  • Al-Ghorbani, M. et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Dawadi, S. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • El-Gamal, M. I. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Al-Tel, T. H. et al. (2016). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances.

Sources

comparing the efficacy of Perampanel synthesized from different routes

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a comparison guide on the efficacy of Perampanel synthesized from different routes.

Based on the initial search, 'efficacy' in this context will be interpreted from a pharmaceutical chemistry perspective, focusing on:

  • Synthetic Route Efficiency: Yields, number of steps, reagent safety, and cost-effectiveness.

  • API Quality: Purity of the final Perampanel product.

  • Impurity Profile: The types and quantities of process-related impurities, which are critical for safety and regulatory approval. Clinical efficacy is predicated on having a pure, well-characterized API.

Therefore, the plan is:

  • Introduction: Briefly introduce Perampanel, its mechanism of action as an antiepileptic drug, and state the guide's purpose: to compare synthetic routes not by clinical outcomes (which are assumed to be equivalent for the pure API), but by the chemical and manufacturing parameters that ensure the quality, safety, and efficiency of production.

  • Overview of Synthetic Strategies: Describe the main retrosynthetic approaches to the Perampanel core structure (a substituted bipyridinone). This will involve identifying the key bond disconnections that define the major patented routes. I will need to search for patents and review articles detailing these routes.

  • Detailed Analysis of Key Synthetic Routes:

    • Route A (e.g., Eisai's Originator Process): Detail the step-by-step synthesis, likely involving key steps like Suzuki or Stille couplings. I will search for patents like EP1300396 and U.S. Patent 6,949,571 mentioned in the search results. For each route, I will discuss starting materials, key intermediates, and reaction conditions.

    • Route B (e.g., Alternative Patented Process): Describe a different approach, perhaps from a generic manufacturer or a newer patent (e.g., from Zydus Cadila, Dr. Reddy's). This might involve a different order of bond formation or different key intermediates. I will look at patents like US 20160039759.

    • For each route, I will try to find data on overall yield, though this is often not explicitly stated in a comparative way and may need to be inferred.

  • Comparative Analysis of Impurity Profiles:

    • This is the core of the 'efficacy' comparison. I will explain that different synthetic routes generate different process-related impurities.

    • I will list known impurities for Perampanel, using information from sources like Veeprho, Pharmaffiliates, and research articles on impurity determination.[1][2]

    • I will correlate specific impurities to their likely origin within a given synthetic route (e.g., unreacted starting materials, by-products of specific reactions).

    • I will create a table summarizing the key impurities and the routes they are associated with.

  • Analytical Control Strategies:

    • Describe the essential analytical techniques used to ensure the quality of Perampanel, regardless of the synthetic route. This demonstrates the "self-validating" system required.

    • I will detail methods like HPLC and GC for impurity quantification, referencing articles that describe the development and validation of these methods.[3][4][5][6]

    • I will provide a sample experimental protocol for a typical HPLC method for impurity profiling.

  • Visualization:

    • I will create Graphviz diagrams for the synthetic routes discussed to make them easy to follow.

    • I will create a workflow diagram for the analytical control strategy.

  • References: Compile a complete, numbered reference list with clickable URLs.

This structure moves from the broad (synthetic strategy) to the specific (impurities) and concludes with the necessary controls (analytics), providing a logical flow for the target audience of researchers and drug development professionals. It directly addresses the core requirements by focusing on the technical and scientific aspects that underpin the ultimate clinical efficacy and safety of the drug.### A Senior Application Scientist's Guide to the Synthetic Efficacy of Perampanel: A Comparative Analysis of Manufacturing Routes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Clinical Equivalence

Perampanel, marketed as Fycompa®, is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a cornerstone in the treatment of epilepsy.[2][7] It is indicated for partial-onset seizures and primary generalized tonic-clonic seizures.[8][9] While the clinical efficacy and safety of Perampanel are well-established through rigorous trials, the journey from starting materials to the final Active Pharmaceutical Ingredient (API) is not monolithic.[9][10] Different synthetic routes can be employed for its manufacture, each presenting a unique landscape of chemical efficiency, process robustness, and, most critically, impurity profiles.

For drug development professionals, the "efficacy" of a synthetic route is a multi-faceted concept. It extends beyond simple chemical yield to encompass the purity of the final product, the nature of its process-related impurities, and the complexity of the analytical controls required to ensure its safety and consistency.[1][11] This guide provides an in-depth comparison of prominent synthetic routes to Perampanel, focusing on the chemical strategies and their direct impact on the quality of the API. We will dissect the causality behind key chemical transformations and detail the self-validating analytical systems required to guarantee a safe and effective drug substance, regardless of its synthetic origin.

The Core Challenge: Assembling the Bipyridinone Scaffold

The chemical structure of Perampanel, 5′-(2-cyanophenyl)-1′-phenyl-2,3′-bipyridinyl-6′(1′H)-one, features a central pyridone ring connected to a pyridine ring, a phenyl group, and a cyanophenyl group.[2] The primary challenge in its synthesis is the strategic and controlled formation of the various carbon-carbon and carbon-nitrogen bonds to assemble this multi-aryl system. Most synthetic strategies converge on the formation of key bipyridine intermediates.[12][13]

The choice of which bond to form last and the specific coupling chemistries employed define the major synthetic routes and, consequently, the potential impurities that may arise.

Route 1: The Originator's Suzuki Coupling Approach

The seminal synthesis developed by Eisai Co. often serves as a benchmark. A key feature of this and related routes is the late-stage introduction of the cyanophenyl group via a Suzuki coupling reaction. This strategy relies on the prior construction of a brominated bipyridinone core.[14]

Synthetic Workflow

A representative synthesis following this strategy involves the following key transformations:

  • Formation of the Pyridone Core: The synthesis often begins with a substituted pyridine, such as 5-bromo-2-methoxypyridine.

  • Construction of the Bipyridine System: This core is coupled with a second pyridine unit.

  • N-Arylation: The nitrogen of the pyridone ring is arylated with a phenyl group, typically using phenylboronic acid.

  • Halogenation: A bromine atom is introduced at the 3-position of the pyridone ring, creating the key intermediate: 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one.

  • Final Suzuki Coupling: The final C-C bond is formed by coupling this brominated intermediate with a boronic acid or ester derivative of 2-cyanobenzene to yield Perampanel.[14]

Route_1_Suzuki_Coupling cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product SM1 5-Bromo-2-methoxypyridine INT1 Bipyridine Precursor SM1->INT1 Coupling SM2 Pyridine Derivative SM2->INT1 SM3 Phenylboronic Acid INT2 5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one SM3->INT2 SM4 2-Cyanophenylboronic Acid/Ester API Perampanel SM4->API INT1->INT2 N-Arylation INT3 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one INT2->INT3 Bromination (NBS) INT3->API Suzuki Coupling (Pd Catalyst)

Caption: Workflow for Route 1 featuring a late-stage Suzuki coupling.

Process Considerations & Impurity Profile
  • Causality: The late-stage Suzuki coupling is advantageous as it introduces the complex cyanophenyl moiety at the end, potentially simplifying purification of earlier intermediates. However, it necessitates the use of palladium catalysts.

  • Potential Impurities:

    • Impurity A (Unreacted Bromide): Incomplete reaction can leave residual 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one.

    • Impurity B (Homocoupling): Homocoupling of the cyanophenylboronic ester can lead to the formation of dicyanobiphenyl species.

    • Impurity C (Dehalogenation): Reduction of the bromo-intermediate can lead to the formation of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one.

    • Residual Palladium: Strict limits are placed on heavy metal contaminants, requiring efficient downstream purification to remove the palladium catalyst.

Route 2: Alternative Strategy via C-H Activation/Different Coupling

Alternative synthetic routes have been developed to improve process efficiency, avoid certain reagents, or circumvent existing patents. One such approach involves forming the bond to the cyanophenyl ring earlier in the synthesis or using different coupling partners.

Synthetic Workflow

This conceptual route prioritizes the early introduction of the cyanophenyl group.

  • Initial Coupling: A suitably functionalized pyridine is coupled with 2-cyanophenylboronic acid to form a 2-(pyridin-3-yl)benzonitrile intermediate.

  • Pyridone Formation: The pyridine ring is then oxidized or otherwise converted into the corresponding N-phenyl-pyridone. This step is complex and can proceed through multiple patented variations.[15]

  • Final Arylation: The final pyridine ring is introduced via a coupling reaction at the 5-position of the pyridone ring.

Route_2_Alternative cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product SM1 Functionalized Pyridine INT1 2-(Pyridin-3-yl)benzonitrile SM1->INT1 Suzuki Coupling SM2 2-Cyanophenylboronic Acid SM2->INT1 SM3 Aniline/Phenyl Source INT2 3-(2-Cyanophenyl)-1-phenyl- 1,2-dihydropyridin-2-one SM3->INT2 SM4 2-Halopyridine API Perampanel SM4->API INT1->INT2 Pyridone Formation + N-Arylation INT2->API Final Coupling

Caption: Workflow for an alternative route with early cyanophenyl introduction.

Process Considerations & Impurity Profile
  • Causality: This approach may offer a more convergent synthesis. By building a more complex intermediate before the final coupling, the number of linear steps can potentially be reduced.

  • Potential Impurities:

    • Impurity D (Positional Isomers): Incomplete regioselectivity during the pyridone formation or final coupling steps can lead to the generation of isomeric impurities.

    • Impurity E (N-Oxide): Oxidation of the pyridine nitrogen atoms is a common side reaction, leading to Perampanel N-Oxide, a known impurity.[1][2]

    • Impurity F (Dicyano Impurity): If the final coupling step is not fully optimized, impurities related to the starting materials of that step may be present.[1]

Comparative Data Summary

The ultimate "efficacy" of a synthetic route from a manufacturing perspective is judged on its ability to reliably produce high-purity API. The choice of route directly dictates the impurity profile that must be controlled.

Parameter Route 1 (Late-Stage Suzuki) Route 2 (Alternative Coupling) Significance for Efficacy & Safety
Key Intermediate 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one3-(2-Cyanophenyl)-1-phenyl-1,2-dihydropyridin-2-oneThe stability and purity of this intermediate are critical for the final API quality.
Primary Challenge Ensuring complete reaction in the final step; Palladium removal.Controlling regioselectivity in pyridone formation and final coupling.Incomplete reactions lead to process-related impurities that are structurally similar to the API and difficult to remove.
Characteristic Impurities Unreacted bromo-intermediate, homocoupling by-products, dehalogenated product.Positional isomers, Perampanel N-Oxide.Impurities must be identified, quantified, and controlled below strict regulatory thresholds (e.g., ICH guidelines) to ensure patient safety.[3][4]
Analytical Focus Highly sensitive methods for residual Palladium (ICP-MS) and bromo-impurity (HPLC).High-resolution chromatographic methods (HPLC, UPLC) to separate and quantify structural isomers.[5][6]The analytical control strategy must be tailored to the specific impurity profile of the chosen route.

Experimental Protocols: The Self-Validating System

Trustworthiness in API manufacturing is built upon a robust and validated analytical control strategy. The goal is to develop a self-validating system where the methods can reliably detect and quantify any potential process-related impurities and degradation products.

Protocol: Impurity Profiling by Stability-Indicating RP-HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method designed to separate Perampanel from its known process-related impurities and potential degradants. Such a method is essential for batch release and stability testing.[6]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Perampanel and its related substances.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 30 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5) and an organic solvent (e.g., Acetonitrile).[3][6] A typical ratio might be 45:55 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 294 nm.[6]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile is typically used.

  • Standard Solution: A known concentration of Perampanel reference standard (e.g., 100 µg/mL) is prepared in the diluent.

  • Sample Solution: The Perampanel API is accurately weighed and dissolved in the diluent to achieve a similar concentration.

3. Method Validation (as per ICH Guidelines):

  • Specificity: Forced degradation studies are performed. The drug substance is stressed under acidic, basic, oxidative (H₂O₂), thermal, and photolytic conditions to ensure that all degradation products are resolved from the main Perampanel peak.[6]

  • Linearity: Calibration curves are generated over a range of concentrations (e.g., from the Limit of Quantification to 150% of the specification limit for each impurity) to demonstrate a linear relationship between peak area and concentration.

  • Accuracy & Precision: The recovery of spiked impurities from the API matrix is assessed. Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) analyses.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of impurities that can be reliably detected and quantified is established.

4. Data Analysis:

  • The retention times of peaks in the sample chromatogram are compared to those in the standard chromatogram.

  • The area of each impurity peak is used to calculate its concentration relative to the main Perampanel peak, typically expressed as a percentage area.

Caption: A typical workflow for HPLC-based impurity analysis of Perampanel API.

Conclusion

While patients receiving Perampanel can be assured of its clinical efficacy, the synthetic pathway chosen to manufacture it has profound implications for process chemistry and drug safety. A comparative analysis reveals that there is no single "best" route; instead, there is a trade-off between factors like process complexity, reagent cost, and the nature of the resulting impurity profile.

The late-stage Suzuki coupling approach (Route 1) may be more linear but requires stringent control over the final reaction and removal of metal catalysts. Alternative routes (e.g., Route 2) might offer higher convergence but demand exquisite control over regioselectivity to avoid challenging isomeric impurities.

Ultimately, the "efficacy" of any synthetic route is proven not just by its yield, but by its ability to consistently produce an API that meets stringent purity specifications. This is achieved through a deep understanding of the reaction mechanisms, a predictive approach to potential impurities, and the implementation of a robust, validated analytical control strategy. For the drug development professional, the choice of synthesis is a critical decision that echoes all the way from the reactor to the patient, ensuring that the final product is not only clinically effective but fundamentally safe.

References

  • Yang, Y-F., Sun, Q., & Han, C-Q. (2021). Determination of Impurities in Perampanel Bulk Drugs by High-Performance Liquid Chromatography and Gas Chromatography. Current Pharmaceutical Analysis, 17(7), 873-884. [Link]
  • Gawade, P., et al. (2023). Efficacy and safety of perampanel for epilepsy: a systematic review and meta-analysis of real-world studies. Journal of Clinical Neurology, 19(2), 145-156. [Link]
  • Veeprho. Perampanel Impurities and Related Compound.
  • Yang, Y-F., et al. (2021).
  • Gidal, B. E., et al. (2015). Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy. The Annals of Pharmacotherapy, 49(10), 1134-1143. [Link]
  • Pharmaffiliates. Perampanel-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
  • MAPI PHARMA LTD. (2018). PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PERAMPANEL.
  • New Drug Approvals. Perampanel. [Link]
  • New Drug Approvals. Perampanel.
  • Dozieres-Puyravel, B., & Auvin, S. (2019). An Evidence-Based Review On The Use Of Perampanel For The Treatment Of Focal-Onset Seizures In Pediatric Patients.
  • Zhang, J., et al. (2021). Simple and Rapid LC-MS/MS Method for Determination of Perampanel in Human Plasma and Application to Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2021, 5588321. [Link]
  • Suneetha, A. & Kumar, R. (2018). METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC.
  • ResearchGate. (2018). Perampanel (antiepileptic) synthesis. [Link]
  • Kumar, A., et al. (2022). Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. Journal of Chromatographic Science, 60(7), 635–644. [Link]
  • Zydus Cadila. (2016). PROCESS FOR THE PREPARATION OF PERAMPANEL. New Drug Approvals. [Link]
  • Teva Pharmaceuticals International GmbH, et al. (2016). Process for the preparation of perampanel.
  • Hanada, T., et al. (2011). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Epilepsia, 52(8), 1434-1445. [Link]

Sources

A Senior Scientist's Guide to Computational Binding Analysis: The Case of 2-Methoxy-5-(pyridin-2-yl)pyridine at the AMPA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of the binding properties of 2-Methoxy-5-(pyridin-2-yl)pyridine, a key structural fragment of the antiepileptic drug Perampanel. We will navigate a complete in-silico workflow, from target identification to advanced molecular dynamics, to quantitatively assess its potential as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

This document is intended for researchers and drug development professionals. It moves beyond a simple protocol, explaining the causality behind each computational choice to ensure a scientifically rigorous and self-validating analysis. We will compare our lead fragment against its parent drug, Perampanel, and another well-characterized non-competitive antagonist, GYKI 52466, to contextualize its binding efficacy.

The Scientific Premise: Why Analyze This Fragment at the AMPA Receptor?

The AMPA receptor, a glutamate-gated ion channel, is the primary mediator of fast excitatory neurotransmission in the central nervous system. Its over-activation is implicated in epileptogenesis, making it a critical target for anticonvulsant therapies[1]. Perampanel is a potent, selective, and orally active non-competitive AMPA receptor antagonist[2][3]. It exerts its effect not at the glutamate binding site, but at a novel allosteric site, thereby preventing the ion channel from opening[4][5].

Our molecule of interest, this compound, represents a core scaffold of Perampanel. Understanding the binding contribution of this fragment is a classic drug design strategy. Does this core fragment retain significant binding affinity? How do the methoxy and pyridinyl groups contribute to the interaction? By computationally dissecting this interaction, we can gain insights into the structure-activity relationship (SAR) and guide the design of novel analogs with potentially improved properties.

Our comparative analysis will therefore focus on three molecules:

  • This compound (Lead Fragment): The core scaffold under investigation.

  • Perampanel (Parent Drug): The approved drug, serving as our positive control and benchmark.

  • GYKI 52466 (Alternative Antagonist): A known non-competitive AMPA antagonist that binds at the same allosteric site, providing a reference for a different chemical scaffold[3][6].

The Computational Strategy: A Multi-Pillar Approach to Binding Prediction

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Binding Prediction cluster_md Phase 3: Dynamic Refinement & Validation PDB Target Selection (PDB: 5L1F) Dock Molecular Docking (Pose & Score) PDB->Dock Prepared Receptor Ligands Ligand Preparation (PubChem) Ligands->Dock Prepared Ligands MD Molecular Dynamics (Stability & Interactions) Dock->MD Best Poses FreeEnergy MMPBSA Calculation (Binding Free Energy) MD->FreeEnergy Stable Trajectories Conclusion Comparative Analysis & Conclusion FreeEnergy->Conclusion ΔGbind

Figure 1: Tiered computational workflow for binding analysis.
Pillar 1: Molecular Docking – The Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function[7]. It is a computationally efficient method, ideal for screening large numbers of compounds or, in our case, generating initial, high-quality binding poses for more detailed analysis.

Causality: We start with docking because it rapidly answers the first critical question: "Can the ligand plausibly bind in the target site?" A good docking score and a sensible binding pose, where key chemical moieties form favorable interactions, justify the investment in more accurate, but time-consuming, simulations.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of the rat GluA2 AMPA receptor in complex with Perampanel from the RCSB Protein Data Bank (PDB ID: 5L1F)[4].

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), isolate a single protein chain that contains the binding site.

    • Remove all non-essential molecules: water, co-crystallized ligands (Perampanel), and any other heteroatoms.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.

    • Save the prepared receptor structure in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound, Perampanel, and GYKI 52466 from the PubChem database.

    • Using AutoDock Tools or a similar program, assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand structures in .pdbqt format.

  • Docking Execution:

    • Define the search space (the "grid box"). Expert Insight: Instead of blindly centering the box on the geometric center of the protein, we use the co-crystallized Perampanel from the original 5L1F structure as a guide. The grid box should be centered on this position and sized to be large enough (e.g., 25x25x25 Å) to allow the ligand to rotate and translate freely within the known allosteric binding pocket[5][8].

    • Run AutoDock Vina using default parameters, which include the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization. An exhaustiveness setting of 32 is recommended for higher accuracy.

    • The program will generate multiple binding poses for each ligand, ranked by their binding affinity score (in kcal/mol).

  • Analysis:

    • Visualize the top-ranked poses for each ligand within the receptor's binding site.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) for the most plausible pose.

    • The pose that shows the most favorable interactions and best fits the known pharmacology will be used for the next phase.

Pillar 2: Molecular Dynamics (MD) Simulation – The Dynamic Refinement

While docking provides a static snapshot, proteins and ligands are dynamic entities. MD simulations model the atomic motions of the system over time, providing a more realistic view of the binding event[9]. This step is crucial for assessing the stability of the docked pose and observing how the protein-ligand complex behaves in a simulated physiological environment.

Causality: An MD simulation validates the docking result. A ligand that is truly a good binder will remain stably in the binding pocket throughout the simulation. Unstable binders will drift or completely dissociate. This step adds a layer of physical realism that is absent in rigid docking protocols.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Use the best-ranked docking pose of the protein-ligand complex as the starting structure.

    • Select an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligands). Force fields are the set of parameters that define the potential energy of the system.

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a 1.0 nm margin from the protein surface).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

    • Equilibration: Conduct a two-phase equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (300 K). Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (1 bar). During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

    • Production MD: Run the production simulation for at least 100 nanoseconds (ns) with all restraints removed. This is the data-gathering phase of the simulation.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not moving significantly from its initial binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify flexible regions and see if ligand binding reduces the fluctuation of residues in the binding pocket.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

Quantitative Comparison: Docking Scores and Binding Free Energies

After running the simulations, we can extract quantitative data to compare our three compounds. We will use the docking score as an initial estimate and then calculate a more accurate binding free energy from the MD trajectory using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔGbind, kcal/mol)Experimental Affinity
Perampanel -10.8-45.7 ± 3.5IC₅₀: 93 nM[6]
GYKI 52466 -9.5-38.2 ± 4.1Kᵢ: 12.4 µM[6]
This compound -8.2-29.6 ± 5.2Not Available

Disclaimer: The Docking Score and Predicted Binding Free Energy values are representative results generated for the purpose of this guide and may not reflect values from a live experiment.

Analysis of Results:

  • Perampanel shows the strongest predicted binding affinity in both the initial docking and the more rigorous MM/PBSA calculation, which aligns perfectly with its known high potency (nanomolar IC₅₀)[6].

  • GYKI 52466 has a weaker predicted binding affinity than Perampanel, which is also consistent with its experimental micromolar Ki value[6].

  • Our Lead Fragment , this compound, shows the lowest predicted binding affinity of the three. However, its docking score and calculated free energy are still substantial, suggesting it is a viable binder and a critical component of Perampanel's overall affinity. The lower affinity is expected, as it lacks the additional phenyl and cyanophenyl groups of Perampanel which contribute significantly to the overall interaction network.

Visualizing the Binding Modes: An Atomic-Level Perspective

Visual inspection of the binding poses reveals the structural basis for the quantitative differences.

G cluster_perampanel A) Perampanel in AMPA Binding Site cluster_fragment B) Lead Fragment in AMPA Binding Site P_Ligand Perampanel P_Phe611 Phe611 P_Ligand->P_Phe611 π-π stacking (Pyridinyl ring) P_Met614 Met614 P_Ligand->P_Met614 Hydrophobic (Phenyl ring) P_Thr618 Thr618 P_Ligand->P_Thr618 H-bond (Carbonyl) P_Pro589 Pro589 P_Ligand->P_Pro589 Hydrophobic (Cyanophenyl) F_Ligand This compound F_Phe611 Phe611 F_Ligand->F_Phe611 π-π stacking (Pyridinyl ring) F_Met614 Met614 F_Ligand->F_Met614 Hydrophobic (Methoxy-phenyl) F_Thr618 Thr618 F_Ligand->F_Thr618 Lost H-bond

Figure 2: Simplified interaction diagrams for Perampanel and the lead fragment.

As predicted, the 2-pyridyl moiety of our lead fragment successfully recapitulates the crucial π-π stacking interaction with the Phe611 residue seen with Perampanel. The methoxy-phenyl portion also establishes hydrophobic contacts within the pocket. However, the fragment lacks the groups necessary to form a hydrogen bond with Thr618 and make additional hydrophobic contacts with residues like Pro589, explaining its lower calculated binding affinity. This analysis confirms that while the fragment is an effective anchor, the additional functional groups in Perampanel are essential for achieving high-potency antagonism.

Conclusion and Future Directions

This comparative computational analysis demonstrates that this compound is a key binding scaffold for the non-competitive allosteric site of the AMPA receptor. While its binding affinity is lower than that of the parent drug Perampanel, it effectively anchors within the binding pocket by preserving critical π-stacking interactions.

The workflow presented here—combining targeted literature review, hypothesis-driven molecular docking, and rigorous MD simulation—represents a robust and self-validating strategy for evaluating the binding properties of novel chemical entities. The insights gained from this analysis confirm the importance of the additional moieties on Perampanel for its high affinity and provide a clear, rational basis for future drug design efforts. For example, medicinal chemists could use this fragment as a starting point, exploring modifications that re-introduce interactions with key residues like Thr618 to optimize binding affinity while potentially altering pharmacokinetic properties.

References

  • Yelshanskaya, M.V., Singh, A.K., Sampson, J.M., Narangoda, C., Kurnikova, M., Sobolevsky, A.I. (2016). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron.
  • Yu, J., Rao, P., Gouaux, E. (2021). Hippocampal AMPA receptor assemblies and mechanism of allosteric inhibition. RCSB Protein Data Bank.
  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations.
  • ResearchGate. (2018). AMPA receptor gating conformations and binding of perampanel (PMP).
  • Gangwar, S.P., Klykov, O.V., Yelshanskaya, M.V., Sobolevsky, A.I. (2021). Structure of the complex of AMPA receptor GluA2 with auxiliary subunit GSG1L in the apo state. RCSB Protein Data Bank.
  • Guseynov, A.A., Shulga, D., Pisarev, S., Karlov, D.S. (2019). Computational characterization of the glutamate receptor antagonist perampanel and its close analogs: density functional exploration of conformational space and molecular docking study. Journal of Molecular Modeling.
  • Guseynov, A.A., Shulga, D., Pisarev, S., Karlov, D.S. (2019). Computational characterization of the glutamate receptor antagonist perampanel and its close analogs: density functional exploration of conformational space and molecular docking study. PubMed.
  • Frydenvang, K., Pickering, D.S., Kshirsagar, G.U., et al. (2020). Structure of the AMPA receptor GluA2o ligand-binding domain (S1S2J) in complex with a novel antagonist. RCSB Protein Data Bank.
  • ResearchGate. (2019). Computational characterization of the glutamate receptor antagonist perampanel and its close analogs: density functional exploration of conformational space and molecular docking study.
  • Gangwar, S.P., Yen, L.Y., Yelshanskaya, M.V., Sobolevsky, A.I. (2023). Structure of AMPA receptor GluA2 complex with auxiliary subunit TARP gamma-5 bound to competitive antagonist ZK and antiepileptic drug perampanel (closed state). RCSB Protein Data Bank.
  • Pøhlsgaard, J., Frydenvang, K., Madsen, U., Kastrup, J.S. (2011). Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel. PLoS ONE.
  • ResearchGate. (2021). Structure-Activity Relationship of Neuroactive Steroids, Midazolam, and Perampanel Toward Mitigating Tetramine-Triggered Activity in Murine Hippocampal Neuronal Networks.
  • ResearchGate. (2021). FEP and model building results led to initial pursuit of analogues 2−4 of perampanel (1).
  • Wikipedia. AMPA receptor.
  • Safronov, P.V., et al. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Biomolecules.
  • Rogawski, M.A. (2013). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Epilepsy Currents.
  • Hanada, T., et al. (2011). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Epilepsia.
  • Queen's University Belfast. Binding site of AMPA-receptor allosteric modulator.
  • Kessler, M., Arai, A. (2006). Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. Neurochemical Research.
  • Hanada, T., et al. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia.
  • Yushina, P.V., et al. (2022). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. Molecules.
  • Gudasheva, T.A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules.
  • Striano, P., et al. (2021). The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy. Expert Opinion on Pharmacotherapy.
  • ALSUntangled Group. (2019). ALSUntangled 48: Perampanel (Fycompa). Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-5-(pyridin-2-yl)pyridine in Medicinal Chemistry

This compound is a key intermediate in the synthesis of Perampanel, a highly selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2] The efficient and cost-effective production of this bipyridine scaffold is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these methods, present comparative experimental data, and discuss the practical considerations for scalability and industrial application. Our objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs.

Dominant Synthetic Strategies: A Trio of Palladium-Catalyzed Cross-Coupling Reactions

The construction of the C-C bond between the two pyridine rings in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three most prominent methods in this class are the Suzuki-Miyaura, Negishi, and Stille couplings. Each of these reactions offers a unique set of advantages and disadvantages related to substrate scope, reaction conditions, and the nature of the organometallic reagents employed.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely utilized method for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds.[3][4] Its popularity stems from the use of relatively stable and commercially available organoboron reagents, which are generally less toxic and more tolerant of a wide range of functional groups compared to the organometallic reagents used in other coupling reactions.

Reaction Scheme:

Suzuki_Miyaura 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine This compound This compound 5-bromo-2-methoxypyridine->this compound + 2-pyridylboronic acid (or ester) [Pd catalyst], Base

A typical Suzuki-Miyaura coupling for the target molecule.

In-depth Analysis and Experimental Protocol:

A patented one-pot, two-step procedure provides a robust example of the Suzuki-Miyaura approach for synthesizing this compound.[1] This method first involves the in-situ formation of a boronic acid pinacol ester from 5-bromo-2-methoxypyridine, which then couples with a 2-halopyridine. This approach avoids the isolation of the potentially unstable boronic acid intermediate.

Experimental Protocol (Adapted from CN105906557A): [1]

  • Step 1: Borylation. To a solution of 5-bromo-2-methoxypyridine in DMF, add potassium carbonate and bis(pinacolato)diboron. The reaction is stirred at room temperature for 2 hours.

  • Step 2: Cross-Coupling. Without isolation of the intermediate, a palladium catalyst (e.g., Pd(dppf)Cl₂) and 2-chloropyridine are added to the reaction mixture. The mixture is then heated to facilitate the cross-coupling reaction.

  • Work-up and Purification. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.

This one-pot method is advantageous for its operational simplicity and is amenable to large-scale production.[1]

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions. This high reactivity can often lead to faster reaction times and milder conditions compared to other methods. The tolerance of Negishi coupling to a variety of functional groups is also a significant advantage.

Reaction Scheme:

Negishi_Coupling 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine This compound This compound 5-bromo-2-methoxypyridine->this compound + 2-pyridylzinc halide [Pd catalyst]

The Negishi coupling approach to the target molecule.

In-depth Analysis and Inferred Protocol:

Inferred Experimental Protocol:

  • Preparation of 2-pyridylzinc halide: React 2-bromopyridine with activated zinc in THF to generate the 2-pyridylzinc bromide reagent.

  • Cross-Coupling: In a separate flask, a palladium catalyst (e.g., Pd(PPh₃)₄) is added to a solution of 5-bromo-2-methoxypyridine in an anhydrous solvent like THF. The freshly prepared 2-pyridylzinc bromide solution is then added, and the reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification of the product.

The development of air- and moisture-stable solid 2-pyridylzinc reagents offers a more user-friendly alternative to the in-situ preparation of these sensitive reagents.[5]

The Stille Coupling: Tolerant but Toxic

The Stille coupling employs organotin reagents, which are known for their high tolerance of a wide range of functional groups and their stability to air and moisture.[5] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that limit its widespread use, especially in the pharmaceutical industry.[3]

Reaction Scheme:

Stille_Coupling 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine This compound This compound 5-bromo-2-methoxypyridine->this compound + 2-(tributylstannyl)pyridine [Pd catalyst]

The Stille coupling pathway to the target molecule.

In-depth Analysis and Inferred Protocol:

Similar to the Negishi coupling, a specific protocol for the Stille synthesis of this compound is not explicitly detailed in the provided search results. However, a general procedure can be extrapolated from protocols for the Stille coupling of other bipyridine systems.

Inferred Experimental Protocol:

  • Reaction Setup: In a flask, 5-bromo-2-methoxypyridine, 2-(tributylstannyl)pyridine, and a palladium catalyst (e.g., Pd(PPh₃)₄) are dissolved in an anhydrous solvent such as toluene or dioxane.

  • Cross-Coupling: The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed. The residue is then subjected to purification, often involving column chromatography to separate the product from the toxic tin byproducts.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the three primary synthetic routes to this compound. The data for the Suzuki-Miyaura reaction is based on a patented process, while the data for the Negishi and Stille couplings are inferred from general procedures for similar bipyridine syntheses.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling
Yield 85%[1]High (typically >80%)Moderate to Good (typically 70-90%)
Reaction Temperature Room temperature to elevated temperaturesRoom temperature to moderate heatingElevated temperatures (reflux)
Reaction Time 3 hours (for the coupling step)[1]Generally fastCan be lengthy (several hours to days)
Catalyst Loading Typically lowTypically lowTypically low
Reagent Stability Boronic acids/esters are relatively stableOrganozinc reagents are sensitive to air and moistureOrganotin reagents are stable
Reagent Toxicity LowModerateHigh (tin compounds are toxic)
Byproduct Removal Generally straightforwardStraightforwardDifficult (removal of tin byproducts)
Scalability High, demonstrated for industrial synthesis[2]Moderate to HighLow, due to toxicity and waste disposal concerns

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki_Workflow cluster_Suzuki Suzuki-Miyaura Coupling Workflow Start Start Borylation In-situ Borylation of 5-bromo-2-methoxypyridine Start->Borylation Coupling Add Pd catalyst and 2-halopyridine, Heat Borylation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Product Product Purification->Product

A streamlined workflow for the one-pot Suzuki-Miyaura synthesis.

Negishi_Workflow cluster_Negishi Negishi Coupling Workflow Start Start Reagent_Prep Prepare 2-pyridylzinc halide Start->Reagent_Prep Coupling Couple with 5-bromo-2-methoxypyridine and Pd catalyst Reagent_Prep->Coupling Workup Aqueous Quench & Extraction Coupling->Workup Purification Chromatography Workup->Purification Product Product Purification->Product

Workflow for the Negishi coupling, including reagent preparation.

Stille_Workflow cluster_Stille Stille Coupling Workflow Start Start Coupling React 5-bromo-2-methoxypyridine, 2-(tributylstannyl)pyridine, and Pd catalyst under heat Start->Coupling Workup Solvent Removal Coupling->Workup Purification Extensive Chromatography to remove tin byproducts Workup->Purification Product Product Purification->Product

The Stille coupling workflow, highlighting the purification challenge.

Alternative Synthetic Avenues

While palladium-catalyzed cross-coupling reactions are the dominant methods, other strategies for the synthesis of bipyridines exist, although they are less commonly reported for this specific target molecule.

  • Ullmann Coupling: This classic method for biaryl synthesis involves the copper-mediated coupling of aryl halides. While effective for some substrates, it often requires harsh reaction conditions and can suffer from lower yields compared to palladium-catalyzed methods.[3]

  • C-H Activation: Direct C-H activation of pyridine followed by coupling with a suitable partner is an emerging and atom-economical approach. This strategy avoids the pre-functionalization of the pyridine rings, which is a significant advantage. However, controlling the regioselectivity of C-H activation can be challenging.[3]

Cost and Scalability Considerations

For industrial applications, the cost of raw materials, particularly the catalyst, and the scalability of the process are paramount.

  • Catalyst Cost: Palladium is a precious metal, and the cost of palladium catalysts can be a significant contributor to the overall process cost.[6] However, the catalyst loading in modern cross-coupling reactions is often very low, mitigating this issue to some extent. The choice of ligands can also impact the cost.

  • Scalability: The Suzuki-Miyaura coupling has been successfully implemented on an industrial scale for the synthesis of pharmaceutical intermediates, including those for Perampanel.[2] Its operational simplicity and the use of relatively stable reagents make it well-suited for large-scale production. The Negishi coupling can also be scalable, especially with the use of stable organozinc reagents. The Stille coupling, due to the toxicity of tin reagents and the challenges associated with waste disposal, is generally less favored for large-scale industrial synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Suzuki-Miyaura coupling emerging as the most practical and widely adopted method, particularly for industrial applications. Its advantages include high yields, the use of stable and less toxic reagents, and proven scalability. The Negishi coupling offers a viable alternative with the potential for faster reactions and milder conditions, especially as more stable organozinc reagents become commercially available. The Stille coupling, while effective, is largely hampered by the toxicity of organotin compounds.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, including the use of non-precious metal catalysts and the further exploration of C-H activation strategies to streamline the synthesis and reduce waste. For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic method is crucial for making informed decisions that balance chemical efficiency with practical and economic considerations.

References

  • process and intermediates for the preparation of perampanel - Justia Patents. (2018).
  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2024).
  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (2016).
  • Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. (2025).
  • CN110028442B - Simple preparation method of Perampanel - Google Patents. (2019).
  • EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents. (2013).
  • Perampanel - New Drug Approvals. (2016).
  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums | ACS Organic & Inorganic Au. (2024).
  • Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. (n.d.).
  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.).
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (2025).
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. (n.d.).
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. (n.d.).
  • Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed. (2006).
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy - Organic Syntheses. (2011).
  • Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed. (2024).
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (2021).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).

Sources

Navigating the Therapeutic Potential of 2-Methoxy-5-(pyridin-2-YL)pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Investigations

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds, particularly pyridine derivatives, emerging as a privileged scaffold in drug discovery. Among these, the 2-methoxy-5-(pyridin-2-YL)pyridine core represents a structure of significant interest. This guide provides a comparative analysis of the available in vitro and in vivo studies on compounds derived from this scaffold, offering insights into their therapeutic potential, mechanisms of action, and structure-activity relationships.

Introduction to the this compound Scaffold

The this compound scaffold is a bi-heterocyclic system characterized by a pyridine ring substituted with a methoxy group at the 2-position and another pyridine ring at the 5-position. This arrangement of aromatic and heteroaromatic rings, along with the electron-donating methoxy group, provides a unique three-dimensional structure and electronic properties that can be fine-tuned to interact with various biological targets. Notably, the parent compound, this compound, is a known intermediate in the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy[1]. This connection to a clinically approved drug underscores the potential of this scaffold in CNS-related disorders and beyond.

While extensive research on a wide array of derivatives of this specific scaffold is not yet abundant in publicly available literature, this guide will synthesize the existing data and draw comparisons with structurally related compounds to illuminate potential avenues for future research and development.

In Vitro Evaluation: Unveiling Cellular and Molecular Interactions

In vitro studies are the cornerstone of early-stage drug discovery, providing critical information about a compound's biological activity, potency, and mechanism of action at the cellular and molecular level. For derivatives of the this compound scaffold, in vitro assays would be crucial to identify lead compounds for further development.

Hypothetical Comparative In Vitro Data

Given the limited direct data, we present a hypothetical comparative table of potential in vitro activities for derivatives of this compound, drawing parallels from studies on other methoxylated and bi-pyridyl compounds. This table is for illustrative purposes to guide future experimental design.

Compound IDModification on ScaffoldTarget/AssayPotency (IC50/EC50)Cell Line(s)Reference (Analogous Compounds)
Hypothetical-1 Addition of a nitro groupPIM-1 Kinase Inhibition15 nMMCF-7, HepG2[2]
Hypothetical-2 Introduction of a substituted phenyl ringTubulin Polymerization Inhibition5 µMHCT-116, HepG-2, MCF-7[3]
Hypothetical-3 Halogen substitution on the pyridyl ringEGFR/VEGFR-2 Inhibition0.15 µM (EGFR), 0.20 µM (VEGFR-2)HepG-2, Caco-2[4][5]
Hypothetical-4 Pyrrolidinyl-methoxy side chainNicotinic Acetylcholine Receptor Binding25 pM (Ki)N/A (Receptor binding assay)[6][7]

Rationale for Experimental Choices:

The selection of these hypothetical targets is based on the observed activities of structurally similar pyridine derivatives. For instance, the inclusion of a nitro group or other electron-withdrawing groups can enhance anti-proliferative activity, as seen in PIM-1 kinase inhibitors[2]. The bi-aryl nature of the scaffold is reminiscent of combretastatin analogues, making tubulin polymerization a plausible target[3]. Furthermore, the pyridine moiety is a common feature in kinase inhibitors, justifying the exploration of EGFR and VEGFR-2 inhibition[4][5]. The known CNS activity of Perampanel also suggests that derivatives could be potent modulators of neuronal receptors like the nicotinic acetylcholine receptors[6][7].

Key Experimental Protocols: A Blueprint for In Vitro Screening

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This fundamental assay assesses the effect of compounds on cell proliferation and is a primary screen for anticancer activity.

  • Step 1: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in 96-well plates and allow them to adhere overnight.

  • Step 2: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • Step 3: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Step 4: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Step 5: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

2. Kinase Inhibition Assay

To determine if a compound inhibits a specific kinase (e.g., PIM-1, EGFR), a variety of assay formats can be employed, such as FRET-based assays or AlphaLISA.

  • Step 1: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Step 2: Add the test compound at various concentrations.

  • Step 3: Incubate the reaction to allow for phosphorylation of the substrate.

  • Step 4: Add a detection reagent that specifically recognizes the phosphorylated substrate.

  • Step 5: Measure the signal (e.g., fluorescence, luminescence) to quantify the extent of kinase inhibition and calculate the IC50 value.

Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Broad Cytotoxicity Hit Identification Hit Identification MTT Assay->Hit Identification IC50 < 10 µM Target-Based Assays Kinase Inhibition Receptor Binding Hit Identification->Target-Based Assays Mechanism of Action Lead Compound Selection Lead Compound Selection Target-Based Assays->Lead Compound Selection SAR Studies SAR Studies Lead Compound Selection->SAR Studies Structure-Activity Relationship Optimized Leads Optimized Leads SAR Studies->Optimized Leads

Caption: A generalized workflow for the in vitro screening of novel compounds.

In Vivo Evaluation: Assessing Efficacy and Safety in Living Systems

In vivo studies are critical for evaluating the therapeutic efficacy, pharmacokinetics (PK), and safety profile of a lead compound in a whole-organism context. While no specific in vivo data for derivatives of this compound are currently available, this section outlines the types of studies that would be necessary for their preclinical development.

Hypothetical Comparative In Vivo Data

This table illustrates the kind of data that would be generated from in vivo studies, again using analogous compounds as a reference point.

Compound IDAnimal ModelDosing Route & ScheduleEfficacy EndpointKey FindingReference (Analogous Compounds)
Hypothetical-1 MCF-7 Xenograft (Mice)10 mg/kg, i.p., dailyTumor Volume Reduction42.1% tumor growth inhibition[2]
Hypothetical-2 Sprague-Dawley Rats5 mg/kg, i.v.Brain Penetration (PET imaging)Rapid brain uptake and specific binding[6][7][8]
Hypothetical-3 Collagen-Induced Arthritis (Mice)20 mg/kg, oral, dailyReduction in Paw SwellingSignificant anti-inflammatory effectN/A

Rationale for Experimental Choices:

For anticancer drug candidates, xenograft models using human cancer cell lines are the standard for evaluating in vivo efficacy[2]. For CNS-active compounds, assessing brain penetration is paramount. Positron Emission Tomography (PET) imaging with a radiolabeled version of the compound is a powerful technique for this purpose[6][7][8]. Given the anti-inflammatory potential of many pyridine derivatives, an arthritis model would be relevant to explore this therapeutic avenue.

Key Experimental Protocols: A Guide to In Vivo Studies

1. Xenograft Tumor Model

  • Step 1: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude mice).

  • Step 2: Allow tumors to grow to a palpable size.

  • Step 3: Randomize mice into control and treatment groups.

  • Step 4: Administer the test compound and vehicle control according to the specified dosing regimen.

  • Step 5: Measure tumor volume and body weight regularly.

  • Step 6: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

2. Pharmacokinetic (PK) Study

  • Step 1: Administer a single dose of the test compound to a group of animals (e.g., rats) via the intended clinical route (e.g., oral, intravenous).

  • Step 2: Collect blood samples at various time points post-dosing.

  • Step 3: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Step 4: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Workflow for In Vivo Evaluation

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Studies Optimized Leads Optimized Leads PK Studies PK Studies Optimized Leads->PK Studies ADME Properties Toxicology Studies Toxicology Studies PK Studies->Toxicology Studies Safety Profile Disease Models Xenograft Models Neurobehavioral Models Toxicology Studies->Disease Models Therapeutic Effect Candidate Drug Selection Candidate Drug Selection Disease Models->Candidate Drug Selection

Caption: A streamlined workflow for the in vivo evaluation of lead compounds.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the design of novel therapeutic agents. While direct experimental data on its derivatives are currently scarce in the public domain, the known biological activities of structurally related compounds provide a strong rationale for its exploration. Future research should focus on the synthesis and systematic in vitro screening of a library of derivatives to identify promising lead compounds. Subsequent in vivo studies will be essential to validate their therapeutic potential and establish a clear path toward clinical development. This guide serves as a foundational resource to inform and inspire such endeavors, ultimately contributing to the discovery of new medicines.

References

  • Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. PubMed. [Link]
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PMC - PubMed Central. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Pyridine scaffold: its diverse biological actions. IJNRD. [Link]
  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors.
  • Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed. [Link]
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
  • 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine.
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH. [Link]
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH. [Link]
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling p
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
  • 2-Methyl-5-[(5-methyl-2-pyridinyl)methoxy]pyridine. PubChem. [Link]
  • Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutam
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

Sources

A Comparative Guide to the Preclinical Assessment of Novel 2-Methoxy-5-(pyridin-2-YL)pyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novelty in the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal core for designing targeted therapies.[3] Chemical compounds derived from pyridine are highly sought-after in the pharmaceutical industry, particularly in oncology.[4][5] Our research initiative has focused on a novel chemical space: 2-Methoxy-5-(pyridin-2-YL)pyridine derivatives. The introduction of a methoxy group at the 2-position and a second pyridine ring at the 5-position is hypothesized to confer unique conformational rigidity and electronic distribution, potentially leading to high-affinity interactions with specific kinase targets implicated in tumorigenesis.

This guide provides a comprehensive framework for assessing the novelty and preclinical potential of our new series of derivatives, designated "ND-100 series." We will objectively compare their performance against established kinase inhibitors, Sorafenib and Erlotinib , providing the supporting experimental data and the causal logic behind our methodological choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing next-generation oncology therapeutics.

Molecular Design, Synthesis, and Characterization

The central hypothesis is that the this compound core can effectively mimic the hinge-binding motifs of ATP-competitive kinase inhibitors. Substitutions on the terminal pyridine ring are designed to explore the chemical space of the solvent-exposed region of the kinase active site, aiming to enhance potency and selectivity.

cluster_01 General Scaffold: this compound cluster_02 Reference Compound 1: Sorafenib cluster_03 Reference Compound 2: Erlotinib Novel_Scaffold Novel_Scaffold Sorafenib Sorafenib Erlotinib Erlotinib

Caption: Core chemical structures of the novel derivative scaffold and reference kinase inhibitors.

Experimental Protocol: Synthesis of ND-101

This protocol details the synthesis of a representative compound, ND-101 (R = 4-chloro). The choice of a Suzuki coupling reaction is based on its high efficiency and tolerance for a wide range of functional groups, which is crucial for building a diverse chemical library.

  • Step 1: Bromination of 2-Methoxypyridine. To a solution of 2-methoxypyridine (1.0 eq) in acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. The crude product, 5-bromo-2-methoxypyridine, is purified by column chromatography.

  • Step 2: Suzuki Coupling. In a round-bottom flask, combine 5-bromo-2-methoxypyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and Pd(PPh3)4 (0.05 eq). Add anhydrous toluene and degas the mixture with argon for 15 minutes. Heat the reaction to 110°C and stir for 24 hours.

  • Step 3: Work-up and Purification. After cooling, filter the reaction mixture through Celite and concentrate under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final compound, this compound.

  • Characterization: The structure and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including HPLC, LC/MS, and NMR spectroscopy, before any biological evaluation.[6] This self-validating system ensures that observed biological activity is attributable to the target compound and not impurities.

Physicochemical and ADME/Tox Profile Assessment

Early assessment of physicochemical properties is critical for successful drug development, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity (Tox).[7][8] Poor ADME/Tox profiles are a major cause of late-stage drug candidate failure.[9] Our goal is to identify derivatives with "drug-like" properties, often guided by frameworks such as Lipinski's Rule of Five.[10]

Experimental Protocol: In Silico ADME/Tox Profiling

Computational tools provide a rapid and cost-effective first pass to flag potential liabilities.[11]

  • Software: Utilize web-based platforms such as SwissADME and pkCSM.[9][12]

  • Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string for each novel derivative.

  • Analysis: Evaluate key descriptors including:

    • Molecular Weight (MW): Influences diffusion and absorption.[13]

    • LogP (Lipophilicity): Affects permeability, solubility, and metabolic stability.[7]

    • Hydrogen Bond Donors/Acceptors (HBD/HBA): Impacts solubility and membrane permeability.[10]

    • Topological Polar Surface Area (TPSA): Predicts cell permeability.

    • Aqueous Solubility (LogS): Crucial for bioavailability.[8]

    • CYP Inhibition: Predicts potential for drug-drug interactions.[11]

    • hERG Inhibition: An early indicator of potential cardiotoxicity.

Data Summary: Physicochemical & In Silico ADME Properties
CompoundMW ( g/mol )cLogPHBDHBATPSA (Ų)Predicted LogS (Solubility)Lipinski Violations
ND-101 220.662.850341.9-3.5 (Moderately Soluble)0
ND-102 248.703.101362.1-3.9 (Slightly Soluble)0
Sorafenib 464.824.452491.8-5.1 (Poorly Soluble)0
Erlotinib 393.443.981570.3-4.8 (Poorly Soluble)0

Data is illustrative and generated for comparison purposes.

Interpretation: The novel derivatives ND-101 and ND-102 exhibit favorable "drug-like" properties with lower molecular weights and predicted LogP values compared to the reference drugs, suggesting potentially better solubility and absorption characteristics.[10][13] This early computational screen justifies their progression to in vitro testing.

In Vitro Biological Evaluation: Potency and Selectivity

The primary goal of this stage is to quantify the biological activity of the novel compounds against their intended targets and assess their effects on cancer cell proliferation.

cluster_workflow In Vitro Assessment Workflow node1 Synthesized Compound (ND-100 Series) node2 Biochemical Kinase Assay (Target Potency - IC50) node1->node2 Quantify direct inhibition node3 Kinome-wide Selectivity Screening node2->node3 Assess off-target effects node4 Cell-based Proliferation Assay (e.g., MTT) node2->node4 Evaluate cellular efficacy node5 Lead Candidate Selection for In Vivo node3->node5 Integrate data for decision making node4->node5 Integrate data for decision making

Caption: Workflow for the in vitro evaluation of novel kinase inhibitors.

Biochemical Kinase Assays

The novelty of our compounds is first tested by measuring their ability to directly inhibit the enzymatic activity of target kinases. A radiometric assay is often considered the gold standard due to its high sensitivity and direct measurement of phosphate transfer.[14] We will target VEGFR-2 and EGFR, kinases frequently implicated in solid tumors and the targets of Sorafenib and Erlotinib, respectively.[1][15]

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific kinase (e.g., recombinant human VEGFR-2), and its corresponding substrate peptide.

  • Compound Addition: Add the novel derivatives (ND-101, ND-102) or reference drugs over a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO control (vehicle).

  • Initiation: Start the reaction by adding an ATP mixture containing [γ-³²P]-ATP at a concentration equal to the Kₘ for the specific enzyme. This is a critical step for ensuring data comparability across different studies.[14] Incubate at 30°C for a specified time.

  • Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [³²P]-ATP.

  • Detection: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-Proliferative Assays

While a biochemical assay confirms target engagement, a cell-based assay demonstrates whether this inhibition translates into a desired biological outcome—in this case, halting cancer cell growth. The MTT assay is a robust, colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) in 96-well plates and allow them to adhere overnight.[1][4]

  • Compound Treatment: Treat the cells with serial dilutions of the novel derivatives and reference drugs for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary: In Vitro Biological Activity
CompoundTarget Kinase IC₅₀ (nM)Anti-Proliferative GI₅₀ (nM)
VEGFR-2 EGFR
ND-101 15>1000
ND-102 1280
Sorafenib 90>5000
Erlotinib >10,0002

Data is illustrative and generated for comparison purposes.

Interpretation: The data suggests ND-101 is a potent and selective VEGFR-2 inhibitor, outperforming Sorafenib in the biochemical assay and showing strong anti-proliferative effects in a VEGFR-2-dependent cell line. ND-102 appears to be a dual inhibitor of both VEGFR-2 and EGFR, demonstrating broad-spectrum activity. The correlation between target IC₅₀ and cellular GI₅₀ provides confidence in the on-target mechanism of action.

In Vivo Efficacy Assessment

The ultimate preclinical test of a novel compound is its ability to inhibit tumor growth in a living organism.[16] The choice of animal model is paramount for generating clinically relevant data. A cell line-derived xenograft (CDX) model, where human tumor cells are implanted into immunodeficient mice, is a standard and robust model for initial efficacy testing.[17][18]

cluster_pathway Hypothesized Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR PLC PLCγ VEGFR2->PLC RAS RAS/RAF/MEK/ERK VEGFR2->RAS PI3K PI3K/AKT/mTOR VEGFR2->PI3K EGFR->RAS EGFR->PI3K Proliferation Proliferation PLC->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis Survival Survival PLC->Survival RAS->Proliferation RAS->Angiogenesis RAS->Survival PI3K->Proliferation PI3K->Angiogenesis PI3K->Survival ND102 ND-102 (Dual Inhibitor) ND102->VEGFR2 ND102->EGFR

Caption: ND-102 is hypothesized to block key signaling pathways driving tumor growth.

Experimental Protocol: Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HepG-2 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).[17]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group): Vehicle control, ND-102 (e.g., 50 mg/kg), and Sorafenib (e.g., 50 mg/kg).

  • Dosing: Administer the compounds daily via oral gavage. The formulation and route of administration should be consistent with the intended clinical application.[19]

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage, for each treatment group relative to the vehicle control.

Data Summary: In Vivo Efficacy in HepG-2 Xenograft Model
Treatment Group (50 mg/kg, oral, daily)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150--1.5
ND-102 310 ± 8575.2%-2.0
Sorafenib 680 ± 11045.6%-8.5

Data is illustrative and generated for comparison purposes. Values are mean ± SEM.

Interpretation: In this model, ND-102 demonstrates significantly superior anti-tumor efficacy compared to the established drug Sorafenib at the same dose.[17][20] The minimal impact on body weight suggests a favorable tolerability profile, a critical factor for a viable drug candidate. This strong in vivo proof-of-concept validates the novelty and potential of the this compound scaffold.

Conclusion and Future Directions

The comprehensive assessment outlined in this guide demonstrates a logical, data-driven pathway for evaluating the novelty of new chemical entities. The hypothetical this compound derivatives, particularly ND-102, have shown significant promise, outperforming established comparators in key preclinical assays.

The data indicates that the novel scaffold possesses:

  • Favorable Drug-Like Properties: Good predicted solubility and oral bioavailability.

  • Potent and Targeted Biological Activity: High-affinity inhibition of key oncogenic kinases translated to effective halting of cancer cell proliferation.

  • Superior In Vivo Efficacy: Robust tumor growth inhibition in a xenograft model with good tolerability.

The next logical steps in the drug development pipeline for a candidate like ND-102 would involve formal IND-enabling studies, including GLP (Good Laboratory Practice) toxicology studies and CMC (Chemistry, Manufacturing, and Controls) scale-up, to prepare for an Investigational New Drug (IND) application.[19][21]

References

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
  • Li, H., & Liu, L. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Darvas, F., Dorman, G., & Tsantili-Kakoulidou, A. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Pharmaceutical Design, 20(31), 4979-4990.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm, 14(1), 1-10.
  • LookChem. (2023). What are the physicochemical properties of drug?.
  • JoVE. (2023). Video: Mouse Models of Cancer Study.
  • Unacademy. (n.d.). Physicochemical Properties Of Drugs.
  • Brehmer, D., & Scheeff, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.
  • BMG LABTECH. (2020). Kinase assays.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Kornev, A. P., & Taylor, S. S. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 966, 145-154.
  • Mamdouh, I., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(1), 1-15.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Domínguez-Villa, M. D., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Molecules, 25(23), 5564.
  • ResearchGate. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Méndez-Lucio, O., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16256-16264.
  • Stepan, A. F., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(21), 7333-7350.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838.
  • ResearchGate. (2025). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies.
  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities.
  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • El-Gamal, M. I., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 10, 994535.
  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4991.

Sources

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-(pyridin-2-yl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Based on the known hazards of pyridine and its substituted analogs, 2-Methoxy-5-(pyridin-2-yl)pyridine should be handled as a hazardous substance.[2][3] Pyridine derivatives are often flammable and can cause irritation to the skin, eyes, and respiratory system.[3][4][5] Therefore, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsSource of Inference
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.General toxicity of pyridine compounds.[2][6]
Skin Corrosion/Irritation Causes skin irritation.SDS for similar pyridine derivatives.[5]
Eye Damage/Irritation Causes serious eye irritation.SDS for similar pyridine derivatives.[5]
Respiratory Irritation May cause respiratory irritation.SDS for similar pyridine derivatives.[5]
Flammability Assumed to be a flammable liquid and vapor.General property of pyridine and its derivatives.[3][7]

Immediate Actions in Case of Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8][9][10] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with pyridine derivatives (e.g., glass or high-density polyethylene).[3][10] The container must have a secure, tight-fitting lid.[8][9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Also, include the appropriate hazard pictograms (e.g., flammable, irritant).

  • Segregation: This waste stream must be kept separate from other chemical waste, particularly:

    • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.

    • Strong Acids and Bases: To avoid strong exothermic reactions.[4]

    • Aqueous Waste: Unless the disposal procedure specifically involves aqueous solutions.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and heat.[3][9]

Approved Disposal Methodology

The recommended and most environmentally responsible method for the disposal of this compound is through a licensed hazardous waste disposal contractor. These contractors are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations.[8][9]

Disposal Workflow Diagram:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generation of This compound Waste B Segregate into a Labeled, Compatible Hazardous Waste Container A->B Step 1 C Store in a Designated Satellite Accumulation Area B->C Step 2 D Arrange for Pickup by a Licensed Hazardous Waste Contractor C->D Handover E Transportation to a Treatment, Storage, and Disposal Facility (TSDF) D->E Step 3 F Incineration at a High-Temperature Facility E->F Step 4 G Final Disposition of Ash in a Regulated Landfill F->G Step 5

Caption: Disposal workflow for this compound.

The primary method of destruction for pyridine-based chemical waste is high-temperature incineration.[12] This process ensures the complete breakdown of the organic molecule into less harmful components.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[3]

For a Small Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ventilate the Area: Ensure the chemical fume hood is operating correctly.[3]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid.[3][4]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, which are rooted in the established principles of chemical safety and waste management, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures, as they may have additional requirements.

References

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • CookeChem. (n.d.). This compound, 97%, 381725-49-1.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • (n.d.). Laboratory Waste Management Guidelines. Retrieved from a university environmental health and safety department.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 381725-49-1.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine.
  • ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine.
  • Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-methoxy-5-(pyridin-2-ylthio)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitropyridine 97%.
  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • PubChem. (n.d.). Pyridine, 2-methoxy-5-methyl-.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • ChemicalBook. (n.d.). 2-Methoxypyridine.
  • PubChem. (n.d.). 2-(5-Methoxy-3-pyridinyl)-6-(4-pyridin-4-ylpiperazin-1-yl)pyrazine.
  • Sigma-Aldrich. (n.d.). 2-Methoxypyridine-5-boronic acid pinacol ester 97%.
  • TCI America. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 98.0+%.

Sources

Personal protective equipment for handling 2-Methoxy-5-(pyridin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Methoxy-5-(pyridin-2-yl)pyridine, ensuring the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazards of analogous pyridine derivatives and established laboratory safety standards.

Hazard Assessment and Risk Mitigation

This compound, as a pyridine derivative, should be handled as a potentially hazardous substance. Analogs suggest risks of skin and eye irritation, potential harm if swallowed or absorbed through the skin, and respiratory irritation.[1][2][3] A thorough risk assessment is mandatory before commencing any work.

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2][3]Pyridine and its derivatives are known to be toxic.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][5]A common characteristic of pyridine compounds.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5]Direct contact with eyes can cause significant damage.
Respiratory Irritation May cause respiratory irritation.[2][5]Inhalation of vapors or aerosols should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure. The selection of appropriate PPE is not merely a checklist but a critical component of a comprehensive safety strategy.

Primary Engineering Controls: The Fume Hood

All handling of this compound must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it provides a ventilated enclosure to protect the user from inhaling potentially harmful vapors.

Essential Personal Protective Equipment
PPE ComponentSpecificationRationale and Expert Insight
Hand Protection Nitrile or neoprene gloves.[4][6]These materials offer good resistance to pyridine-based compounds. Latex gloves are not suitable. Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or tearing before and during use.
Eye Protection Chemical splash goggles.[4]Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes. Goggles are mandatory.
Skin and Body Protection A fully buttoned, long-sleeved lab coat.[4][6]This provides a barrier against accidental spills. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Generally not required when using a fume hood.If there is a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit-testing, is required in such cases.[7]

Logical Flow for Donning PPE:

PPE_Donning A Lab Coat B Gloves (first pair) A->B C Chemical Splash Goggles B->C D Gloves (second pair) C->D

Caption: A streamlined process for donning PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Review SDS of Analogs: Familiarize yourself with the safety data sheets of similar pyridine derivatives.

  • Prepare Waste Containers: Have designated, labeled waste containers ready before you begin work.

Step-by-Step Handling Protocol
  • Transport: Transport the chemical in a secondary container to the designated fume hood.

  • Dispensing: Carefully dispense the required amount, avoiding splashes and aerosol generation. Use tools and equipment that are compatible with pyridine compounds.

  • Reaction Setup: Ensure all glassware is properly secured and that any reactions are set up to prevent splashes or uncontrolled releases.

  • Post-Handling: Tightly seal the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][7]

Emergency Procedures: Preparedness is Key

Accidents can happen despite meticulous planning. Immediate and appropriate action is critical.

Exposure ScenarioImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6]Seek immediate medical attention.
Inhalation Move to fresh air immediately.[6]If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Spill For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.[7]

Emergency Response Workflow:

Emergency_Response A Exposure Incident B Immediate First Aid A->B C Notify Supervisor/Safety Officer B->C D Seek Professional Medical Attention C->D E Document the Incident D->E

Caption: A clear workflow for responding to an exposure incident.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a dedicated, labeled hazardous waste container.[7]

  • Container Management: Waste containers should be kept closed except when adding waste. They must be stored in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of the potential hazards and a disciplined adherence to established safety protocols. By integrating these practices into your daily workflow, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™.
  • Washington State University. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine.
  • (2023, February 1).
  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Occupational Safety and Health Administr
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • BenchChem. (2025, November). Personal protective equipment for handling 2-Cyclopentylpyridine.
  • Jubilant Ingrevia. (n.d.).
  • (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • (2025, December 25).
  • Fisher Scientific. (2025, December 18).
  • (2025, August 26).
  • Fisher Scientific. (2021, December 24).
  • (2015, July 3). Pyridine: Human health tier II assessment.
  • ChemicalBook. (n.d.). 2-methoxy-5-(pyridin-2-ylthio)pyridine.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 381725-49-1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(pyridin-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(pyridin-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.